molecular formula C15H8O5 B1669458 Coumestrol CAS No. 479-13-0

Coumestrol

カタログ番号: B1669458
CAS番号: 479-13-0
分子量: 268.22 g/mol
InChIキー: ZZIALNLLNHEQPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Coumestrol is a member of the class of coumestans that is coumestan with hydroxy substituents at positions 3 and 9. It has a role as an anti-inflammatory agent, an antioxidant and a plant metabolite. It is a member of coumestans, a delta-lactone and a polyphenol. It is functionally related to a coumestan.
This compound has been reported in Glycine max, Campylotropis hirtella, and other organisms with data available.
A daidzein derivative occurring naturally in forage crops which has some estrogenic activity.

特性

IUPAC Name

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIALNLLNHEQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022399
Record name Coumestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coumesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

479-13-0
Record name Coumestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COUMESTROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Coumestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coumesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

385 °C
Record name Coumesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring organic compound belonging to the coumestan class of phytochemicals, has garnered significant scientific interest due to its potent estrogenic activity and potential therapeutic applications. First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is prevalent in various foods, including soybeans, brussels sprouts, and spinach.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its interaction with estrogen receptors and modulation of key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Chemical Identity and Structure

This compound is structurally characterized by a planar pentacyclic ring system, which is a derivative of coumestan with hydroxy groups at positions 3 and 9.[2] This specific arrangement of hydroxyl groups mimics the phenolic A ring of estradiol, enabling its interaction with estrogen receptors.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,9-dihydroxy-[3]benzofuro[3,2-c]chromen-6-one[2]
CAS Number 479-13-0[1]
Molecular Formula C₁₅H₈O₅[1]
SMILES C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O[1]
InChI InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H[2]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a high melting point and limited solubility in water.[2][4] Its spectroscopic properties are well-characterized, providing the basis for its identification and quantification.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molar Mass 268.224 g·mol⁻¹[1]
Melting Point 385 °C (decomposes)[1]
Solubility Insoluble in water; Slightly soluble in methanol, ethanol, or chloroform; Soluble in DMSO (25 mg/mL).[4]LKT Labs, Cayman Chemical
Appearance Light Brown Powder[4]

Table 3: Spectroscopic Data of this compound

Spectroscopic TechniqueData
UV-Vis (λmax) 244, 305, 344 nm (in DMSO)
¹H NMR (DMSO-d₆) Data not fully available in a consolidated table format. A representative spectrum indicates coalescence of OH signals upon complexation.[5]
¹³C NMR A reference to the availability of the full spectrum exists.[6]
Mass Spectrometry (GC-MS) m/z Top Peak: 268[2]
Mass Spectrometry (LC-ESI-QTOF, [M-H]⁻) m/z: 267.0457, 239.0491, 223.0523[7]

Biological Activity and Signaling Pathways

This compound is a potent phytoestrogen that exerts its biological effects primarily through the modulation of estrogen receptors (ERs) and other key signaling pathways.

Estrogen Receptor Binding and Activity

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1] It acts as an agonist at these receptors, though its estrogenic activity is less than that of estradiol.[1]

Table 4: Estrogen Receptor Binding Affinity of this compound

ReceptorIC₅₀ (nM)
ERα (human) 11
ERβ (human) 2

The interaction of this compound with estrogen receptors initiates a cascade of downstream events, influencing gene expression and cellular function.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Leads to

This compound binds to ERα/β, which then binds to EREs, initiating gene transcription.

Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways

This compound has been shown to influence other critical intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, survival, and migration. Studies have indicated that this compound can reduce the phosphorylation of Akt while increasing the phosphorylation of ERK1/2 and JNK.[4][8]

Coumestrol_Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Reduced) Akt->pAkt Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Migration) pAkt->Cellular_Responses Ras Ras Raf Raf Ras->Raf JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Increased) ERK->pERK pERK->Cellular_Responses pJNK p-JNK (Increased) JNK->pJNK pJNK->Cellular_Responses This compound This compound This compound->pAkt This compound->pERK This compound->pJNK

This compound modulates the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This protocol is adapted from the method provided by the National Toxicology Program for determining the relative binding affinities of compounds for the estrogen receptor.[9]

Objective: To determine the IC₅₀ value of this compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

  • Ovariectomized female rats (uteri harvested 7-10 days post-ovariectomy)[9]

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]

  • Radiolabeled estradiol ([³H]-E₂)[9]

  • Unlabeled estradiol (for standard curve)

  • This compound

  • Hydroxylapatite (HAP) slurry[9]

  • Scintillation vials and cocktail

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri in ice-cold TEDG buffer.[9]

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[9]

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[9]

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.[9]

  • Competitive Binding Assay:

    • Set up assay tubes containing a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled this compound.[9]

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Incubate the tubes at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets multiple times with buffer to remove unbound [³H]-E₂.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each this compound concentration.

    • Plot the percentage of specific binding against the log of the this compound concentration to generate a competition curve and determine the IC₅₀ value.

ER_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Assay_Setup Set up Competitive Binding Assay Tubes Prepare_Cytosol->Assay_Setup Incubation Incubate at 4°C Assay_Setup->Incubation Separation Separate Bound/ Free Ligand (HAP) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Analyze Data (Calculate IC₅₀) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the competitive estrogen receptor binding assay.

Quantification of this compound in Soybean Samples by HPLC

This protocol provides a general method for the extraction and quantification of this compound from soybean material using High-Performance Liquid Chromatography (HPLC).[10][11][12]

Objective: To accurately quantify the concentration of this compound in soybean samples.

Materials:

  • Soybean sample (e.g., whole beans, sprouts, hulls)[10]

  • Methanol (HPLC grade)[13]

  • Water (deionized)

  • This compound standard

  • HPLC system with a UV or fluorescence detector and a C18 or phenyl column.[11]

Procedure:

  • Sample Preparation and Extraction:

    • Grind the soybean sample to a fine powder.

    • Accurately weigh a portion of the powdered sample (e.g., 50 mg) and suspend it in methanol (e.g., 1 mL).[13]

    • Extract the this compound by heating the suspension at 50°C for 1 hour or by sonication.[12][13]

    • Centrifuge the extract to pellet the solid material.[13]

    • Filter the supernatant through a 0.20 µm filter before HPLC analysis.[13]

  • HPLC Analysis:

    • Mobile Phase: A gradient of methanol and water is typically used. For example, acetonitrile-water (33:67, v/v) can be used with a phenyl column.[11]

    • Column: A C18 or phenyl reversed-phase column.

    • Detection: UV detection at approximately 343 nm or fluorescence detection.

    • Injection Volume: 10-20 µL.[10][13]

  • Quantification:

    • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.[14]

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.[14]

    • Inject the prepared sample extract.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[14]

HPLC_Quantification_Workflow Start Start: Prepare Samples and Standards Sample_Extraction Extract this compound from Soybean Sample Start->Sample_Extraction Calibration_Curve Generate Calibration Curve with Standards Start->Calibration_Curve HPLC_Analysis Analyze by HPLC Sample_Extraction->HPLC_Analysis Quantification Quantify this compound in Sample HPLC_Analysis->Quantification Calibration_Curve->Quantification End End Quantification->End

Workflow for the quantification of this compound in soybean samples by HPLC.

Conclusion

This compound is a well-characterized phytoestrogen with significant biological activities mediated through its interaction with estrogen receptors and other key signaling pathways. This technical guide provides a consolidated resource of its chemical and physical properties, along with detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and toxicology. The provided data and methodologies offer a solid foundation for further investigation into the therapeutic potential and safety assessment of this compound.

References

Natural sources and dietary intake of coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Dietary Intake of Coumestrol

Introduction

This compound is a naturally occurring organic compound belonging to the coumestan class of phytochemicals.[1] First identified in 1957 by E. M. Bickoff in ladino clover and alfalfa, it is recognized as a potent phytoestrogen, a plant-derived compound that mimics the biological activity of estrogen.[1] Due to its structural similarity to 17-β-estradiol, this compound can bind to estrogen receptors (ERs), exhibiting an estrogenic activity that is reported to be 30 to 100 times greater than that of isoflavones.[1] Its prevalence in various food sources and its significant biological activity have made it a subject of considerable interest for researchers in nutrition, pharmacology, and drug development.[1][2]

This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its concentration in various foodstuffs, and estimates of dietary intake across different populations. Furthermore, it delves into the key signaling pathways modulated by this compound and presents detailed experimental protocols for its extraction and quantification.

Natural Sources of this compound

This compound is found in a variety of plants, particularly legumes. The highest concentrations are typically found in clover, alfalfa sprouts, and Kala Chana (a type of chickpea).[1][3] Other significant sources include soybeans and their products, brussels sprouts, spinach, lima beans, pinto beans, and split peas.[1][2][3]

The concentration of this compound within a specific plant species can be highly variable. Factors such as physical damage from pests (e.g., aphids) or infection by fungi, bacteria, or viruses have been shown to increase this compound levels, suggesting it may play a role in plant defense mechanisms.[1] For example, studies on alfalfa have demonstrated a positive correlation between pathogen infection and this compound production.[1]

Data Presentation: this compound Content in Foods

The following table summarizes the quantitative data on this compound content in various natural sources, compiled from multiple studies. Concentrations can vary significantly based on the cultivar, growing conditions, and analytical methods used.

Food SourcePlant Part/ConditionThis compound ConcentrationMethod of AnalysisReference(s)
Alfalfa (Medicago sativa)Dry Matter148 - 248 mg/kgCapillary Electrophoresis (CE)[4]
Alfalfa (Medicago sativa)Fungi-infected, water-stressedUp to 600 mg/kgGas Chromatography-Mass Spectrometry (GC-MS)[5]
Red Clover (Trifolium pratense)---Reported as high as 1.3 g/100g *---[3]
Soybean Sprouts---1.76 ± 0.13 µg/gHigh-Performance Liquid Chromatography (HPLC)[6]
White Radish Sprouts---1.51 ± 0.05 µg/gHPLC[6]
Broccoli Sprouts---0.98 ± 0.02 µg/gHPLC[6]
Pea Sprouts---0.97 ± 0.05 µg/gHPLC[6]
Brussels Sprouts---0.46 ± 0.09 µg/gHPLC[6][7]
Chinese Cabbage---0.47 ± 0.02 µg/gHPLC[6]
SoybeansWhole beansNot detectedHPLC[6]
Spinach---Present---[2][3]
Lima Beans---Present---[3]
Pinto Beans---Present---[3]
Split Peas---Present---[3]

Note: The value of 1.3 g/100 g (13,000 mg/kg) for red clover is exceptionally high compared to other reported values for this compound and should be interpreted with caution as it may represent a specific extract or condition.

Dietary Intake of this compound

The dietary intake of this compound is generally low in most populations, especially when compared to other phytoestrogens like isoflavones and lignans.[1][8] However, intake can vary significantly based on dietary habits.

Based on animal studies, the maximum tolerable daily intake of this compound for humans has been estimated at 22 µg per kg of body weight.[1][3] Most typical diets result in an intake far below this threshold.[1]

Data Presentation: Estimated Dietary Intake

The table below presents data on the estimated daily intake of this compound in different populations.

Population/StudyEstimated Daily IntakeMajor Dietary SourcesReference(s)
Korean Population0.3 mg/day (per capita)Soybean sprouts[9]
U.S. Women (NBDPS)Contributes ~5% of total phytoestrogen intakeFruits (55%), Dairy (18%)[10]
Western PopulationsGenerally considered negligibleBean sprouts[8]
UK Population (EPIC-Norfolk)Men: ~1504 µ g/day (total phytoestrogens) Women: ~1205 µ g/day (total phytoestrogens)Bread (contributor to total phytoestrogens)[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with various cellular signaling pathways. Its most well-characterized action is through the estrogen receptors, but it also influences other critical pathways involved in cell proliferation, metabolism, and stress response.

Estrogen Receptor (ER) Signaling

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with an affinity comparable to that of estradiol.[1][12] This binding initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of target genes. While its binding affinity is high, the transcriptional activity of this compound is generally less potent than that of estradiol.[1]

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding HSP HSP90 ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ER_dimer_n ER Dimer ER_dimer->ER_dimer_n Translocation ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Modulation ER_dimer_n->ERE Binding

Caption: Estrogen receptor signaling pathway activated by this compound.
PI3K/Akt and MAPK Signaling

This compound has been shown to modulate key signaling cascades that regulate cell survival, proliferation, and migration. In prostate cancer cells, this compound treatment leads to a reduction in the phosphorylation of AKT, a central node in the PI3K pathway, while increasing the phosphorylation of ERK1/2 and JNK, which are components of the MAPK pathway.[13] In metabolic studies, the effects of this compound on insulin signaling have also been linked to the normalization of PI3K and Akt phosphorylation in skeletal muscle and liver.[14]

CancerSignaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound Akt Akt This compound->Akt Inhibits (Dephosphorylation) ERK ERK1/2 This compound->ERK Activates (Phosphorylation) JNK JNK This compound->JNK Activates (Phosphorylation) PI3K PI3K PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Prolif Proliferation/ Migration Akt->Prolif Promotes ERK->Apoptosis Induces JNK->Apoptosis Induces

Caption: this compound's modulation of PI3K/Akt and MAPK signaling pathways.

Experimental Protocols for Analysis

Accurate quantification of this compound in complex matrices like food and biological samples requires robust analytical methods. The most common approach involves solvent extraction followed by chromatographic separation and detection.[4][15][16]

Workflow for this compound Analysis

The general workflow for analyzing this compound in a plant matrix involves sample preparation, extraction, purification, and final quantification.

AnalysisWorkflow A 1. Sample Preparation (Lyophilize & Grind) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Purification / Cleanup (Solid-Phase Extraction - SPE) B->C D 4. Concentration (Evaporate & Reconstitute) C->D E 5. Chromatographic Separation (HPLC / UPLC) D->E F 6. Detection & Quantification (UV, Fluorescence, or MS) E->F

Caption: General experimental workflow for this compound analysis.
Detailed Protocol: HPLC-Fluorescence Detection

This protocol is a representative method synthesized from common practices for the quantification of this compound in plant materials.[4][17][18]

1. Sample Preparation and Extraction:

  • Homogenization: Lyophilize (freeze-dry) approximately 5-10 g of the plant sample to remove water and grind it into a fine, homogenous powder using a laboratory mill.

  • Extraction: Weigh 1.0 g of the dried powder into a conical tube. Add 10 mL of 80% aqueous methanol.

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

2. (Optional) Hydrolysis for Glucoside Conjugates:

  • Note: While much of the this compound exists as an aglycone, some may be present as glucosides. To measure total this compound, a hydrolysis step is needed.

  • Adjust the pH of the pooled supernatant to 5.0 using an acetate buffer.

  • Add β-glucosidase enzyme and incubate at 37°C for 2-4 hours or overnight.

  • Stop the reaction by adding ethanol.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • Cartridge: Use a C18 SPE cartridge (e.g., 500 mg).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the extracted sample (or hydrolyzed sample) onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of 10% aqueous methanol to remove polar interferences.

  • Elution: Elute the this compound and other phytoestrogens from the cartridge using 5 mL of 90-100% methanol.

4. Final Sample Preparation:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatography system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: Return to 20% B

    • 35-40 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 350 nm

    • Emission Wavelength (λem): 416 nm

6. Quantification:

  • Prepare a series of calibration standards of pure this compound (available from chemical suppliers) in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound is a potent phytoestrogen found in a limited but important range of edible plants, with legumes and sprouts being the most significant dietary sources. While typical dietary intake remains low for most populations, its high biological activity warrants continued research. The variability of this compound content in plants, influenced by environmental stressors, presents a challenge for accurate dietary assessment but also an opportunity for agricultural optimization to enhance its concentration for functional foods.

Future research should focus on several key areas:

  • Human Studies: More studies are needed to understand the long-term health impacts of dietary this compound exposure in humans, moving beyond the current reliance on animal data.[1]

  • Bioavailability: Research into the bioavailability of this compound from different food matrices is crucial to understanding its physiological effects.

  • Biosynthesis: A complete elucidation of the this compound biosynthesis pathway in plants could enable metabolic engineering to create crops with enhanced or reduced levels of this compound.[1]

  • ER-Independent Mechanisms: Further investigation into the signaling pathways modulated by this compound, independent of its estrogenic activity, will provide a more complete picture of its pharmacological potential.[14]

This guide provides a foundational resource for professionals engaged in the study of phytoestrogens, offering quantitative data and methodological insights essential for advancing research in this field.

References

Biosynthesis of Coumestrol in Leguminous Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coumestrol, a prominent member of the coumestan class of phytoestrogens, is a secondary metabolite synthesized by leguminous plants, often as a defense response (phytoalexin) to biotic and abiotic stresses.[1][2] Its structural similarity to mammalian estrogens has garnered significant interest from researchers, scientists, and drug development professionals for its potential roles in human health, including anti-cancer and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, its regulatory mechanisms, and detailed experimental protocols for its study. It summarizes key quantitative data and utilizes diagrams to visually represent complex pathways and workflows, serving as a comprehensive resource for professionals in the field.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis is an extension of the well-characterized phenylpropanoid and isoflavonoid pathways.[1][2] The pathway branches off from the isoflavone daidzein, proceeding through a series of enzymatic reactions involving cyclization and oxidation to form the characteristic four-ring coumestan structure.[4][5] The key intermediate in this process is a pterocarpan, which is subsequently oxidized to yield this compound.[6]

The central steps, beginning from daidzein, are outlined below:

  • Reduction: Daidzein is reduced to 2'-hydroxydaidzein.

  • Further Reduction: Vestitone reductase (VR) acts on the intermediate to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[4][7]

  • Cyclization: Pterocarpan synthase (PTS), a dirigent domain-containing protein, catalyzes the crucial ring closure of the isoflavanol intermediate to form the pterocarpan skeleton (e.g., 3,9-dihydroxypterocarpan).[4][7][8]

  • Oxidation: In the final committed step, the enzyme 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1), a cytochrome P450 enzyme, hydroxylates the pterocarpan, which then rearranges to form the stable this compound molecule.[1]

Coumestrol_Biosynthesis Daidzein Daidzein Intermediate1 2'-Hydroxy isoflavone intermediate Daidzein->Intermediate1 Isoflavone 2'-hydroxylase Intermediate2 7,2'-Dihydroxy- 4'-methoxyisoflavanol (DMI) Intermediate1->Intermediate2 Vestitone Reductase (VR) Pterocarpan 3,9-Dihydroxy- pterocarpan Intermediate2->Pterocarpan Pterocarpan Synthase (PTS) This compound This compound Pterocarpan->this compound 3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1)

Fig 1. Core biosynthetic pathway of this compound from daidzein.

Regulation of this compound Biosynthesis

This compound production is tightly regulated and is significantly induced by various external stimuli, functioning as a phytoalexin.[1] This induction is mediated by complex signaling cascades involving plant hormones, leading to the upregulation of key biosynthetic genes.

  • Elicitor Induction: Both biotic elicitors (e.g., fungal and bacterial pathogens) and abiotic stresses (e.g., UV radiation, senescence) trigger a defense response that includes the accumulation of this compound.[1][9][10][11]

  • Phytohormonal Signaling: Plant hormones such as methyl jasmonate (MeJA), salicylic acid (SA), and ethylene are key signaling molecules in this response.[1] Application of these hormones has been shown to significantly increase the expression of this compound biosynthetic genes, including isoflavone synthase (IFS) and CYP93A1, leading to higher endogenous this compound levels.[1]

  • Genetic Regulation: Several genes encoding the biosynthetic enzymes have been identified. In soybean, for example, the expression of GmIFS1, GmIFS2, and GmCYP93A1 is strongly correlated with this compound accumulation following elicitor or hormone treatment.[1]

Coumestrol_Regulation Stress Biotic & Abiotic Stress (Pathogens, UV, Senescence) Hormones Phytohormone Signaling (MeJA, SA, Ethylene) Stress->Hormones induces Genes Upregulation of Biosynthetic Genes (IFS, PTS, CYP93A1, etc.) Hormones->Genes activates This compound This compound Accumulation Genes->this compound leads to Experimental_Workflow A Plant Material (e.g., Elicited Roots, Leaves) B Solvent Extraction (Ethanol or Methanol) A->B C Centrifugation B->C D Filtration (0.2 µm) C->D E HPLC/UPLC Analysis (C18 Column) D->E F Detection (UV @ 254nm / MS) E->F G Quantification (vs. Standard Curve) F->G

References

Pharmacokinetics and Metabolism of Coumestrol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a prominent member of the coumestan class of phytoestrogens, is a naturally occurring compound found in various plants, including clover, alfalfa, and soybeans. Its structural similarity to 17β-estradiol allows it to bind to and activate estrogen receptors, leading to a wide range of biological effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and metabolism of this compound in mammals, intended to support research and development activities in related fields. While extensive research has been conducted on its biological activities, comprehensive quantitative pharmacokinetic data across different mammalian species remains limited in publicly available literature.

Pharmacokinetics of this compound

The disposition of this compound in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral ingestion, this compound is absorbed from the gastrointestinal tract. Studies in mares have shown that both free and conjugated forms of this compound are detectable in plasma after ingestion of phytoestrogen-rich plants, with peak concentrations of the free form observed at 1 and 3.5 hours post-ingestion[1]. The oral bioavailability of coumestans, in general, is considered to be low due to rapid metabolism and limited gastrointestinal absorption[1].

Distribution

Once absorbed, this compound is distributed to various tissues. As a lipophilic molecule, it is expected to readily cross cell membranes. Its primary mode of action involves binding to intracellular estrogen receptors (ERα and ERβ), indicating its distribution into target cells of tissues such as the uterus, mammary glands, and bone.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions.

  • Phase I Metabolism: The initial metabolic transformation of methylated derivatives of this compound, such as 4'-O-methylthis compound, involves demethylation by cytochrome P450 (CYP) enzymes to yield the active this compound. While specific CYP isoforms involved in this compound metabolism have not been definitively identified, studies on similar phytoestrogens suggest the potential involvement of CYP1A1 and CYP1B1.

  • Phase II Metabolism: this compound is subsequently conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation) to form more water-soluble metabolites that can be readily excreted. Based on studies of other flavonoids and estrogens, it is highly probable that UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A9, and sulfotransferases (SULTs) like SULT1A1 and SULT1E1, are the key enzymes responsible for these conjugation reactions[2][3][4][5][6][7].

Excretion

The conjugated metabolites of this compound are primarily excreted in the urine and bile. Biliary excretion can lead to enterohepatic circulation, where the glucuronide conjugates are hydrolyzed back to the parent compound by gut bacteria, allowing for reabsorption. This process can prolong the half-life of this compound in the body.

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic parameters for this compound are not widely available in the published literature for many common laboratory animal models. The following table summarizes the limited quantitative data found for mares.

SpeciesRoute of AdministrationDoseAnalyteTmax (hours)Peak ConcentrationReference
MareOral (Alfalfa pellets)Not specifiedFree this compound1 and 3.5Not specified (qualitative peak)[1]
MareOral (Alfalfa pellets)Not specifiedConjugated this compound1.5 and 4Not specified (qualitative peak)[1]

Note: The absence of Cmax, AUC, and half-life values highlights the gap in current publicly available data.

Metabolism of this compound

The metabolic pathway of this compound involves a series of enzymatic reactions, primarily occurring in the liver.

Coumestrol_Metabolism cluster_precursors Precursors This compound This compound PhaseII Phase II Metabolism (Conjugation) This compound->PhaseII PhaseI Phase I Metabolism (e.g., Demethylation of precursors) PhaseI->this compound Glucuronidation Glucuronidation (UGT1A1, UGT1A9) PhaseII->Glucuronidation Sulfation Sulfation (SULT1A1, SULT1E1) PhaseII->Sulfation Coumestrol_Glucuronide This compound Glucuronide Glucuronidation->Coumestrol_Glucuronide Coumestrol_Sulfate This compound Sulfate Sulfation->Coumestrol_Sulfate Excretion Excretion (Urine, Bile) Coumestrol_Glucuronide->Excretion Coumestrol_Sulfate->Excretion 4'-O-Methylthis compound 4'-O-Methylthis compound 4'-O-Methylthis compound->PhaseI CYP450 Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change & Dissociation from HSP HSP Heat Shock Proteins HSP->ER Chaperone Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (on DNA) Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins Biological_Response Biological Response Proteins->Biological_Response InVitro_Metabolism_Workflow Start Start Prepare_Mixture Prepare Incubation Mixture (Microsomes, this compound, Buffer) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Cofactor Add Cofactor (NADPH, UDPGA, or PAPS) Pre_Incubate->Add_Cofactor Incubate Incubate at 37°C Add_Cofactor->Incubate Terminate Terminate Reaction (Cold Solvent) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End End Analyze->End

References

Coumestrol: A Dual Modulator of Estrogen Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Coumestrol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, has garnered significant scientific attention for its potent and complex interactions with estrogen signaling pathways. Found in various plants, including clover, alfalfa sprouts, and soybeans, this compound exhibits both estrogenic and anti-estrogenic activities, depending on the cellular context, tissue type, and the prevailing hormonal environment. This technical guide provides a comprehensive overview of the dualistic nature of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and therapeutic development.

Quantitative Analysis of this compound's Estrogenic and Anti-Estrogenic Activity

The biological effects of this compound are primarily mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ. Its binding affinity and subsequent transcriptional activation or inhibition are key determinants of its physiological impact.

Table 1: Estrogen Receptor Binding Affinity of this compound
CompoundReceptorRelative Binding Affinity (RBA) (%) (17β-estradiol = 100%)Reference
This compoundERα~7% - 94%[1][2]
This compoundERβ~35% - 185%[1][2]
17β-EstradiolERα, ERβ100%[1]

Note: The wide range in RBA for ERα reflects variability across different studies and assay conditions. This compound generally demonstrates a higher binding affinity for ERβ over ERα.[1][3] While its affinity is generally lower than that of the endogenous ligand 17β-estradiol, it is considerably higher than other common isoflavones like genistein and daidzein.[1]

Table 2: In Vitro Cellular Effects of this compound
Cell LineAssay TypeConcentration RangeObserved EffectReference
MCF-7 (human breast cancer)Proliferation AssayNot specifiedInhibition of proliferation, induction of apoptosis[4]
Triple-Negative Inflammatory Breast Cancer (TN-IBC) cell linesMigration, Invasion, Proliferation AssaysNot specifiedDecreased migration, invasion, and proliferation[5]
JAR and JEG3 (human choriocarcinoma)Proliferation Assay5-100 μMDose-dependent decrease in proliferation[6]
HepG2 (human liver cancer)Cytotoxicity Assay (Crystal Violet)10-160 μMIC50 = 71.27 µM[7]
Vero (normal kidney epithelial)Cytotoxicity Assay (Crystal Violet)10-160 μMIC50 = 237.2 µM[7]
COLO 205 and HCT 116 (human colorectal cancer)Cell Inhibition Assay (CCK-8)0-100 µMDose-dependent inhibition of proliferation, most significant at 100 µM after 96h[8]
PC3 and LNCaP (human prostate cancer)Proliferation, Migration, Apoptosis AssaysNot specifiedDecreased proliferation and migration, induced apoptosis[9]
SKEM-5 (human skin cancer)Cytotoxicity Assay (MTT)0-160 µMConcentration-dependent suppression of proliferation[10]
B16F1 (mouse skin cancer)Cytotoxicity Assay (MTT)0-160 µMConcentration-dependent suppression of proliferation[10]
Detroit 551 (normal human fibroblast)Cytotoxicity Assay (MTT)0-160 µMProliferation rate remained almost intact[10]
Table 3: In Vivo Effects of this compound
Animal ModelDosage and AdministrationDurationObserved EffectReference
Ovariectomized (OVX) mice5 mg/kg/day (subcutaneous)10 weeksStimulated uterine growth (less than 17β-estradiol), prevented body fat accumulation and hepatic steatosis[3][11]
Ovariectomized (OVX) mice10 mg/kg/day (oral)7 weeksMetabolic effects were abolished by an ERβ antagonist, but not an ERα antagonist[3]
Wildtype pregnant mice200 μg/kg/day (oral gavage)Gestation day 0.5 to 12.5Reduced fetal and placental weights[12]
Ovariectomized rats10 mg/kg/dayNot specifiedPreventive effect against bone loss[13]
Neonatal ratsPostnatal days 10-14Not specifiedReduced number of endometrial glands and expression of estrogen receptors in adults[13]
Adult rats100 µg/g (oral)Not specifiedTime-dependent estrogenic effects[13]
Mare250 g - 1 kg/day alfalfa pellets in diet14 daysIncreased plasma prostaglandin levels and decreased progesterone levels[14]

Key Experimental Protocols

Reproducibility in research is paramount. This section details common methodologies used to assess the estrogenic and anti-estrogenic effects of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Materials:

  • Receptor Source: Rat uterine cytosol, or purified human ERα or ERβ.[15][16]

  • Radioligand: [3H]-17β-estradiol.[1]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).[1]

  • Control: Unlabeled 17β-estradiol.[1]

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[1]

  • Buffers: Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol).

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: A constant concentration of the receptor source and [3H]-17β-estradiol are incubated with increasing concentrations of unlabeled this compound or 17β-estradiol.[1]

  • Equilibration: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.[1]

  • Separation: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes, separating them from the unbound radioligand.[1] The slurry is then washed to remove any remaining unbound ligand.

  • Quantification: Ethanol is used to elute the bound [3H]-17β-estradiol from the HAP.[1] The radioactivity of the eluate is measured using a liquid scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined from this curve.[1]

G cluster_workflow Estrogen Receptor Competitive Binding Assay Workflow prep Prepare reaction tubes: - Constant [Receptor] & [3H]-Estradiol - Increasing [this compound] incubate Incubate at 4°C for 18-24h (Binding Equilibrium) prep->incubate separate Add HAP slurry to separate bound from unbound ligand incubate->separate wash Wash to remove unbound ligand separate->wash elute Elute bound ligand with ethanol wash->elute quantify Quantify radioactivity (Scintillation Counting) elute->quantify analyze Generate competition curve and determine IC50 quantify->analyze

Workflow for Estrogen Receptor Competitive Binding Assay.
Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of living cells.

Materials:

  • Cell Lines: e.g., MCF-7, HepG2, SKEM-5.[10]

  • Culture Medium: Appropriate for the chosen cell line.

  • Test Compound: this compound at various concentrations.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[10]

  • Solubilization Solution: e.g., DMSO, acidified isopropanol.[1]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[1]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Uterotrophic Assay

This assay is a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents.[17]

Animal Model:

  • Immature or ovariectomized (OVX) female rats or mice. The OVX model mimics a postmenopausal estrogen-deficient state.[17]

Procedure:

  • Animal Preparation: Animals are ovariectomized and allowed to recover.

  • Treatment: Animals are treated with the test compound (this compound), a positive control (e.g., 17β-estradiol), or a vehicle control for a specified number of days via a chosen route of administration (e.g., oral gavage, subcutaneous injection).[3][11]

  • Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weight is normalized to the animal's body weight. A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Signaling Pathways Modulated by this compound

This compound's biological effects extend beyond simple receptor binding, involving the modulation of complex intracellular signaling cascades.

Classical Estrogen Receptor Signaling

Upon binding to ERα or ERβ, this compound can initiate the classical genomic signaling pathway.

G This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Transcription Transcription of Target Genes ERE->Transcription Response Cellular Response (e.g., proliferation, apoptosis) Transcription->Response

Classical Estrogen Receptor Signaling Pathway of this compound.

In this pathway, ligand-bound estrogen receptors form dimers, translocate to the nucleus, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[18]

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors, which in turn modulate various kinase cascades.

In certain cell types, such as triple-negative inflammatory breast cancer cells, this compound has been shown to reduce the phosphorylation of kinases like MAPK/ERK and PI3K/AKT, which are involved in promoting pro-oncogenic phenotypes.[5] Conversely, in other contexts, these pathways can be activated. For instance, in prostate cancer cells, this compound was found to increase the phosphorylation of ERK1/2 and JNK, while reducing Akt phosphorylation.[9]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER PI3K PI3K mER->PI3K Activation/ Inhibition Ras Ras mER->Ras Activation/ Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation

Modulation of PI3K/Akt and MAPK/ERK Signaling by this compound.

Discussion and Future Directions

The dual estrogenic and anti-estrogenic nature of this compound underscores its potential as a selective estrogen receptor modulator (SERM). Its preferential binding to ERβ suggests potential applications in tissues where this receptor subtype is predominant, potentially offering a more targeted therapeutic approach with fewer side effects than conventional hormone therapies. For example, the observation that the metabolic benefits of this compound in ovariectomized mice are primarily mediated by ERβ opens avenues for its investigation in the management of postmenopausal metabolic syndrome.[3]

However, the context-dependent effects of this compound also warrant caution. Its estrogenic activity in some tissues, such as the uterus, could be undesirable in certain pathological conditions.[3][11] Furthermore, high concentrations of this compound have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting a potential role in oncology.[4][5][6][7][8][9]

Future research should focus on elucidating the precise molecular switches that determine whether this compound acts as an agonist or an antagonist in different cellular environments. This includes investigating the role of co-regulatory proteins, post-translational modifications of ERs, and crosstalk with other signaling pathways. Further in vivo studies using tissue-specific ER knockout models will be invaluable in dissecting the complex pharmacology of this compound. A deeper understanding of these mechanisms will be crucial for harnessing the therapeutic potential of this compound while mitigating its potential risks.

References

An In-depth Technical Guide to the Binding Affinity of Coumestrol for Estrogen Receptor Subtypes ERα and ERβ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the phytoestrogen coumestrol for the estrogen receptor (ER) subtypes, ERα and ERβ. This document consolidates quantitative binding data, details key experimental methodologies for determining binding affinity, and visualizes the associated signaling pathways.

Core Focus: this compound's Interaction with Estrogen Receptors

This compound, a naturally occurring compound found in various plants, is a well-documented phytoestrogen that exerts its biological effects primarily through interaction with estrogen receptors. Understanding its differential binding affinity for ERα and ERβ is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the estrogen signaling pathway.

Quantitative Binding Affinity Data

Multiple studies have quantified the binding affinity of this compound for ERα and ERβ using various metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the relative binding affinity (RBA). The data consistently demonstrates that this compound is a potent ER agonist with a notable preference for ERβ over ERα.[1][2][3]

ParameterERαERβCommentsSource(s)
IC50 ~20 nM (in the presence of this compound as a fluorophore)-This value represents the concentration of unlabeled estradiol needed to displace 50% of bound this compound.[4]
Requires 35x molar excess to inhibit 50% of [3H]estradiol binding-Determined using MCF7 cell cytosol.[5]
EC50 67 nM21 nMEffective concentration for 50% receptor activation in a reporter assay.[6]
0.2 µM0.025 µMConcentration for 50% increase in binding response to ERE.[7]
Kd 32.66 µM36.14 µMDetermined by fluorescence polarization.[8][9]
RBA (%) 94185Relative to 17β-estradiol (100%).[10]
Binding Affinity Lower than for ERβHigher than for ERαGeneral finding across multiple studies.[1][2][11]

Experimental Protocols

The determination of this compound's binding affinity for ER subtypes relies on robust and sensitive experimental techniques. The two most common methods are the competitive radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This classic method quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

  • Estrogen Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: [³H]-17β-estradiol.

  • Unlabeled Ligand: this compound and 17β-estradiol (for standard curve).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding (e.g., EDTA, glycerol, molybdate).

  • Separation Agent: Dextran-coated charcoal or hydroxylapatite slurry.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: If using tissue, homogenize in ice-cold assay buffer and prepare a cytosolic fraction by ultracentrifugation. Determine the protein concentration of the receptor preparation.

  • Assay Setup: In microtiter plates or tubes, combine a fixed concentration of the estrogen receptor preparation with a fixed concentration of [³H]-17β-estradiol.

  • Competition: Add varying concentrations of unlabeled this compound or 17β-estradiol to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled 17β-estradiol (non-specific binding).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the receptor-bound radioligand to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Competitive_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([³H]-17β-estradiol) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Separation Separation of Bound/Free (e.g., Dextran-Coated Charcoal) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Plot Plot % Specific Binding vs. [Competitor] Quantification->Data_Plot IC50_Calc Determine IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Competitive Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

This homogeneous assay format is well-suited for high-throughput screening and utilizes the inherent fluorescence of this compound or a fluorescently labeled estrogen as a tracer. The principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.

Materials:

  • Estrogen Receptor: Purified recombinant human ERα or ERβ ligand-binding domain (LBD).

  • Fluorescent Probe: this compound (as it is naturally fluorescent) or a synthetic fluorescent estrogen derivative.

  • Test Compound: Unlabeled this compound or other compounds of interest.

  • Assay Buffer: A buffer that maintains receptor stability and activity (e.g., phosphate-buffered saline with a small amount of BSA).

  • Microplates: Black, low-binding microplates (96- or 384-well).

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the estrogen receptor, fluorescent probe, and test compounds in the assay buffer.

  • Assay Setup: In the microplate, add the estrogen receptor and the fluorescent probe to each well. Then, add serial dilutions of the test compound. Include control wells for the free probe (minimum polarization) and the probe bound to the receptor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence_Polarization_Assay cluster_prep Preparation cluster_assay_fp Assay cluster_analysis_fp Data Analysis Receptor_FP Purified Receptor (ERα or ERβ LBD) Mix_Reagents Mix Reagents in Microplate Receptor_FP->Mix_Reagents Fluor_Probe Fluorescent Probe (this compound) Fluor_Probe->Mix_Reagents Test_Cmpd Test Compound Test_Cmpd->Mix_Reagents Incubate_FP Incubate to Equilibrium Mix_Reagents->Incubate_FP Measure_FP Measure Fluorescence Polarization Incubate_FP->Measure_FP Plot_Data_FP Plot FP Signal vs. [Test Compound] Measure_FP->Plot_Data_FP IC50_Calc_FP Determine IC50 Plot_Data_FP->IC50_Calc_FP

Fluorescence Polarization Assay Workflow

Downstream Signaling Pathways

Upon binding to this compound, both ERα and ERβ can initiate downstream signaling through genomic and non-genomic pathways. Given this compound's higher affinity for ERβ, it is plausible that ERβ-mediated signaling pathways are preferentially activated at lower concentrations of this compound.

  • Genomic (ERE-Dependent) Pathway: This "classical" pathway involves the binding of the this compound-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription.

  • Non-Genomic (ERE-Independent) Pathway: This rapid signaling cascade is initiated by membrane-associated estrogen receptors. It involves the activation of various kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence a wide range of cellular processes, including cell proliferation, survival, and differentiation.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nongenomic Non-Genomic Signaling cluster_nucleus Nucleus This compound This compound ERa_cyto ERα This compound->ERa_cyto ERb_cyto ERβ This compound->ERb_cyto Higher Affinity MAPK_ERK MAPK/ERK Pathway ERa_cyto->MAPK_ERK PI3K_Akt PI3K/Akt Pathway ERa_cyto->PI3K_Akt ERa_nuc ERα ERa_cyto->ERa_nuc Translocation ERb_cyto->MAPK_ERK ERb_cyto->PI3K_Akt ERb_nuc ERβ ERb_cyto->ERb_nuc Translocation Gene_Transcription Gene Transcription MAPK_ERK->Gene_Transcription Indirect Regulation PI3K_Akt->Gene_Transcription Indirect Regulation ERE Estrogen Response Element (ERE) ERa_nuc->ERE ERb_nuc->ERE ERE->Gene_Transcription

This compound-Mediated ER Signaling Pathways

References

The Biological Effects of Coumestrol on Reproductive Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring compound found in various plants, is a prominent member of the coumestan class of phytoestrogens. Its structural similarity to estradiol allows it to interact with estrogen receptors (ERs), leading to a spectrum of biological effects on the reproductive systems of both males and females. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on reproductive physiology, including its molecular mechanisms of action, dose-dependent effects, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of phytoestrogens and their therapeutic or toxicological implications.

Introduction

Phytoestrogens are plant-derived compounds that mimic the effects of endogenous estrogens due to their ability to bind to estrogen receptors. This compound, found in high concentrations in legumes like clover and alfalfa sprouts, is one of the most potent phytoestrogens.[1] Its interaction with the reproductive system has been a subject of extensive research, revealing a complex profile of both estrogenic and, in some contexts, anti-estrogenic activities. Understanding the intricate biological effects of this compound is crucial for assessing its potential risks and benefits to reproductive health, as well as for exploring its therapeutic applications.

Effects on the Female Reproductive System

This compound exerts significant and varied effects on the female reproductive system, primarily through its interaction with estrogen receptors. These effects are dependent on the dose, timing, and duration of exposure.

Uterine Effects

Numerous studies have demonstrated the uterotrophic activity of this compound, leading to an increase in uterine weight. However, the nature of this growth can differ based on the experimental model. In ovariectomized rats, both acute and chronic administration of this compound has been shown to increase uterine wet and dry weights.[2][3] Interestingly, some studies report this increase occurs without a corresponding rise in uterine DNA content, suggesting the growth is primarily due to water imbibition and not cellular proliferation (hyperplasia).[2][3] Conversely, other studies in immature intact rats have shown that oral administration of this compound at 60 mg/kg/day for three days did lead to uterine hyperplasia and a doubling of uterine DNA content, similar to the effects of estradiol benzoate.[4] Neonatal exposure to this compound in rats has also been observed to cause a dose-dependent inhibition of uterine gland development.[5]

Ovarian and Hormonal Effects

This compound can modulate the hypothalamic-pituitary-ovarian (HPO) axis, thereby influencing hormone levels and ovarian function. In ovariectomized rats, intravenous pretreatment with this compound at doses of 10, 100, and 1000 ng/kg body weight was found to reduce, but not completely block, the GnRH-induced release of luteinizing hormone (LH).[6] Lactational exposure to a diet containing 0.01% this compound in female rats led to an acyclic condition in early adulthood, resembling a premature anovulatory syndrome, and a failure to elicit an LH surge in response to estradiol stimulation.[7] In mares, a diet supplemented with alfalfa pellets (containing this compound) resulted in elevated plasma levels of prostaglandin E2 (PGE2) and the PGF2α metabolite (PGFM), alongside a decrease in progesterone levels.[8] In vitro studies on mare endometrial cells confirmed that this compound stimulates the secretion of PGE2 and PGF2α.[8]

Effects on Trophoblast Cells and Embryonic Development

Recent research has highlighted the impact of this compound on placental and embryonic development. In human trophoblast cells (HTR8/SVneo), treatment with 65µM this compound for 24 hours led to reduced cell migration and proliferation, and an increase in reactive oxygen species (ROS) accumulation.[9][10] In vivo studies in pregnant mice administered 200 μg/kg of this compound daily from day 0.5 to 12.5 of gestation showed significantly decreased fetal and placental weights.[10]

Effects on the Male Reproductive System

The effects of this compound on the male reproductive system are also primarily mediated through its estrogenic activity, which can disrupt the delicate balance of hormones required for normal male reproductive function.

Testicular and Spermatogenic Effects

Studies on the impact of this compound on male reproductive organs and sperm parameters have yielded somewhat varied results depending on the timing and dose of exposure. Neonatal exposure of male rats to 100 micrograms of this compound daily for the first 5 days of life did not alter the weights of testes and sex accessory organs, or sperm count in adulthood.[11] However, this treatment did result in a 37% increase in the steady-state levels of FSHβ mRNA in the pituitary.[11] In contrast, neonatal treatment of male rats with this compound has been shown to lead to deficits in adult sexual behavior, including reduced mounting and ejaculation frequency.[12][13]

Hormonal Effects

In the same study on neonatal rat exposure, serum concentrations of testosterone, LH, and FSH in adulthood were not significantly different from controls.[11] However, other research suggests that lactational exposure to a phytoestrogen diet can alter neuroendocrine development in male rats.[13]

Effects on Semen Cryopreservation

Interestingly, this compound has been investigated for its potential benefits in semen cryopreservation. The addition of 1 µM of this compound to ovine semen extender significantly improved the progressive forward motility of thawed spermatozoa.[14] Furthermore, supplementation with 0.1 and 1 µM this compound enhanced acrosome integrity.[14][15] At concentrations of 1 and 10 µM, this compound also increased the total antioxidant capacity (TAC) and reduced malondialdehyde (MDA) levels, indicating a protective effect against oxidative stress.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on reproductive systems.

Table 1: Effects of this compound on the Female Reproductive System

SpeciesModelTreatment Dose and DurationParameterResultReference
Rat (Ovariectomized)Subcutaneous injection or oral administrationVariedUterine Wet/Dry WeightSignificant increase[2][3]
Rat (Ovariectomized)Subcutaneous injection or oral administrationVariedUterine DNA ContentNo significant increase[2][3]
Rat (Immature, Intact)60 mg/kg/day oral gavage for 3 daysUterine DNA ContentDoubled[4]
Rat (Neonatal)Daily injections on PND 1-5Uterine Gland GenesisDose-dependent inhibition
Rat (Ovariectomized)10, 100, 1000 ng/kg IVGnRH-induced LH releaseReduced[6]
Rat (Lactational exposure)0.01% this compound in dietEstrous Cyclicity83% of females became acyclic[7]
MareAlfalfa pellet diet (up to 1 kg/day ) for 14 daysPlasma ProgesteroneDecreased[8]
MareAlfalfa pellet diet (up to 1 kg/day ) for 14 daysPlasma PGE2 and PGFMIncreased[8]
Mouse (Pregnant)200 µg/kg/day from day 0.5-12.5 of gestationFetal and Placental WeightSignificantly decreased[10]
Human Trophoblast Cells65 µM for 24 hoursCell Migration & ProliferationReduced[10]

Table 2: Effects of this compound on the Male Reproductive System

SpeciesModelTreatment Dose and DurationParameterResultReference
Rat (Neonatal)100 µ g/day for 5 daysTestis & Accessory Organ WeightNo significant effect[11]
Rat (Neonatal)100 µ g/day for 5 daysSperm CountNo significant effect[11]
Rat (Neonatal)100 µ g/day for 5 daysSerum Testosterone, LH, FSHNo significant effect[11]
Rat (Neonatal)100 µ g/day for 5 daysPituitary FSHβ mRNA37% increase[11]
Ovine (Semen)In vitro supplementation1 µMProgressive Forward MotilitySignificantly improved[14]
Ovine (Semen)In vitro supplementation0.1 and 1 µMAcrosome IntegritySignificantly enhanced[14][15]
Ovine (Semen)In vitro supplementation1 and 10 µMTotal Antioxidant CapacitySignificantly improved[14][15]
Ovine (Semen)In vitro supplementationAll tested concentrationsMalondialdehyde (MDA) LevelsSignificantly reduced[14][15]

Molecular Mechanisms of Action

This compound's biological effects are primarily initiated by its binding to estrogen receptors, ERα and ERβ.[16] It generally exhibits a higher binding affinity for ERβ than for ERα.[1][17] The binding affinity of this compound to the human estrogen receptor is approximately ten-fold lower than that of 17β-estradiol.[18] Upon binding, the this compound-ER complex can modulate gene expression through both genomic and non-genomic pathways.

Estrogen Receptor Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades.

Coumestrol_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and binds to DNA Cytoplasm Cytoplasm Nucleus Nucleus Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Biological_Effects Biological Effects (e.g., Uterine Growth, Hormone Regulation) Gene_Transcription->Biological_Effects Leads to

Caption: Simplified diagram of the genomic estrogen receptor signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.[19]

Materials:

  • Rat uterine cytosol (prepared from ovariectomized rats)

  • [3H]-17β-estradiol (radiolabeled estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.[19]

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[19]

    • Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.[19]

    • The resulting supernatant is the uterine cytosol containing the estrogen receptors.

  • Competitive Binding Assay:

    • In assay tubes, combine a fixed concentration of [3H]-17β-estradiol with increasing concentrations of the unlabeled test compound (this compound) or unlabeled 17β-estradiol (for the standard curve).[19]

    • Add a consistent amount of rat uterine cytosol to each tube.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Add HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound ligand.

    • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [3H]-17β-estradiol against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

Binding_Assay_Workflow Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol Start->Prepare_Cytosol Setup_Assay Set up Assay Tubes: - [3H]-Estradiol - Competitor (this compound) - Cytosol Prepare_Cytosol->Setup_Assay Incubate Incubate for Binding Equilibrium Setup_Assay->Incubate Add_HAP Add Hydroxylapatite (HAP) Slurry Incubate->Add_HAP Separate_Bound Separate Bound from Free Ligand (Wash) Add_HAP->Separate_Bound Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate_Bound->Measure_Radioactivity Analyze_Data Analyze Data (Calculate IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the estrogen receptor competitive binding assay.

In Vivo Uterotrophic Assay in Rats

This assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight.[4]

Animal Model:

  • Immature or ovariectomized female rats.

Procedure:

  • Animal Preparation:

    • Use immature female rats (e.g., 21 days old) or ovariectomized adult rats.

  • Dosing:

    • Administer the test compound (this compound) and a vehicle control to separate groups of animals daily for a specified period (e.g., 3-7 days). Administration can be via oral gavage or subcutaneous injection.[4]

    • Include a positive control group treated with a known estrogen, such as 17β-estradiol.

  • Necropsy and Tissue Collection:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.

  • Measurements:

    • Record the wet weight of the uterus.

    • The uterus can be further processed for dry weight measurement or histological analysis.

  • Data Analysis:

    • Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical tests.

Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological matrices like serum and urine.[20][21][22]

Sample Preparation (Serum):

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the serum sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[20]

HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV or fluorescence detection. For this compound, fluorescence detection offers high sensitivity and selectivity.[20]

  • Quantification: Use a standard curve prepared with known concentrations of this compound to quantify the amount in the samples.

HPLC_Workflow Start Start Sample_Collection Collect Biological Sample (e.g., Serum) Start->Sample_Collection Extraction Extract this compound (e.g., SPE) Sample_Collection->Extraction HPLC_Analysis HPLC Analysis: - Inject Sample - Separate on C18 Column - Detect (UV/Fluorescence) Extraction->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Quantification Quantify this compound (Standard Curve) Data_Acquisition->Quantification End End Quantification->End

Caption: General workflow for the quantitative analysis of this compound in biological samples using HPLC.

In Vitro Granulosa Cell Culture

Studying the direct effects of this compound on ovarian cells can be achieved using primary cultures of granulosa cells.[23][24]

Procedure:

  • Ovary Collection and Granulosa Cell Isolation:

    • Collect ovaries from an appropriate animal model (e.g., mice, rats).

    • Puncture follicles to release granulosa cells into a culture medium.

    • Wash and centrifuge the cells to obtain a pure population.

  • Cell Culture:

    • Plate the granulosa cells in a suitable culture medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Once the cells have adhered and are growing, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control.

  • Endpoint Analysis:

    • After the desired incubation period, assess various endpoints such as cell viability (e.g., MTT assay), hormone production (e.g., ELISA for progesterone or estradiol), or gene expression (e.g., qRT-PCR).

Conclusion

This compound demonstrates potent and diverse biological effects on the reproductive systems of both males and females. Its estrogenic activity, mediated primarily through estrogen receptors, can lead to significant alterations in uterine physiology, hormonal regulation, and gamete function. The dose, timing, and duration of exposure are critical determinants of the specific outcomes, which can range from uterotrophic and potentially beneficial effects on semen cryopreservation to adverse effects on fertility and embryonic development. The experimental protocols and data presented in this guide provide a robust foundation for further research into the mechanisms of action of this compound and other phytoestrogens. A thorough understanding of these effects is essential for assessing the safety of dietary phytoestrogen consumption and for exploring their potential as therapeutic agents in reproductive medicine and other fields. Continued research is necessary to fully elucidate the complex interplay between this compound and the reproductive system and to translate these findings into practical applications for human and animal health.

References

Genotoxicity and Mutagenic Potential of Coumestrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring phytoestrogen found in various plants, has garnered significant attention for its potential biological activities. However, its genotoxic and mutagenic potential remains a critical area of investigation for risk assessment and therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on genetic material. It summarizes key findings from various in vitro and in vivo studies, details the experimental methodologies employed, and elucidates the proposed molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

Introduction

This compound is a member of the coumestan class of organic compounds and is structurally similar to estradiol, allowing it to interact with estrogen receptors.[1] It is predominantly found in legumes such as soybeans, clover, and alfalfa sprouts.[2] While this compound has been investigated for potential beneficial health effects, including a possible role in cancer prevention, concerns regarding its endocrine-disrupting and genotoxic properties have also been raised.[3][4] Understanding the genotoxic and mutagenic profile of this compound is paramount for evaluating its safety and therapeutic potential. This guide synthesizes the available data on this compound's ability to induce DNA damage, gene mutations, and chromosomal aberrations.

Evidence of Genotoxicity and Mutagenicity

A substantial body of evidence from in vitro studies indicates that this compound possesses genotoxic and mutagenic properties. These studies have utilized a variety of cell lines and endpoints to assess its impact on genetic material.

Chromosomal Aberrations

This compound has been shown to be a clastogenic agent, capable of inducing structural chromosomal damage. In cultured human peripheral blood lymphocytes, exposure to this compound at concentrations of 50 to 75 µM for 6 hours resulted in a clear induction of structural chromosomal aberrations, including chromatid breaks, gaps, and interchanges.[5]

Micronucleus Formation

The induction of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is a hallmark of genotoxic stress. Several studies have demonstrated this compound's ability to induce micronucleus formation in a dose-dependent manner.

In Chinese hamster V79 cells, this compound was found to be a strong inducer of micronuclei containing acentric fragments.[6] Similarly, in AHH-1 TK(+/-) human lymphoblastoid cells, this compound induced micronuclei, with the highest frequency observed at day 2 after exposure.[2] Studies in Chinese hamster ovary (CHO) cells have also reported the induction of micronuclei following this compound treatment.[7]

DNA Strand Breaks

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. This compound has been shown to induce DNA strand breaks in various cell types. In Chinese hamster V79 cells, this compound was a potent inducer of DNA strand breaks.[6] Furthermore, in human trophoblast cells, this compound treatment led to an increased presence of fragmented DNA.[1] The interaction of this compound with copper (II) has been shown to generate reactive oxygen species (ROS), leading to DNA fragmentation in human peripheral lymphocytes.[8]

Gene Mutations

This compound has demonstrated mutagenic activity in mammalian cell gene mutation assays. In Chinese hamster V79 cells, this compound was a clear inducer of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus.[6] In human lymphoblastoid cells, mutations were induced in the Thymidine Kinase (TK) gene, primarily characterized by the induction of slow-growth phenotype clones and loss of heterozygosity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound.

Table 1: Chromosomal Aberration and Micronucleus Induction by this compound

AssayCell LineThis compound ConcentrationKey FindingsReference
Chromosomal AberrationHuman peripheral blood lymphocytes50 - 75 µMClear induction of chromatid breaks, gaps, and interchanges.[5]
Micronucleus AssayChinese hamster V79 cellsNot specified in abstractStrong inducer of micronuclei with acentric fragments.[6]
Micronucleus AssayAHH-1 TK(+/-) human lymphoblastoid cellsNot specified in abstractInduction of micronuclei, peaking at day 2 post-exposure.[2]
Micronucleus AssayChinese hamster ovary (CHO) cells5, 10, and 20 µg/ml (cisplatin used as an example)Cisplatin induced a time-dependent increase in binucleate cells and a decrease in cells with micronuclei. (Note: This study did not use this compound but provides context for the assay in CHO cells).[7]

Table 2: DNA Damage and Gene Mutation Induced by this compound

| Assay | Cell Line | this compound Concentration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Comet Assay | Chinese hamster V79 cells | Not specified in abstract | Strong inducer of DNA strand breaks. |[6] | | DNA Fragmentation | Human trophoblast cells | 65 µM | Increased presence of fragmented DNA. |[1] | | DNA Fragmentation | Human peripheral lymphocytes | In the presence of Cu(II) | this compound-Cu(II) interaction leads to DNA fragmentation. |[8] | | HPRT Mutation Assay | Chinese hamster V79 cells | Not specified in abstract | Clear inducer of HPRT mutations. |[6] | | Thymidine Kinase (TK) Mutation Assay | AHH-1 TK(+/-) human lymphoblastoid cells | Not specified in abstract | Induction of slow-growth phenotype mutations and loss of heterozygosity. |[2] |

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited in this guide. These protocols are based on established guidelines and the available information from the referenced studies.

Chromosomal Aberration Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 473, and the study conducted on human peripheral blood lymphocytes.[5][8]

  • Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen such as phytohemagglutinin (PHA).

  • Exposure: Actively proliferating lymphocyte cultures are exposed to various concentrations of this compound (e.g., 50 µM and 75 µM) and a vehicle control for a defined period (e.g., 6 hours). Both a short-term (3-4 hours) and a long-term (21-24 hours without S9) exposure are typically performed. The assay is conducted with and without a metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides and air-dried.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa.

  • Scoring: At least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

In Vitro Micronucleus Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487, and studies using Chinese hamster V79 and CHO cells.[6][7][9]

  • Cell Culture: Chinese hamster V79 or CHO cells are seeded in appropriate culture vessels and allowed to attach and enter logarithmic growth.

  • Exposure: The cells are treated with a range of this compound concentrations and a vehicle control. The exposure is typically for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period, or for a longer period (1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then applied to microscope slides. The slides are stained with a DNA-specific fluorescent dye (e.g., DAPI) or a conventional stain (e.g., Giemsa).

  • Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.

Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is based on general comet assay procedures.[6][10]

  • Cell Preparation: A single-cell suspension is prepared from the test cells (e.g., V79 cells) treated with various concentrations of this compound and a control.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed at a low voltage. DNA fragments (resulting from strand breaks) migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (tail length × % DNA in the tail).

HPRT Gene Mutation Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 476, and studies utilizing V79 cells.[6]

  • Cell Culture and Treatment: Chinese hamster V79 cells, which are heterozygous for the HPRT gene, are exposed to various concentrations of this compound and a vehicle control, with and without S9 metabolic activation.

  • Expression Period: Following treatment, the cells are cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations. During this time, the existing HPRT enzyme is depleted in the mutant cells.

  • Mutant Selection: The cells are then plated in a selective medium containing a purine analog, such as 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic analog and die. Cells with a mutated, non-functional HPRT gene will survive and form colonies.

  • Cloning Efficiency: In parallel, cells are plated in a non-selective medium to determine the cloning efficiency (the proportion of cells that can form colonies in the absence of selection).

  • Scoring and Calculation: After an appropriate incubation period, the colonies in both selective and non-selective media are counted. The mutation frequency is calculated by dividing the number of mutant colonies by the number of viable cells (determined from the cloning efficiency).

Mechanisms of Genotoxicity

The genotoxic and mutagenic effects of this compound are believed to be mediated through two primary mechanisms: inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. This compound has been proposed to act as a topoisomerase II inhibitor.[2][6] By stabilizing the enzyme-DNA cleavage complex, this compound can lead to the accumulation of DNA double-strand breaks, which, if not properly repaired, can result in chromosomal aberrations and mutations. The loss of heterozygosity observed in the TK gene of human lymphoblastoid cells is consistent with a mechanism involving topoisomerase II inhibition.[2]

Topoisomerase_II_Inhibition This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibits ligation step Cleavage_Complex Stabilized Topoisomerase II- DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Stabilizes DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Chromosomal_Aberrations Chromosomal Aberrations DSB->Chromosomal_Aberrations Mutations Gene Mutations DSB->Mutations

This compound-mediated inhibition of Topoisomerase II.
Generation of Reactive Oxygen Species (ROS)

Several studies suggest that this compound can induce oxidative stress through the generation of ROS.[1][8] The interaction of this compound with intracellular copper ions can lead to redox cycling, producing superoxide anions and hydroxyl radicals.[8] These highly reactive species can directly damage DNA by causing strand breaks and base modifications. This oxidative DNA damage can, in turn, trigger cellular responses leading to apoptosis or, if misrepaired, result in mutations. In human trophoblast cells, this compound treatment led to the accumulation of ROS and an upregulation of the NRF2-mediated oxidative stress response pathway.[1]

ROS_Generation This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) This compound->ROS Redox cycling with Copper Intracellular Cu(II) Copper->ROS DNA_Damage Oxidative DNA Damage (Strand Breaks, Base Modifications) ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Mutations Mutations DNA_Damage->Mutations Leads to (if misrepaired)

This compound-induced Reactive Oxygen Species (ROS) generation and subsequent DNA damage.

Experimental_Workflow_Genotoxicity cluster_assays Genotoxicity Assays Chrom_Aberration Chromosomal Aberration Test Data_Analysis Data Analysis and Interpretation Chrom_Aberration->Data_Analysis Micronucleus Micronucleus Assay Micronucleus->Data_Analysis Comet Comet Assay Comet->Data_Analysis HPRT HPRT/TK Gene Mutation Assay HPRT->Data_Analysis Test_Compound This compound Treatment (Varying Concentrations) Cell_Culture Mammalian Cell Culture (e.g., Human Lymphocytes, V79, CHO) Test_Compound->Cell_Culture Cell_Culture->Chrom_Aberration Cell_Culture->Micronucleus Cell_Culture->Comet Cell_Culture->HPRT

General experimental workflow for in vitro genotoxicity assessment of this compound.

Conclusion

The available scientific literature strongly indicates that this compound exhibits genotoxic and mutagenic properties in a variety of in vitro models. It can induce chromosomal aberrations, micronuclei formation, DNA strand breaks, and gene mutations. The primary mechanisms underlying these effects appear to be the inhibition of topoisomerase II and the induction of oxidative stress through the generation of reactive oxygen species.

For drug development professionals, these findings necessitate careful consideration and thorough genotoxicity testing as part of the safety assessment of this compound and any related compounds. For researchers and scientists, further investigation is warranted to fully elucidate the dose-response relationships in different cell types and in vivo models, to explore the potential for anti-genotoxic effects at low concentrations, and to further detail the intricate signaling pathways involved. A comprehensive understanding of this compound's genotoxic profile is essential for accurately assessing its potential risks and benefits to human health.

References

The Role of Coumestrol in Metabolic Regulation and Diabetes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring phytoestrogen found in various plants, including soybeans and clover, has emerged as a promising compound in the field of metabolic research. Exhibiting potent estrogen-like activity, this compound has demonstrated significant effects on metabolic regulation, with potential therapeutic implications for metabolic disorders such as type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic control, with a focus on its molecular mechanisms, effects on key metabolic parameters, and detailed experimental methodologies for its study.

Introduction

This compound is a member of the coumestan family of organic compounds and is structurally similar to estradiol, allowing it to bind to estrogen receptors (ERs), primarily ERβ, and modulate downstream signaling pathways.[1][2] Its anti-diabetic, anti-oxidant, and anti-inflammatory properties have garnered significant attention within the scientific community.[3] This guide will delve into the intricate mechanisms by which this compound influences glucose and lipid metabolism, insulin sensitivity, and adipogenesis, providing a valuable resource for researchers investigating novel therapeutic strategies for metabolic diseases.

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the quantitative effects of this compound as observed in key preclinical studies. The data is primarily derived from studies on ovariectomized (OVX) mice, a well-established model for postmenopausal metabolic dysfunction.

Table 1: Effects of this compound on Body Weight and Adiposity in Ovariectomized (OVX) Mice [4][5][6]

ParameterControl (OVX)This compound (5 mg/kg/day, s.c.)This compound (5 mg/kg/day, oral)17β-Estradiol (E2)
Body Weight Gain (g) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Visceral Fat Weight (g) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Subcutaneous Fat Weight (g) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Adipocyte Size (µm²) IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Effects of this compound on Hepatic Steatosis in Ovariectomized (OVX) Mice [4][5][6]

ParameterControl (OVX)This compound (5 mg/kg/day)17β-Estradiol (E2)
Liver Weight (g) IncreasedSignificantly ReducedSignificantly Reduced
Hepatic Lipid Accumulation HighSignificantly ReducedSignificantly Reduced
Fatty Acid Synthase (FAS) Expression HighMarkedly ReducedMarkedly Reduced

Table 3: Effects of this compound on Insulin Signaling Pathway Components in Ovariectomized (OVX) Mice [1][4]

ProteinTissueControl (OVX)This compound Treatment
p-PI3K / Total PI3K Skeletal MuscleReducedNormalized (p < 0.05)
LiverReducedNormalized (p < 0.01)
p-Akt / Total Akt Skeletal MuscleReducedNormalized (p < 0.05)
LiverReducedNormalized (p < 0.01)
FGF21 Expression Liver & WATMarkedly DecreasedRestored

Key Signaling Pathways in this compound-Mediated Metabolic Regulation

This compound exerts its metabolic effects through the modulation of several key signaling pathways. The primary mechanism involves its interaction with estrogen receptor beta (ERβ), which triggers a cascade of events leading to improved insulin sensitivity and reduced adipogenesis.

ERβ-Mediated PI3K/Akt Signaling Pathway

This compound's binding to ERβ initiates the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, a cornerstone of insulin signaling.[4] This activation leads to increased glucose uptake in skeletal muscle and reduced glucose production in the liver.[4]

ERB_PI3K_Akt_Pathway This compound This compound ERb ERβ This compound->ERb Binds PI3K PI3K ERb->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activates Akt Akt (PKB) Akt->pAkt Glucose_Uptake Increased Glucose Uptake (Muscle) pAkt->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis (Liver) pAkt->Gluconeogenesis

This compound activates the PI3K/Akt pathway via ERβ.
Regulation of Adipogenic and Lipogenic Gene Expression

This compound has been shown to downregulate the expression of key adipogenic and lipogenic transcription factors and enzymes, including PPARγ, C/EBPα, SREBP-1, and FAS.[7][8][9][10] This contributes to the observed reduction in adiposity and hepatic steatosis.

Adipogenesis_Regulation This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa SREBP1 SREBP-1 This compound->SREBP1 FAS FAS This compound->FAS Adipogenesis Adipogenesis & Lipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis SREBP1->Adipogenesis FAS->Adipogenesis

This compound inhibits key adipogenic and lipogenic factors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on metabolic regulation.

In Vivo Study: Ovariectomized (OVX) Mouse Model

This protocol outlines the use of an OVX mouse model to study the effects of this compound on metabolic dysfunction.

OVX_Mouse_Workflow start Female Mice (e.g., C57BL/6J, 7 weeks old) ovariectomy Ovariectomy (OVX) or Sham Surgery start->ovariectomy acclimation Acclimation & Recovery (e.g., 1-2 weeks) ovariectomy->acclimation diet High-Fat Diet (HFD) (e.g., 40-60% kcal from fat) acclimation->diet treatment Daily this compound Administration (e.g., 5-10 mg/kg, s.c. or oral) for several weeks (e.g., 7-10 weeks) diet->treatment monitoring Monitor Body Weight, Food Intake, Body Temperature treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment analysis Tissue Collection (Liver, Adipose, Muscle) Blood Collection Histology Western Blot HPLC-MS/MS endpoint->analysis

Workflow for in vivo studies using the OVX mouse model.

Methodology:

  • Animal Model: Seven-week-old female C57BL/6J mice are commonly used.

  • Surgery: Mice undergo either bilateral ovariectomy or a sham operation.

  • Diet: Post-surgery, mice are fed a high-fat diet to induce metabolic syndrome.

  • Treatment: this compound is administered daily via subcutaneous injection or oral gavage. A control group receives the vehicle, and a positive control group may receive 17β-estradiol.

  • Data Collection: Body weight, food intake, and body temperature are monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, tissues (liver, adipose, skeletal muscle) and blood are collected for further analysis.

Western Blot Analysis for PI3K/Akt Pathway

This protocol details the steps for analyzing the phosphorylation status of PI3K and Akt.[2][11][12][13]

Materials:

  • Tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-PI3K, total PI3K, p-Akt, total Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction: Homogenize tissues or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.

  • Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry is used to quantify band intensity, and phosphorylation levels are normalized to total protein levels.

HPLC-MS/MS for Sphingolipid Analysis

This protocol provides a method for the quantification of sphingolipids in liver tissue.[14][15][16]

Materials:

  • Liver tissue homogenates

  • Internal standards (e.g., C17-sphingosine)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • HILIC or C18 column

Procedure:

  • Lipid Extraction: Homogenize liver tissue and extract lipids using a method such as the Bligh-Dyer or a butanolic extraction, after adding internal standards.

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto an HPLC system. For sphingolipids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating based on headgroup polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used.

  • Quantification: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific sphingolipid species. Precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Data Analysis: Peak areas are integrated, and concentrations are calculated based on a standard curve.

Clinical Status and Future Directions

Despite the promising preclinical data, there is a notable absence of human clinical trials specifically investigating the effects of this compound on metabolic syndrome or type 2 diabetes.[17][18][19] The available research is limited to in vitro and animal studies. Therefore, while this compound shows potential as a therapeutic agent, further research, including well-designed clinical trials, is necessary to establish its efficacy and safety in humans for the management of metabolic disorders. Future research should also focus on elucidating the full spectrum of its molecular targets and potential off-target effects.

References

The Neuroprotective Potential of Coumestrol in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumestrol, a naturally occurring phytoestrogen found in various plants, has garnered significant scientific interest for its potential neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in mitigating neuronal damage in the context of various neurological disorders. We consolidate findings from key in vitro and in vivo studies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for seminal research models are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows implicated in this compound's neuroprotective actions using Graphviz diagrams, offering a clear and concise summary of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, aiming to accelerate the exploration of this compound as a potential therapeutic agent for neurological diseases.

Introduction

Neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease, represent a growing global health burden. The complex pathophysiology of these diseases, often involving oxidative stress, inflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This compound, a prominent member of the coumestan class of phytoestrogens, has emerged as a promising candidate due to its structural similarity to 17β-estradiol and its potent biological activities.[1][2] This guide delves into the scientific evidence supporting the neuroprotective effects of this compound, focusing on its molecular targets and therapeutic potential.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a variety of mechanisms, primarily involving its interaction with estrogen receptors, as well as its intrinsic antioxidant and anti-inflammatory properties.

Estrogen Receptor (ER) Modulation

This compound is a potent phytoestrogen with binding affinities for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) that are comparable to those of 17β-estradiol.[3] However, many of its neuroprotective effects appear to be mediated preferentially through ERβ.[4][5] Activation of ERβ in the brain has been linked to the reduction of apoptosis and oxidative stress.[5] Interestingly, some studies suggest that this compound's neuroprotective actions are only partially reversed by ER antagonists, indicating the involvement of other non-ER-mediated pathways.[3][6]

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in various neurological disorders. This compound has demonstrated significant antioxidant properties, effectively scavenging free radicals and reducing oxidative damage in the brain.[5] This antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

Neuroinflammation plays a critical role in the progression of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in brain cells.[7][8] This anti-inflammatory action is mediated, in part, through the inhibition of signaling pathways like the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[7][8]

Anti-apoptotic Effects

This compound has been observed to inhibit apoptosis, or programmed cell death, in neurons.[5] This is achieved by modulating the expression of key apoptotic and anti-apoptotic proteins. For instance, in models of chronic stress, this compound treatment has been shown to decrease the levels of pro-apoptotic proteins while increasing the levels of anti-apoptotic proteins.[4]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Studies on the Neuroprotective Effects of this compound
Animal ModelNeurological Disorder ModelThis compound Dose & AdministrationKey FindingsReference
Ovariectomized Female RatsGlobal Cerebral Ischemia (10 min)20 µg (intracerebroventricular or peripheral infusion) 1h before or 0, 3, 6, 24h after ischemiaSignificant neuroprotection of hippocampal neurons at all administration times. Partial reversal of effects with ER antagonist ICI 182,780.[3]
Male MiceChronic Restraint Stress30, 60, 120 µg/kg/day (i.p.)Dose-dependent memory enhancement, anxiolytic effects, and antioxidant and anti-apoptotic potential in the hippocampus. Effects reversed by an ERβ antagonist.[4][5][6]
Neonatal Male Wistar RatsHypoxia-Ischemia20 mg/kg (i.p.) pre- or post-hypoxiaCounteracted long-term cognitive and morphological impairments and prevented early mitochondrial dysfunction.[9]
Male Wistar RatsGlobal Cerebral Ischemia (10 min)20 µg (intracerebroventricular infusion) 1h before or 0, 3, 6, 24h after ischemiaAttenuated neuronal death in the CA1 hippocampal subfield and decreased Na+, K+-ATPase activity.[10]
Table 2: In Vitro Studies on the Neuroprotective Effects of this compound
Cell TypeInsultThis compound ConcentrationKey FindingsReference
Mice AstrocytesLipopolysaccharide (LPS) and Amyloid-beta peptide10⁻⁹ MReversed toxic effects, inhibited synthesis of IL-1, IL-6, and TNF-α. Upregulated ERβ expression. Effects inhibited by ERK and JNK inhibitors.[7][8][11]
Neuronal PC12 CellsMPP+Not specified to be effectiveDid not revert MPP+-induced cellular death in this specific model.[12]
Pueraria lobata extractN/AIC₅₀ = 1.99 µM (for MAO-A inhibition)Selective and competitive inhibitor of MAO-A.[13]
Pueraria lobata extractN/AIC₅₀ = 37.40 µM (for Aβ aggregation inhibition)Effectively prevented self-aggregation of amyloid beta.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

In Vivo Model: Global Cerebral Ischemia in Rats

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of global cerebral ischemia.[2][3][5]

  • Animal Preparation: Adult female Wistar rats are ovariectomized to control for endogenous estrogen levels. Animals are allowed to recover for at least one week post-surgery.

  • Ischemia Induction (Four-Vessel Occlusion Model):

    • Day 1: Anesthetize the rat. Coagulate the vertebral arteries permanently.

    • Day 2: Briefly anesthetize the rat and transiently occlude both common carotid arteries for 10 minutes using micro-aneurysm clips.

  • Drug Administration: A single intracerebroventricular or peripheral infusion of this compound (e.g., 20 µg) or vehicle is administered at various time points relative to the ischemic insult (e.g., 1 hour before, or 0, 3, 6, or 24 hours after reperfusion).

  • Neuroprotection Assessment:

    • Histology: After a set survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological analysis (e.g., Nissl staining) to quantify neuronal survival in the hippocampus, particularly the CA1 region.

    • Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze to evaluate spatial learning and memory.

In Vitro Model: Astrocyte Toxicity Assay

This protocol is based on studies evaluating the protective effects of this compound against toxins in cultured astrocytes.[7][8][11]

  • Astrocyte Culture: Primary astrocyte cultures are established from the cerebral cortices of neonatal mice. Cells are grown to confluency in appropriate culture medium.

  • Toxicity Induction: Astrocytes are exposed to neurotoxic insults such as lipopolysaccharide (LPS) or amyloid-beta peptide at predetermined concentrations and for a specific duration.

  • This compound Treatment: Different concentrations of this compound are added to the culture medium, either as a pre-treatment before the toxic insult or concurrently with the insult.

  • Assessment of Neuroprotection:

    • Cell Viability: Mitochondrial activity, as an indicator of cell viability, is determined using assays such as the MTT assay.

    • Inflammatory Markers: The levels of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) in the culture supernatant are measured using ELISA.

    • Gene and Protein Expression: Changes in the expression of relevant genes and proteins (e.g., ERs, signaling pathway components) are analyzed using RT-PCR and Western blotting, respectively.

Behavioral Assessment: Morris Water Maze

The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[4][14]

  • Apparatus: A circular pool is filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant.

  • Acquisition Phase: For several consecutive days, mice are subjected to multiple trials per day. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Biochemical Analysis: Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify changes in the expression of specific proteins, such as those involved in apoptosis.[4][9]

  • Protein Extraction: Hippocampal tissue or cultured cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Coumestrol_Neuroprotective_Mechanisms cluster_stimuli Neurological Insults cluster_this compound This compound cluster_cellular_targets Cellular Mechanisms cluster_outcomes Neuroprotective Outcomes Insult Oxidative Stress, Inflammation, Apoptosis Neuroprotection Neuronal Survival Improved Cognitive Function Insult->Neuroprotection Induces Damage This compound This compound ERb ERβ Activation This compound->ERb Antioxidant Antioxidant Activity (ROS Scavenging) This compound->Antioxidant AntiInflammatory Anti-inflammatory (↓ IL-1, IL-6, TNF-α) This compound->AntiInflammatory AntiApoptotic Anti-apoptotic (↑ Bcl-2, ↓ Bax) This compound->AntiApoptotic ERb->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection

Caption: Key neuroprotective mechanisms of this compound.

Global_Cerebral_Ischemia_Workflow A Animal Preparation (Ovariectomized Rats) B Four-Vessel Occlusion (Global Cerebral Ischemia) A->B C This compound or Vehicle Administration B->C D Survival Period (e.g., 7 days) C->D E Behavioral Testing (Morris Water Maze) D->E F Euthanasia & Brain Collection D->F G Histological Analysis (Neuronal Survival) F->G

Caption: Experimental workflow for the in vivo global cerebral ischemia model.

Astrocyte_Toxicity_Workflow A Primary Astrocyte Culture B This compound Treatment (Various Concentrations) A->B C Induction of Toxicity (LPS or Amyloid-beta) B->C D Incubation C->D E Cell Viability Assay (MTT) D->E F Cytokine Measurement (ELISA) D->F G Gene/Protein Expression Analysis (RT-PCR, Western Blot) D->G

Caption: Experimental workflow for the in vitro astrocyte toxicity assay.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound across a range of neurological disorder models. Its ability to modulate multiple key pathways, including estrogen receptor signaling, oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation. The provided experimental protocols and workflow diagrams offer a framework for future research aimed at elucidating its precise mechanisms of action and evaluating its therapeutic efficacy in more detail.

Future studies should focus on several key areas. Firstly, a more comprehensive understanding of the non-ER-mediated pathways involved in this compound's neuroprotective effects is needed. Secondly, long-term studies in chronic models of neurodegeneration are required to assess its disease-modifying potential. Finally, preclinical studies focusing on its pharmacokinetics, bioavailability, and safety profile are essential to pave the way for potential clinical translation. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapies for debilitating neurological disorders.

References

Anticancer Properties of Coumestrol in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer properties of the phytoestrogen coumestrol in breast cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.

Introduction

This compound, a naturally occurring compound found in various plants, including soybeans and clover, has emerged as a promising candidate in breast cancer research. As a phytoestrogen, it exhibits structural similarities to estrogen, allowing it to interact with estrogen receptors and modulate downstream signaling pathways. This guide explores the cytotoxic and anti-proliferative effects of this compound on different breast cancer cell subtypes, highlighting its potential as a therapeutic agent.

Mechanisms of Action

This compound exerts its anticancer effects through multiple mechanisms, which can vary depending on the breast cancer cell type, particularly their estrogen receptor (ER) status.

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in breast cancer cells. In ER-positive MCF-7 cells, this process is linked to a copper-dependent mechanism that generates reactive oxygen species (ROS), leading to DNA damage and subsequent p53-mediated apoptosis[1]. This involves the activation of caspase-9 and caspase-3[1]. In triple-negative breast cancer (TNBC) cells like MDA-MB-231, this compound induces apoptosis through a caspase-dependent mitochondrial pathway, characterized by an upregulation of the pro-apoptotic protein Bax[2].

  • Cell Cycle Arrest: A significant effect of this compound is the induction of cell cycle arrest, primarily at the G1/S phase transition[1][2]. This is often associated with the upregulation of cell cycle inhibitors like p21, a downstream target of p53[1].

  • Modulation of Signaling Pathways: this compound influences key signaling pathways that govern cell proliferation and survival. In TNBC, it has been observed to reduce the phosphorylation of kinases in the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer[3].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on breast cancer cells.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Incubation Time (h)Assay
MCF-7ER-positiveNot explicitly stated, but effects seen at 10-160 µM24MTT Assay
MDA-MB-231Triple-NegativeNot explicitly stated, but effects seen at various concentrationsNot specifiedCell Viability Assay
TN-IBCTriple-Negative Inflammatory13 (2D culture), 50 (3D culture)Not specifiedNot specified

Table 2: Effect of this compound on Apoptosis in Breast Cancer Cells

Cell LineThis compound Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Assay
MCF-7Not specifiedNot specifiedIncreasedAnnexin V/PI
MDA-MB-231Not specifiedNot specifiedIncreasedAnnexin V/PI
HepG2 (Liver Cancer)Not specified48IncreasedAnnexin V-FITC

Table 3: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
SKMEL-5 (Skin Cancer)2048IncreasedDecreasedDecreased
SKMEL-5 (Skin Cancer)8048IncreasedDecreasedDecreased
SKMEL-5 (Skin Cancer)16048IncreasedDecreasedDecreased
MDA-MB-231Not specifiedNot specifiedIncreasedNot specifiedNot specified

Table 4: Effect of this compound on Key Protein Expression in Breast Cancer Cells

Cell LineThis compound TreatmentProteinChange in Expression
MCF-7Not specifiedp53Up-regulated[1]
MCF-7Not specifiedp21Up-regulated[1]
MDA-MB-231Not specifiedBaxUp-regulated[2]
SKMEL-5 (Skin Cancer)20, 80, 160 µMBaxIncreased
SKMEL-5 (Skin Cancer)20, 80, 160 µMBcl-2Decreased
SKMEL-5 (Skin Cancer)20, 80, 160 µMCaspase-3Increased
SKMEL-5 (Skin Cancer)20, 80, 160 µMCaspase-9Increased

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) or vehicle control (DMSO).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in breast cancer cells treated with this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed breast cancer cells in 6-well plates at a density of 2 x 10⁶ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in signaling pathways affected by this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in breast cancer cells.

coumestrol_mcf7_pathway This compound This compound ROS ROS This compound->ROS Copper Copper Copper->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 DNA_Damage->p53 p21 p21 p53->p21 Mitochondrion Mitochondrion p53->Mitochondrion initiates intrinsic pathway G1S_Arrest G1/S Phase Arrest p21->G1S_Arrest Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Copper-dependent ROS-mediated apoptosis in MCF-7 cells.

coumestrol_tnbc_pathway cluster_akt PI3K/AKT Pathway cluster_erk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K MAPK_ERK_Pathway MAPK/ERK Pathway This compound->MAPK_ERK_Pathway AKT AKT PI3K->AKT pAKT p-AKT p1 AKT->p1 Proliferation_Survival Proliferation & Survival pAKT->Proliferation_Survival pERK p-ERK MAPK_ERK_Pathway->pERK pERK->Proliferation_Survival p1->pAKT

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways in TNBC.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Breast Cancer Cells treat Treat with This compound start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western

Caption: General experimental workflow for studying this compound.

References

Methodological & Application

Application Notes and Protocols for Coumestrol Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a naturally occurring compound belonging to the coumestan class of phytochemicals, has garnered significant interest in the scientific community due to its potent estrogenic and various therapeutic properties. Found in a variety of plants, including soybeans, alfalfa, and clover, the efficient extraction of this compound is a critical first step for research, drug discovery, and development.[1] This document provides detailed application notes and protocols for the extraction of this compound from plant materials using various methods, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the yield of this compound. The efficiency of extraction is influenced by several factors, including the chosen solvent, temperature, and extraction time. The following table summarizes quantitative data on this compound content from soybean sprouts using different extraction conditions.

Plant MaterialExtraction MethodSolventTemperature (°C)Time (h)This compound Yield (µg/g dry material)Reference
Soybean Sprout HypocotylsHeatingMethanol50112.27 ± 0.11[2][3]
Soybean Sprout HypocotylsHeating50% Methanol5011.27 ± 0.07[2][3]
Soybean Sprout HypocotylsHeatingWater501Not Detected[2][3]
Soybean Sprout HypocotylsSonication (UAE)MethanolRoom Temperature19.56 ± 0.24[2][3]
Soybean Sprout HypocotylsSonication (UAE)50% MethanolRoom Temperature10.48 ± 0.11[2][3]
Soybean Sprout HypocotylsSonication (UAE)WaterRoom Temperature1Not Detected[2][3]

Experimental Protocols

Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for a specified period. It is particularly suitable for thermolabile compounds as it is typically carried out at room temperature.

Materials:

  • Dried and finely powdered plant material (e.g., soybean sprouts, alfalfa)

  • Solvent (e.g., Methanol, Ethanol)

  • Conical flask or a suitable container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

Protocol:

  • Weigh a desired amount of the powdered plant material and place it in the conical flask.

  • Add the solvent to the flask, ensuring the plant material is fully submerged. A common solid-to-solvent ratio is 1:10 (w/v).

  • Seal the flask to prevent solvent evaporation.

  • Keep the flask at room temperature for 3 to 7 days. Agitate the mixture periodically by shaking or using a magnetic stirrer to enhance the extraction process.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, hot solvent.

Materials:

  • Dried and finely powdered plant material

  • Soxhlet apparatus (round-bottom flask, extraction chamber with a siphon, and condenser)

  • Cellulose thimble

  • Heating mantle

  • Solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator

Protocol:

  • Accurately weigh the powdered plant material and place it inside a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with the selected solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place it on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip onto the plant material in the thimble.

  • The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

  • This cycle is repeated continuously, typically for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • After the extraction is complete, cool the apparatus and dismantle it.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, enhancing the release of intracellular compounds. This method is known for its reduced extraction time and lower solvent consumption.

Materials:

  • Dried and finely powdered plant material

  • Solvent (e.g., 50% Ethanol)[3]

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Centrifuge (optional)

  • Rotary evaporator

Protocol:

  • Place a known amount of the powdered plant material into a beaker or flask.

  • Add the solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v). For isoflavones like this compound, 50% ethanol has been shown to be effective.[3]

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a specific duration. A typical extraction time for isoflavones from soybeans is 20 minutes at 60°C.[3][4]

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Wash the residue with a small volume of fresh solvent.

  • Combine the extracts and concentrate them using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, leading to a fast and efficient extraction process.

Materials:

  • Dried and finely powdered plant material

  • Solvent (e.g., Ethanol)

  • Microwave extraction vessel

  • Microwave extraction system

  • Filter paper and funnel

  • Rotary evaporator

Protocol:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the appropriate solvent. The choice of solvent and the solid-to-solvent ratio are critical parameters that need to be optimized for the specific plant material.

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave power, temperature, and extraction time. For flavonoids, typical conditions can range from a few minutes to 30 minutes.[5]

  • After the extraction is complete, allow the vessel to cool down before opening.

  • Filter the extract to remove the solid plant material.

  • Wash the residue with a small amount of fresh solvent.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Mandatory Visualizations

Experimental Workflow

Coumestrol_Extraction_Workflow Plant_Material Plant Material (e.g., Soybean Sprouts, Alfalfa) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Further Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General experimental workflow for the extraction and purification of this compound from plant materials.

Signaling Pathways

This compound, as a phytoestrogen, exerts its biological effects by interacting with various signaling pathways. Two key pathways are the Estrogen Receptor (ER) signaling pathway and the mTOR/PI3K/AKT pathway.

Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP90 HSP90 ER->HSP90 Bound in inactive state Dimerization ER Dimerization ER->Dimerization Conformational Change ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates and Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Simplified diagram of the classical estrogen receptor signaling pathway activated by this compound.

mTOR/PI3K/AKT Signaling Pathway

mTOR_PI3K_AKT_Signaling cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Coumestrol_Inhibits This compound (Inhibits) Coumestrol_Inhibits->AKT Coumestrol_Inhibits->mTORC1

Caption: Simplified diagram of the mTOR/PI3K/AKT signaling pathway and the inhibitory effect of this compound.

References

Application Notes and Protocols for HPLC-UV Analysis of Coumestrol in Soybeans and Alfalfa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a naturally occurring compound belonging to the class of coumestans, is a potent phytoestrogen found in various plants, particularly legumes like soybeans (Glycine max) and alfalfa (Medicago sativa).[1][2] Due to its estrogenic activity, this compound is of significant interest in the fields of nutrition, medicine, and drug development for its potential health benefits, including anti-cancer and anti-inflammatory properties.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used analytical technique for the quantification of this compound in plant materials. This document provides detailed application notes and protocols for the extraction and HPLC-UV analysis of this compound in soybeans and alfalfa.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, variety, plant part, and environmental conditions.[3][4][5] The following table summarizes reported this compound content in soybeans and alfalfa from various studies.

Plant MaterialPlant PartThis compound Concentration (µg/g dry matter unless otherwise specified)Reference
Soybean (Glycine max)
Whole Beans (Clark 63 variety)0.05[6]
Cotyledons (Clark 63 variety)0.05[6]
Hulls (Clark 63 variety)0.20[6]
Sprouts1.76 ± 0.13[2][7][8]
Sprout Hypocotyls4.11 ± 0.04[2][8]
Alfalfa (Medicago sativa)
Leaves99[3]
Herbage50 - 135[4]
Breeding Population (Rs-21)619.53[4]
Breeding Populations (Range)82.18 - 619.53[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate quantification of this compound. The general steps involve drying, grinding, and extraction.

a. Drying: Fresh plant material (soybeans, alfalfa leaves, or sprouts) should be lyophilized (freeze-dried) or oven-dried at a controlled temperature (e.g., 50-60°C) to a constant weight to remove moisture.

b. Grinding: The dried plant material should be ground into a fine powder using a Wiley mill or a similar grinder to increase the surface area for efficient extraction.[9] The powder should be passed through a sieve (e.g., 20-mesh) to ensure uniformity.[9]

Extraction of this compound

Several solvent systems can be used for the extraction of this compound. Methanol-based solvents are commonly employed.

Protocol 1: Methanol Extraction (for Soybean Sprouts) [2]

  • Weigh 50 mg of the dry, pulverized sample into a centrifuge tube.

  • Add 1 mL of methanol (MeOH).

  • Heat the suspension at 50°C for 1 hour to facilitate extraction.

  • Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.20 µm syringe filter into an HPLC vial.

Protocol 2: Methanol/Water Extraction with Liquid-Liquid Partitioning (for Whole Soybeans) [6]

  • Homogenize approximately 10 g of ground whole soybeans with 50 mL of water.

  • Allow the homogenate to hydrate for 1 hour.

  • Add 100 mL of methanol and blend again.

  • Centrifuge the mixture at 1,000 x g for 20 minutes.

  • Collect the supernatant and extract three times with 50 mL aliquots of pentane to remove lipids.

  • Concentrate the lipid-free methanol/water layer to 20 mL using a rotary evaporator.

  • Extract the concentrate three times with 25 mL aliquots of ethyl ether.

  • Combine the ether extracts and evaporate to 5 mL.

  • Quantitatively transfer the residue to a 10 mL volumetric flask and bring to volume with the HPLC mobile phase.

  • Filter the final solution through a 0.45 µm filter before injection.

HPLC-UV Analysis

a. Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

b. Chromatographic Conditions:

ParameterCondition 1 (for Soybean Sprouts)[2][8]Condition 2 (for Whole Soybeans)[6]
HPLC Column COSMOSIL Cholester column (4.6 x 250 mm, 5 µm)Zorbax-ODS column (25 cm x 4.6 mm, 5 µm)
Mobile Phase 40:60 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in waterMethanol and water (65:35, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10.0 µL20 µL
Column Temperature 40°CRoom Temperature
UV Detection 343 nm343 nm
Retention Time ~11.1 min~9 min

c. Standard Curve Preparation: A standard stock solution of this compound is prepared in a suitable solvent like ethanol or methanol.[6] A series of dilutions are then made to create a calibration curve by plotting the peak area against the concentration of the standards.[6][9]

Experimental Workflow

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC-UV Analysis drying Drying (Lyophilization or Oven) grinding Grinding (Wiley Mill) drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.20 or 0.45 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (343 nm) separation->detection quantification Quantification (Standard Curve) detection->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Signaling Pathway (Biosynthesis)

While a detailed signaling pathway is complex and beyond the scope of this application note, it's important to understand that this compound biosynthesis is part of the broader phenylpropanoid pathway.

Coumestrol_Biosynthesis_Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavanone Flavanone chalcone->flavanone isoflavone Isoflavone (e.g., Daidzein) flavanone->isoflavone pterocarpan Pterocarpan isoflavone->pterocarpan This compound This compound pterocarpan->this compound

Caption: Simplified this compound biosynthesis pathway.

Method Validation

For reliable and reproducible results, the HPLC-UV method should be validated according to international guidelines such as those from the International Council on Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in soybeans and alfalfa. The protocols outlined in this document, when coupled with proper method validation, will enable researchers, scientists, and drug development professionals to accurately determine the this compound content in these important leguminous plants. The provided data and workflows serve as a valuable resource for initiating and conducting such analyses.

References

Application Note: Quantification of Coumestrol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol is a naturally occurring compound belonging to the coumestan class of phytochemicals, found in various plants such as clover, alfalfa sprouts, and soybeans.[1] As a phytoestrogen, this compound exhibits estrogen-like biological activity, primarily through its interaction with estrogen receptors (ERα and ERβ).[1] Its potential impact on hormone-dependent pathways and various health outcomes has led to increased interest in its accurate quantification in biological fluids. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for this purpose.[2][3]

Signaling Pathway

This compound exerts its biological effects primarily by binding to estrogen receptors, ERα and ERβ, mimicking the action of endogenous estrogens like 17β-estradiol. This interaction initiates a cascade of signaling events. The this compound-ER complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This genomic pathway influences a wide range of physiological processes. Additionally, this compound can activate non-genomic pathways by interacting with membrane-associated estrogen receptors, leading to rapid cellular responses.

Coumestrol_Signaling_Pathway This compound Estrogen Receptor Signaling Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Complex This compound-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Complex->ERE Binding to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation/ Repression Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Leads to

Caption: this compound Estrogen Receptor Signaling Pathway.

Experimental Protocols

This section details the complete workflow for the quantification of this compound in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Analytes: this compound reference standard, Daidzein-d4 (Internal Standard, IS)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Enzymes: β-glucuronidase/sulfatase from Helix pomatia

  • Buffers: 0.1 M Sodium Acetate Buffer (pH 5.0)

  • SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 3 cc, 60 mg (or equivalent)

  • Other: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, polypropylene tubes.

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and Daidzein-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Daidzein-d4 stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into pooled human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol outlines the enzymatic hydrolysis of conjugated this compound followed by solid-phase extraction.

SPE_Workflow Start Plasma Sample (0.5 mL) Add_IS Add Internal Standard (Daidzein-d4) Start->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C, 12h) Add_IS->Hydrolysis SPE_Condition SPE Conditioning (Methanol, Water) Hydrolysis->SPE_Condition Prepare SPE Cartridge Load_Sample Load Sample Hydrolysis->Load_Sample Load Hydrolyzed Sample SPE_Condition->Load_Sample Wash_1 Wash 1: 5% Methanol/Water (Remove polar interferences) Load_Sample->Wash_1 Wash_2 Wash 2: 40% Methanol/Water (Remove less polar interferences) Wash_1->Wash_2 Elute Elute with Acetonitrile Wash_2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Step-by-Step Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex gently and aliquot 0.5 mL of plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL Daidzein-d4 internal standard working solution to each plasma sample.

  • Enzymatic Hydrolysis: Add 3 mL of 0.1 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase enzyme solution. Vortex and incubate at 37°C for 12 hours to deconjugate this compound glucuronides and sulfates.[4]

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: After incubation, load the entire hydrolyzed sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 3 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B). Vortex to ensure complete dissolution.

  • Final Preparation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Chromatographic Conditions:

ParameterCondition
Instrument UPLC System (e.g., Waters ACQUITY)
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution Start at 20% B, linear gradient to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate

Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500)
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions and Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)EP (V)CE (V)CXP (V)
This compound (Quantifier) 267.0223.1100-50-10-35-10
This compound (Qualifier) 267.0184.0100-50-10-45-10
Daidzein-d4 (IS) 257.1201.1100-55-10-30-12

(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential). These are typical starting values and should be optimized for the specific instrument.

Data Presentation

The following tables summarize the expected performance characteristics of the described method for the quantification of this compound in human plasma.

Table 1: Calibration Curve and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound0.1 - 100> 0.9950.030.1

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.3 (Low QC)95.2 - 104.5< 10%< 12%
This compound10 (Mid QC)97.8 - 102.1< 8%< 10%
This compound80 (High QC)96.5 - 103.3< 7%< 9%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating enzymatic hydrolysis and solid-phase extraction, offers high sensitivity, selectivity, and reproducibility. The provided experimental parameters and expected performance characteristics serve as a robust starting point for researchers in various fields, including endocrinology, toxicology, and drug development, enabling the accurate assessment of this compound exposure and its potential physiological effects.

References

Animal Models for In Vivo Investigation of Coumestrol: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Coumestrol, a potent phytoestrogen found in various plants like soybeans and clover, has garnered significant scientific interest for its potential therapeutic effects in a range of physiological and pathological conditions.[1][2][3] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), thereby modulating various signaling pathways.[4][5] This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of this compound. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Introduction

This compound has been shown to exert a variety of biological effects, including neuroprotective, metabolic, and osteoprotective activities.[1][3] Animal models are indispensable for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound in vivo. The most commonly employed models include ovariectomized (OVX) rodents, which mimic the estrogen-deficient state of postmenopause, and models of specific diseases such as global cerebral ischemia.[4][6] This document outlines key animal models and provides detailed protocols for the administration of this compound and the assessment of its effects.

Recommended Animal Models

The selection of an appropriate animal model is critical and depends on the specific research question.

  • Ovariectomized (OVX) Rodent Models:

    • Application: These models are the gold standard for studying the effects of this compound on conditions associated with estrogen deficiency, such as postmenopausal metabolic syndrome, osteoporosis, and uterine atrophy.[6]

    • Species: Sprague-Dawley rats and C57BL/6 mice are frequently used. Rats are larger, which can facilitate surgical procedures and blood collection, while the availability of transgenic mouse strains allows for more in-depth mechanistic studies.[6]

  • Models of Neurological Disorders:

    • Application: To investigate the neuroprotective effects of this compound, models of global cerebral ischemia in rats are utilized.[4]

    • Species: Wistar rats are a common choice for these studies.[4]

  • Reproductive and Developmental Models:

    • Application: Neonatal rats are used to study the effects of this compound on the developing reproductive tract.[7] Pregnant mice are used to assess the impact of this compound on fetal and placental development.[8]

Quantitative Data Summary

The following tables summarize the administration routes, dosages, and key findings from various in vivo studies on this compound.

Table 1: this compound Administration and Effects in Mice

StrainModelAdministration RouteDosageDurationKey FindingsReference
Ovariectomized (OVX)Metabolic DysfunctionSubcutaneous (SC) Injection5 mg/kg/day10 weeksIncreased uterine weight; prevented body fat accumulation, adipocyte hypertrophy, and hepatic steatosis; enhanced voluntary physical activity.[1][9]
Ovariectomized (OVX)Metabolic DysfunctionOral Gavage5 mg/kg/day10 weeksNo significant effect on uterine weight; prevented adipose tissue accumulation and adipocyte hypertrophy.[1][9]
Ovariectomized (OVX)Metabolic DysfunctionOral Gavage + ER Antagonists10 mg/kg/day7 weeksMetabolic effects were abolished by an ERβ-selective antagonist, but not an ERα-selective antagonist.[1][9]
129/SvEvPregnantOral Gavage200 µg/kg/dayPregnancy day 0.5 to 12.5Reduced fetal and placental weights.[8]

Table 2: this compound Administration and Effects in Rats

StrainModelAdministration RouteDosageDurationKey FindingsReference
Ovariectomized (OVX)Uterine GrowthFed in chow200 µ g/day 14 days78% increase in uterine weight compared to control.[10]
Ovariectomized (OVX)Carbohydrate & Lipid MetabolismFed in chow200 µ g/day 14 daysIncreased blood glucose by 24%; increased muscle triglycerides by 113%; enhanced liver lipid synthesis by 179%.[10]
Ovariectomized (OVX)NeuroprotectionIntracerebroventricular (ICV) Infusion20 µg (single dose)1h before ischemia or 0-24h after reperfusionSignificant neuroprotection in hippocampal neurons.[4]
Sprague-DawleyNeonatal DevelopmentSubcutaneous (SC) Injection100 µ g/day Postnatal Day 1-5Premature uterine gland development and increased uterine weight.[7]

Experimental Protocols

Ovariectomized (OVX) Mouse Model for Metabolic Studies

This protocol is designed to assess the effects of this compound on metabolic dysfunction in a model of postmenopause.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 2% Tween-80 and 0.5% methylcellulose for oral gavage; corn oil for subcutaneous injection)[1][11]

  • High-fat diet (phytoestrogen-free)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for ovariectomy

  • Gavage needles or syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • Ovariectomy:

    • Anesthetize the mice.

    • Perform bilateral ovariectomy. A sham operation (laparotomy without ovary removal) should be performed on the control group.

    • Allow a recovery period of at least one week.

  • Diet: Feed all mice a phytoestrogen-free high-fat diet throughout the experimental period.[1]

  • This compound Administration:

    • Divide the OVX mice into vehicle control and this compound treatment groups.

    • Prepare the this compound solution or suspension in the chosen vehicle.

    • Oral Gavage: Administer this compound (e.g., 5-10 mg/kg) daily via oral gavage.[1] Ensure proper technique to avoid administration into the trachea.[11]

    • Subcutaneous Injection: Administer this compound (e.g., 5 mg/kg) daily via subcutaneous injection in the interscapular region.[1][11]

  • Monitoring and Data Collection:

    • Monitor body weight regularly.

    • At the end of the treatment period (e.g., 7-10 weeks), collect blood samples for hormonal and metabolic analysis.

    • Euthanize the animals and collect tissues (uterus, adipose tissue, liver, skeletal muscle) for weight measurement, histological analysis, and molecular studies (e.g., Western blot, RT-PCR).

  • Endpoint Analysis:

    • Uterine Weight: Assess uterotrophic effects by measuring uterine wet weight.

    • Adiposity: Measure the weight of various fat pads and perform histological analysis of adipocyte size.[1]

    • Hepatic Steatosis: Analyze liver histology for lipid accumulation.[1]

    • Gene and Protein Expression: Analyze the expression of key metabolic regulators in target tissues.

Global Cerebral Ischemia Model in Rats for Neuroprotection Studies

This protocol is designed to evaluate the neuroprotective effects of this compound.

Materials:

  • Female Wistar rats

  • This compound

  • Vehicle

  • Anesthetic

  • Surgical instruments for global cerebral ischemia induction

  • Intracerebroventricular (ICV) infusion setup

Procedure:

  • Ovariectomy: Perform ovariectomy on all rats and allow for a recovery period.

  • Global Cerebral Ischemia Induction:

    • Induce global cerebral ischemia (e.g., for 10 minutes) using established methods (e.g., four-vessel occlusion).

    • A sham surgery group should be included.

  • This compound Administration:

    • Administer a single dose of this compound (e.g., 20 µg) or vehicle via ICV infusion at a specific time point before or after the ischemic insult (e.g., 1 hour before or 0, 3, 6, or 24 hours after).[4]

  • Neurobehavioral Assessment: Conduct neurobehavioral tests at different time points post-ischemia to assess functional recovery.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Perform histological staining (e.g., Nissl staining) to assess neuronal survival, particularly in the hippocampus.[4]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound exerts many of its effects by binding to estrogen receptors (ERα and ERβ), with a higher affinity for ERβ.[1][5] This interaction can modulate the expression of target genes involved in various cellular processes.

EstrogenReceptorSignaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Target Gene Transcription ERE->GeneTranscription Regulates BiologicalEffects Biological Effects (Metabolic Regulation, Neuroprotection, etc.) GeneTranscription->BiologicalEffects

Caption: Estrogen receptor signaling pathway of this compound.
PI3K/Akt Signaling Pathway in Insulin Signaling

This compound has been shown to normalize the phosphorylation of PI3K and Akt in the skeletal muscle and liver of OVX mice, suggesting an improvement in glucose homeostasis.[3]

PI3KAktSignaling This compound This compound ER Estrogen Receptor This compound->ER PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Activates GlucoseUptake Increased Glucose Uptake (Skeletal Muscle) Akt->GlucoseUptake GlucoseProduction Reduced Glucose Production (Liver) Akt->GlucoseProduction

Caption: Modulation of the PI3K/Akt insulin signaling pathway by this compound.
Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for investigating the in vivo effects of this compound in an animal model.

ExperimentalWorkflow AnimalModel Select Animal Model (e.g., OVX Mouse) Acclimatization Acclimatization AnimalModel->Acclimatization Surgery Surgical Procedure (e.g., Ovariectomy) Acclimatization->Surgery Treatment This compound Administration (Oral Gavage or SC Injection) Surgery->Treatment Monitoring In-life Monitoring (Body Weight, etc.) Treatment->Monitoring Endpoint Endpoint Data Collection (Tissues, Blood) Monitoring->Endpoint Analysis Data Analysis (Histology, Molecular Biology) Endpoint->Analysis

Caption: General experimental workflow for in vivo this compound studies.

Conclusion

The use of appropriate animal models is crucial for advancing our understanding of the in vivo effects of this compound. The protocols and data provided in this document offer a framework for designing and conducting robust preclinical studies to evaluate the therapeutic potential of this promising phytoestrogen. Further research, particularly utilizing transgenic animal models, will be instrumental in dissecting the precise molecular mechanisms underlying the diverse biological activities of this compound.

References

Application Notes and Protocols for the Synthesis of Coumestrol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of coumestrol and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including estrogenic and anticancer properties. This document outlines two primary synthetic strategies, provides detailed experimental protocols, summarizes structure-activity relationship (SAR) data, and illustrates the key signaling pathway modulated by these compounds.

Introduction

This compound is a naturally occurring coumestan, a class of organic compounds characterized by a four-ring heterocyclic structure. As a phytoestrogen, this compound exhibits structural similarities to estradiol, allowing it to interact with estrogen receptors (ERs) and modulate their activity. This has led to extensive research into its potential therapeutic applications, particularly in the context of hormone-dependent cancers and osteoporosis. The synthesis of this compound and a diverse library of its derivatives is crucial for SAR studies, enabling the optimization of biological activity and the development of novel therapeutic agents with improved potency and selectivity.

Synthetic Strategies

Two principal and effective methods for the total synthesis of this compound are highlighted here: the Perkin condensation followed by a copper-catalyzed cyclization, and a palladium-catalyzed intramolecular lactonization approach.

Strategy 1: Perkin Condensation and Copper-Catalyzed Oxidative Cyclization

This approach offers a facile and efficient route to this compound and its analogs. The key steps involve the formation of a 3-arylcoumarin intermediate via Perkin condensation, followed by a copper-catalyzed intramolecular C-O bond formation to construct the coumestan core.

Logical Workflow for Perkin Condensation and Cyclization

G cluster_0 Step 1: Perkin Condensation cluster_1 Step 2: Cu-Catalyzed Cyclization A 2-Bromo-4-hydroxyphenylacetic acid C 3-(2-Bromo-4-hydroxyphenyl)-7-hydroxycoumarin A->C Ac₂O, Et₃N B 2,4-Dihydroxybenzaldehyde B->C D This compound C->D CuI, L-proline, K₂CO₃, DMSO, Microwave

Caption: General workflow for this compound synthesis via Perkin condensation.

Strategy 2: Iodocyclization and Palladium-Catalyzed Intramolecular Lactonization

This efficient methodology involves the construction of a benzofuran intermediate through iodocyclization, followed by a palladium-catalyzed carbonylative lactonization to furnish the coumestan skeleton. This route is noted for its high yields and adaptability for creating a variety of analogs.[1]

Logical Workflow for Iodocyclization and Lactonization

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Iodocyclization cluster_2 Step 3: Pd-Catalyzed Lactonization & Deprotection A Protected 4-bromoresorcinol derivative C Diarylacetylene intermediate A->C Pd(PPh₃)₄, CuI, Et₃N B Substituted o-alkynylphenol B->C D 3-Iodobenzofuran derivative C->D I₂, CH₂Cl₂ E This compound D->E PdCl₂(PPh₃)₂, K₂CO₃, CO; then TBAF

Caption: General workflow for this compound synthesis via Pd-catalyzed lactonization.

Experimental Protocols

The following are detailed protocols for the key synthetic steps described above.

Protocol for Total Synthesis of this compound via Perkin Condensation and Copper-Catalyzed Cyclization

Step 1: Synthesis of 3-(2-Bromo-4-hydroxyphenyl)-7-hydroxycoumarin

  • To a solution of 2-bromo-4-hydroxyphenylacetic acid (1.0 eq) and 2,4-dihydroxybenzaldehyde (1.0 eq) in acetic anhydride (5.0 eq) is added triethylamine (3.0 eq).

  • The reaction mixture is heated at 120 °C for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water and stirred for 30 minutes.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude 3-(2-bromo-4-hydroxyphenyl)-7-hydroxycoumarin.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/petroleum ether) to yield the pure product.

Step 2: Synthesis of this compound

  • A mixture of 3-(2-bromo-4-hydroxyphenyl)-7-hydroxycoumarin (1.0 eq), copper(I) iodide (0.2 eq), L-proline (0.4 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is subjected to microwave irradiation at 120 °C for 3 hours.[2]

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The mixture is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (methanol/dichloromethane) to give this compound.

Protocol for Total Synthesis of this compound via Iodocyclization and Palladium-Catalyzed Intramolecular Lactonization[1]

Step 1: Synthesis of 2-(2-Tosyloxyphenylethynyl)-5-methoxyphenyl Tosylate

  • Commercially available 4-bromoresorcinol is selectively tosylated and subsequently methylated to provide the starting aryl bromide.

  • To a solution of the aryl bromide (1.0 eq) and 2-ethynylphenyl tosylate (1.1 eq) in triethylamine is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • The mixture is stirred at 60 °C under an argon atmosphere for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (hexane/ethyl acetate) to give the diarylacetylene product.

Step 2: Synthesis of 3-Iodo-2-(2-tosyloxyphenyl)-6-methoxybenzofuran

  • To a solution of the diarylacetylene (1.0 eq) in dry dichloromethane at room temperature is added iodine (2.5 eq).

  • The resulting mixture is stirred at 25 °C for 12 hours.

  • Saturated aqueous sodium thiosulfate is added to quench the excess iodine, and the mixture is stirred for an additional 10 minutes.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Step 3: Synthesis of this compound

  • A mixture of the 3-iodobenzofuran (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.05 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is stirred under a carbon monoxide atmosphere (balloon) at 90 °C for 6 hours.

  • The reaction mixture is cooled, diluted with diethyl ether, and washed with brine.

  • The organic layer is dried and concentrated to yield a mixture of this compound and its tosylated derivative.

  • To a solution of the crude mixture in DMF is added tetrabutylammonium fluoride (TBAF) (1.2 eq), and the solution is refluxed for 4 hours.[1]

  • The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography.

Synthesis and Biological Activity of this compound Derivatives

The synthesis of this compound derivatives allows for the exploration of structure-activity relationships, which is critical for the development of more potent and selective therapeutic agents. Modifications are typically focused on the hydroxyl groups at positions 3 and 9.

General Protocol for the Synthesis of 3,9-Di-O-Substituted this compound Derivatives
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetone) is added a base (e.g., potassium carbonate, sodium hydride) (2.2 eq).

  • The appropriate alkylating or acylating agent (e.g., alkyl halide, acid chloride) (2.2 eq) is added, and the mixture is stirred at room temperature or heated as required.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, and the product is purified by column chromatography or recrystallization.

Structure-Activity Relationship and Quantitative Data

The biological activity of this compound and its derivatives is primarily mediated through their interaction with estrogen receptors. The following tables summarize key quantitative data for this compound and selected derivatives.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptorRelative Binding Affinity (RBA) % (Estradiol = 100%)
This compoundERα~7%
This compoundERβ~35%
17β-EstradiolERα, ERβ100%

Table 2: Anticancer Activity of Selected this compound Derivatives against MCF-7 Breast Cancer Cells

CompoundIC₅₀ (µM)
This compoundHH15.3
Derivative 7a-(CH₂)₂N(CH₃)₂H12.1
Derivative 7bH-(CH₂)₂N(CH₃)₂10.5
Derivative 7e -(CH₂)₃N(CH₃)₂ H 9.0

Data adapted from a study on 3,9-di-O-substituted coumestrols.[3] The most promising compound, 7e, demonstrated improved antiproliferative activity.[3]

Signaling Pathway

This compound and its derivatives exert their biological effects primarily by modulating the estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, these compounds induce a conformational change, leading to receptor dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, regulating the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Estrogen Receptor Signaling Pathway of this compound

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding ER_active Activated ER Dimer ER->ER_active Dimerization ER_active_nuc Activated ER Dimer ER_active->ER_active_nuc Translocation ERE Estrogen Response Element (ERE) on DNA ER_active_nuc->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., proliferation, apoptosis) Protein->Cellular_Response

Caption: Simplified estrogen receptor signaling pathway modulated by this compound.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a solid foundation for the preparation of this compound and its derivatives for research purposes. The accompanying structure-activity relationship data and signaling pathway information offer valuable context for designing and evaluating novel compounds with potential therapeutic applications in cancer, osteoporosis, and other estrogen-related conditions. Further exploration of the diverse chemical space around the coumestan scaffold is warranted to unlock the full therapeutic potential of this important class of natural products.

References

Application Notes and Protocols: Coumestrol as a Positive Control in Phytoestrogen Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol is a naturally occurring compound belonging to a class of phytochemicals known as coumestans. Found in various plants, including soybeans, clover, and spinach, it is recognized as a potent phytoestrogen.[1] Its structural similarity to 17β-estradiol allows it to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens. This property makes this compound an excellent positive control for in vitro and in vivo assays designed to screen for and characterize the estrogenic or anti-estrogenic activity of test compounds. These application notes provide detailed protocols for utilizing this compound as a positive control in common phytoestrogen screening assays.

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3] While it generally exhibits a higher binding affinity for ERβ, it demonstrates robust activation of both receptors.[3][4][5] The estrogenic activity of this compound is reported to be 30 to 100 times greater than that of isoflavones. Its mechanism of action involves binding to intracellular ERs, which then translocate to the nucleus, bind to estrogen response elements (EREs) on target genes, and initiate transcription.[3][6]

Data Presentation: Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound, providing a reference for its expected activity in various assays.

Table 1: Estrogen Receptor Binding Affinity and Potency of this compound

ParameterReceptorValueReference
Relative Binding Affinity (RBA) vs. Estradiol ERα94%[2]
ERβ185%[2]
Dissociation Constant (Kd) ERα32.66 µM[7][8]
ERβ36.14 µM[7][8]
Half-maximal Effective Concentration (EC50) ERα67 nM[2]
ERβ21 nM[2]

Table 2: Proliferative Effect of this compound on MCF-7 Cells

ConcentrationProliferation Increase (relative to control)Reference
5.83 µM39%[9]
up to 373 µMup to 81%[9]
10⁻⁶ MMaximum induction of cell proliferation[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is poorly soluble in aqueous solutions and should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for cell culture experiments.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution of this compound (MW: 268.22 g/mol ), weigh out 2.68 mg of this compound powder.

  • Dissolution: Place the weighed this compound into a sterile microcentrifuge tube. Add a portion of DMSO (e.g., 800 µL for a final volume of 1 mL).

  • Vortex and Warm: Vortex the solution vigorously to dissolve the powder. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[1]

  • Final Volume: Once the this compound is fully dissolved, add the remaining DMSO to reach the final desired volume and vortex to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[10]

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogenic activity of a compound by quantifying its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.[11]

Materials:

  • MCF-7 cells

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Hormone-free medium: Phenol red-free EMEM supplemented with 5% charcoal-stripped FBS.

  • This compound stock solution (10 mM in DMSO)

  • 17β-Estradiol (positive control)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO for dissolving formazan crystals

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 400 cells per well in 200 µL of hormone-free medium.[12]

  • Acclimatization: Incubate the cells for 3 days in a humidified incubator at 37°C with 5% CO₂ to adapt to the hormone-free conditions.[12]

  • Treatment: Prepare serial dilutions of this compound in hormone-free medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M. Also, prepare a dilution series for 17β-estradiol as a reference estrogen and a vehicle control with the same final concentration of DMSO as the treated wells.

  • Incubation: After the 3-day acclimatization, replace the medium with the prepared dilutions of this compound, 17β-estradiol, or vehicle control. Incubate the plates for 6 days.[11]

  • Cell Proliferation Quantification (MTT Assay):

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value for this compound.

Estrogen Receptor (ER) Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of an estrogen receptor.[11]

Materials:

  • HeLa or HEK293 cells

  • Expression vectors for human ERα or ERβ

  • Reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene (e.g., pERE-Luc)

  • Transfection reagent

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 17β-Estradiol (positive control)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

Protocol:

  • Cell Seeding and Transfection: Seed HeLa or HEK293 cells in a 96-well plate. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 17β-estradiol, or a vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C with 5% CO₂.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value for this compound.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ER ER_HSP90 ER-HSP90 Complex Dimerized_ER Dimerized Active ER ER->Dimerized_ER Conformational Change & Dimerization HSP90 HSP90 ER_HSP90->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Translocation to Nucleus & Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Leads to

Caption: Signaling pathway of this compound-mediated estrogenic effects.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plate B Acclimatize in hormone-free medium (3 days) A->B C Prepare serial dilutions of This compound (Positive Control), Test Compound, and Vehicle Control B->C D Treat cells and incubate (6 days) C->D E Add MTT solution and incubate (4 hours) D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % proliferation vs. vehicle G->H I Plot dose-response curve H->I J Determine EC50 value I->J

Caption: Experimental workflow for the MCF-7 cell proliferation assay.

G cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells (e.g., HeLa) in 96-well plate B Co-transfect with ER expression vector and ERE-luciferase reporter plasmid A->B C Prepare serial dilutions of This compound (Positive Control), Test Compound, and Vehicle Control B->C D Treat cells and incubate (24 hours) C->D E Lyse cells D->E F Measure luciferase activity E->F G Normalize luciferase activity F->G H Calculate fold induction vs. vehicle G->H I Plot dose-response curve and determine EC50 H->I

Caption: Workflow for the estrogen receptor transcriptional activation assay.

References

Application of Coumestrol in Developing Functional Foods and Nutraceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a naturally occurring phytoestrogen belonging to the coumestan class, has garnered significant scientific interest for its potential applications in functional foods and nutraceuticals.[1] Found in various plants, including clover, alfalfa sprouts, soybeans, and spinach, this compound exhibits a range of biological activities attributable to its structural similarity to 17β-estradiol, allowing it to interact with estrogen receptors.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in the development of functional foods and nutraceuticals. It covers its biological activities, methods for its quantification, protocols for in vitro and in vivo evaluation, and strategies for its incorporation into delivery systems.

Biological Activities and Potential Applications

This compound's diverse biological activities make it a promising candidate for functional food and nutraceutical development, with potential applications in the management of chronic diseases.

  • Estrogenic Activity: this compound binds to both estrogen receptor alpha (ERα) and beta (ERβ), with a higher affinity for ERβ.[3] This interaction underlies many of its physiological effects, including potential benefits for postmenopausal symptoms and osteoporosis.[3][4]

  • Anticancer Properties: this compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast, prostate, liver, and lung cancer.[2][5][6] Its anticancer mechanisms involve the induction of apoptosis, inhibition of cell migration and invasion, and modulation of key signaling pathways such as PI3K/Akt and MAPK.[2][7]

  • Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] This suggests its potential use in managing inflammatory conditions.

  • Antioxidant Activity: this compound possesses significant antioxidant capacity, enabling it to scavenge free radicals.[5][10] This activity is attributed to the hydroxyl groups in its structure and has been evaluated using various assays such as DPPH and ORAC.[5][10]

  • Metabolic Effects: Studies suggest that this compound may have beneficial effects on metabolism. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, indicating its potential in the management of metabolic disorders like type 2 diabetes.[2][6]

Data Presentation: Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies, providing a basis for comparison and experimental design.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Reference(s)
Liver CancerHepG271.27[6]
Lung CancerA54910.3[5]
JurkatJurkat1.4[5]
Cervical CancerHeLa12.2[5]
Ovarian CancerES250[11]
Prostate CancerPC3Not Specified[2]
Prostate CancerLNCaPNot Specified[2]

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

ActivityAssay/ModelEndpointResultReference(s)
Anti-inflammatoryLPS-stimulated primary rat chondrocytesInhibition of catabolic effectsThis compound counteracted IL-1β-induced catabolic effects[8]
Anti-inflammatoryLNCaP and PC-3 cellsTNF-α and IL-6 secretionNot specified[12]
AntioxidantDPPH Radical ScavengingScavenging activityHigher ability to quench DPPH radicals than Trolox[5]
AntioxidantORAC (Oxygen Radical Absorbance Capacity)Antioxidant capacityStudied, but specific values not detailed[5][10]

Table 3: In Vivo Efficacy of this compound

Animal ModelConditionDosageDurationKey FindingsReference(s)
Ovariectomized (OVX) RatsPostmenopausal OsteoporosisNot SpecifiedNot SpecifiedInhibited bone resorption and stimulated bone mineralization[4]
Ovariectomized (OVX) MiceMetabolic Dysfunction5 mg/kg/day (subcutaneous or oral)10 weeksPrevented body fat accumulation, adipocyte hypertrophy, and hepatic steatosis; enhanced physical activity[2][7]
Wildtype Pregnant MiceGestation200 µg/kg/day (oral gavage)Day 0.5 to 12.5 of gestationDecreased fetal and placental weights[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the bioactivity and quantify this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in plant extracts.

Workflow for HPLC Quantification of this compound

cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Powdered Plant Material extraction Maceration or Ultrasonic-Assisted Extraction with 80% Methanol plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation of Solvent filtration->evaporation cleanup Optional: Solid-Phase Extraction (SPE) evaporation->cleanup reconstitution Reconstitute in Mobile Phase cleanup->reconstitution injection Inject into HPLC System reconstitution->injection separation C18 Column Separation injection->separation detection DAD, MS, or Fluorescence Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Workflow for the quantification of this compound in plant material using HPLC.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Solid-Phase Extraction (SPE) cartridges (C18)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD), Mass Spectrometer (MS), or Fluorescence Detector (FLD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • Sample Extraction:

    • Maceration: Weigh approximately 1 g of powdered plant material and place it in a flask with 20 mL of 80% methanol. Shake for 24 hours at room temperature. Filter the extract. Repeat the extraction twice more.[14]

    • Ultrasonic-Assisted Extraction (UAE): Place 1 g of powdered plant material in a flask with 20 mL of 80% methanol. Sonicate for 30 minutes. Filter the extract and repeat the process twice.[14]

    • Combine the filtrates and evaporate the solvent using a rotary evaporator.[14]

  • Sample Clean-up (Optional but Recommended):

    • Redissolve the dried extract in a small volume of the initial mobile phase.

    • Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge to remove impurities.

    • Elute the this compound-containing fraction with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.[14]

  • HPLC Conditions:

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • DAD: Monitor at the maximum absorbance wavelength of this compound (around 343 nm).

      • FLD: Excitation at 350 nm and emission at 416 nm.[15]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cell_seeding Seed Cells in 96-well Plate treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to Allow Formazan Formation mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate Cell Viability (%) and IC50 absorbance->analysis

Caption: General workflow for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

In Vitro Anti-inflammatory Activity Assessment

This protocol describes the evaluation of this compound's anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Workflow for In Vitro Anti-inflammatory Assay

cell_seeding Seed Macrophages (e.g., RAW 264.7) in 96-well Plate pretreatment Pre-treat with this compound cell_seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay for Nitrite Measurement supernatant_collection->griess_assay absorbance Measure Absorbance at 540 nm griess_assay->absorbance analysis Calculate NO Inhibition (%) absorbance->analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound by measuring nitric oxide production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[10]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[10]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control group.[10]

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[10]

  • Griess Assay:

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control.

In Vivo Assessment of Osteoprotective Effects in Ovariectomized (OVX) Rats

This protocol outlines a model to study the potential of this compound in preventing postmenopausal osteoporosis.

Workflow for In Vivo Osteoporosis Model

ovariectomy Perform Ovariectomy (OVX) on Female Rats recovery Allow for Recovery Period ovariectomy->recovery treatment_groups Divide into Treatment Groups (Sham, OVX, OVX + this compound) recovery->treatment_groups administration Administer this compound (e.g., Oral Gavage) treatment_groups->administration monitoring Monitor Body Weight and Health administration->monitoring endpoint Euthanize after Treatment Period monitoring->endpoint analysis Analyze Bone Mineral Density (DEXA), Bone Strength, and Biomarkers endpoint->analysis

Caption: Workflow for evaluating the osteoprotective effects of this compound in an ovariectomized rat model.

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months old)[17]

  • This compound

  • Vehicle (e.g., corn oil)

  • Anesthetics

  • Surgical instruments

Equipment:

  • Dual-energy X-ray absorptiometry (DEXA) scanner

  • Mechanical testing machine for bone strength analysis

Procedure:

  • Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.[17]

  • Recovery: Allow the animals to recover for 1-2 weeks.

  • Treatment: Divide the OVX rats into groups and administer this compound daily via oral gavage for a period of 12-14 weeks. Include a vehicle-treated OVX group.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • DEXA Analysis: Measure the bone mineral density (BMD) and bone mineral content (BMC) of the femur and lumbar spine using a DEXA scanner.[18][19]

    • Biomechanical Testing: Analyze the mechanical strength of the bones (e.g., femur) using a three-point bending test.

    • Biochemical Markers: Collect blood samples to measure serum levels of bone turnover markers (e.g., osteocalcin, alkaline phosphatase).

Formulation of this compound for Functional Foods and Nutraceuticals

The poor water solubility of this compound presents a challenge for its incorporation into food and nutraceutical products. Encapsulation technologies can be employed to improve its stability, bioavailability, and dispersibility.

Liposomal Encapsulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

Workflow for Liposomal Encapsulation of this compound

lipid_dissolution Dissolve Lipids and this compound in Organic Solvent film_formation Solvent Evaporation to Form a Thin Lipid Film lipid_dissolution->film_formation hydration Hydrate Lipid Film with Aqueous Solution film_formation->hydration size_reduction Sonication or Extrusion to Form Unilamellar Vesicles hydration->size_reduction characterization Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) size_reduction->characterization

Caption: General workflow for the preparation of this compound-loaded liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy lecithin, phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder

  • Dynamic light scattering (DLS) instrument for size and zeta potential measurement

  • HPLC system

Procedure (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve the lipids (e.g., phospholipid and cholesterol in a specific molar ratio) and this compound in an organic solvent in a round-bottom flask.[20]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[4]

  • Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[4][20]

  • Size Reduction: To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.[4][20]

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

    • Encapsulation Efficiency (EE): Separate the encapsulated this compound from the free drug (e.g., by ultracentrifugation). Lyse the liposomes and quantify the encapsulated this compound using HPLC. Calculate the EE using the formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Signaling Pathways

Understanding the molecular mechanisms of this compound is crucial for its targeted application. This compound has been shown to modulate several key signaling pathways.

This compound's Effect on PI3K/Akt and MAPK Signaling Pathways

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation mTOR->Cell_Survival Coumestrol_PI3K This compound Coumestrol_PI3K->Akt ERK ERK1/2 Apoptosis Apoptosis ERK->Apoptosis JNK JNK JNK->Apoptosis p38 p38 p38->Apoptosis Coumestrol_MAPK This compound Coumestrol_MAPK->ERK Coumestrol_MAPK->JNK

Caption: Simplified diagram of this compound's modulation of the PI3K/Akt and MAPK signaling pathways.

This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway, thereby suppressing cell survival and proliferation signals.[2][7] In contrast, it can activate components of the MAPK pathway, such as ERK1/2 and JNK, which can lead to the induction of apoptosis in cancer cells.[2][4]

Conclusion

This compound presents a compelling profile for the development of functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases. Its multifaceted biological activities, including estrogenic, anticancer, anti-inflammatory, and antioxidant effects, are well-documented. However, challenges related to its bioavailability and stability in food matrices need to be addressed through innovative formulation strategies such as encapsulation. The detailed protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further research, particularly well-designed clinical trials, is necessary to fully elucidate its efficacy and safety in humans.

References

Protocol for Assessing Coumestrol's Impact on Skin Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the therapeutic potential of coumestrol, a naturally occurring phytochemical, against skin cancer cells. The protocols outlined herein are designed to evaluate the effects of this compound on cell viability, apoptosis, cell migration, and key signaling pathways.

Recent studies have demonstrated that this compound exhibits chemotherapeutic effects on human skin cancer cells.[1][2] It has been shown to induce mitochondrial-mediated apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion.[1][2] Furthermore, this compound has been identified to modulate the m-TOR/PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2] The following protocols provide a framework for investigating these anti-cancer properties in a laboratory setting.

Key Experimental Assays

A series of in vitro assays are essential to comprehensively evaluate the impact of this compound on skin cancer cells. These include:

  • Cell Viability Assay (MTT): To determine the cytotoxic effect of this compound on skin cancer cells.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis by this compound.

  • Cell Migration Assay (Wound Healing/Scratch Assay): To assess the inhibitory effect of this compound on cancer cell motility.

  • Western Blot Analysis: To investigate the modulation of specific signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

The following sections provide detailed protocols for each of these key experiments.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide templates for organizing your results.

Table 1: Effect of this compound on Skin Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)[Value]100%
10[Value][Value]%
25[Value][Value]%
50[Value][Value]%
100[Value][Value]%

Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)[Value]%[Value]%[Value]%
25[Value]%[Value]%[Value]%
50[Value]%[Value]%[Value]%
100[Value]%[Value]%[Value]%

Table 3: Inhibition of Cell Migration by this compound (Wound Healing Assay)

This compound Concentration (µM)Wound Width at 0h (µm)Wound Width at 24h (µm)% Wound Closure
0 (Control)[Value][Value][Value]%
25[Value][Value][Value]%
50[Value][Value][Value]%
100[Value][Value][Value]%

Table 4: Modulation of Signaling Proteins by this compound (Western Blot Analysis)

This compound Concentration (µM)Relative p-AKT/Total AKT ExpressionRelative p-mTOR/Total mTOR ExpressionRelative p-ERK/Total ERK Expression
0 (Control)1.01.01.0
25[Value][Value][Value]
50[Value][Value][Value]
100[Value][Value][Value]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human skin melanoma cell lines (e.g., SKMEL-5) are suitable for these studies.[1]

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4] The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed skin cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours.

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[6]

  • Protocol:

    • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.[5][7]

    • Add Annexin V-FITC and PI staining solutions to the cell suspension.[5][7]

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[5][7][8]

    • Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both.[5]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is a straightforward method to study collective cell migration in vitro.[9][10]

  • Principle: A "wound" or "scratch" is created in a confluent monolayer of cells.[9] The rate at which the cells migrate to close the wound is monitored over time.[9]

  • Protocol:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[11][12]

    • Create a scratch in the monolayer using a sterile pipette tip.[9][13]

    • Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound.[13]

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[14][15]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]

    • Determine the protein concentration of each sample using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

G cluster_0 Experimental Workflow prep Prepare Skin Cancer Cell Culture treat Treat Cells with This compound prep->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis migration Migration Assay (Wound Healing) treat->migration western Western Blot Analysis treat->western data Data Analysis and Interpretation viability->data apoptosis->data migration->data western->data

Caption: General experimental workflow for assessing this compound's impact.

G cluster_1 This compound's Effect on PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway and this compound's inhibitory effect.

G cluster_2 Apoptosis Induction by this compound This compound This compound Mitochondria Mitochondrial Pathway This compound->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Logical flow of this compound-induced apoptosis.

References

Application Notes and Protocols for Investigating the Interaction of Coumestrol with Phytohormones in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumestrol, a naturally occurring compound belonging to the coumestan class of phytoestrogens, is found in various plants, including soybeans, clover, and alfalfa sprouts.[1][2] As a phytoestrogen, this compound can mimic the biological activity of estrogens, and its interaction with cellular signaling pathways is of significant interest.[2] In plants, this compound is known to function as a phytoalexin, with its levels increasing in response to stressors such as insect attack and pathogen infection.[3][4] Emerging research suggests a complex interplay between this compound and phytohormones, the master regulators of plant growth and development. Understanding this interaction is crucial for elucidating the physiological roles of this compound in plants and exploring its potential applications in agriculture and drug development.

These application notes provide a framework for investigating the effects of this compound on the five major classes of phytohormones: auxins, cytokinins, gibberellins, abscisic acid (ABA), and ethylene. While direct quantitative data on the effect of this compound on endogenous phytohormone levels is currently limited in publicly available literature, this document synthesizes known physiological effects of this compound with established phytohormone functions to propose hypothesized interactions and provides detailed protocols for their investigation.

Hypothesized Interaction of this compound with Phytohormones

Based on the observed physiological effects of exogenous this compound application on plants, such as the induction of leaf yellowing (senescence) and the development of roots from detached leaves, we can hypothesize its interaction with various phytohormone signaling pathways.[3][4]

Table 1: Hypothesized Effects of this compound on Endogenous Phytohormone Levels and Rationale

Phytohormone ClassHypothesized Effect of this compound TreatmentRationale for Hypothesis
Auxins IncreaseThis compound induces root formation, a process primarily regulated by auxins.[3][4]
Cytokinins DecreaseThis compound promotes leaf senescence, and cytokinins are known to delay this process.[3][5]
Gibberellins (GAs) DecreaseGibberellins generally promote growth and delay senescence; this compound appears to have opposing effects.
Abscisic Acid (ABA) IncreaseABA is a key promoter of leaf senescence.[6]
Ethylene IncreaseEthylene is a primary hormone involved in inducing and accelerating senescence and is known to interact with other stress-related hormones that affect this compound levels.[3][7]

Experimental Protocols

To investigate the interaction between this compound and phytohormones, a combination of phytohormone quantification and gene expression analysis is recommended.

Protocol 1: Quantification of Endogenous Phytohormones using LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of multiple phytohormones from plant tissue treated with this compound. It is based on established methods for phytohormone analysis.[8][9][10]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction buffer (e.g., 80:20 v/v methanol:water with 0.1% formic acid)[11]

  • Internal standards (deuterium-labeled phytohormones)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[8]

  • LC-MS/MS system

  • This compound stock solution

  • Control solvent (e.g., DMSO)

Procedure:

  • Plant Material Treatment: Treat plants with a desired concentration of this compound or a vehicle control. Collect tissue samples at various time points post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh 50-100 mg of the powdered tissue into a microcentrifuge tube.

    • Add 1 mL of cold extraction buffer containing the internal standards.

    • Vortex thoroughly and incubate on a rotator at 4°C for 16-24 hours.[11]

  • Purification:

    • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Activate and equilibrate an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the phytohormones with an appropriate solvent (e.g., methanol).

  • Quantification:

    • Dry the eluate under a gentle stream of nitrogen or in a speed vacuum.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Quantify the endogenous phytohormone levels by comparing the peak areas of the endogenous hormones to their corresponding labeled internal standards.

Table 2: Key Parameters for Phytohormone Quantification by LC-MS/MS

PhytohormonePrecursor Ion (m/z)Product Ion (m/z)
Indole-3-acetic acid (IAA) 176.1130.1
trans-Zeatin 220.1136.1
Gibberellin A4 (GA4) 331.2213.1
Abscisic acid (ABA) 263.1153.1
1-Aminocyclopropane-1-carboxylic acid (ACC) 102.156.1

Note: The specific m/z values may vary depending on the instrument and ionization mode.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze the expression of genes involved in phytohormone biosynthesis and signaling pathways in response to this compound treatment.

Materials:

  • Plant tissue treated with this compound (as in Protocol 1)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (see Table 3)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from 50-100 mg of powdered plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR system.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Table 3: Example Target Genes for RT-qPCR Analysis

Phytohormone PathwayGene Target (Example)Function
Auxin YUCCAAuxin biosynthesis
AUX/IAAAuxin signaling repressor
Cytokinin IPTCytokinin biosynthesis
ARRCytokinin response regulator
Gibberellin GA20oxGibberellin biosynthesis
DELLAGibberellin signaling repressor
Abscisic Acid NCEDABA biosynthesis
PYR/PYLABA receptor
Ethylene ACSEthylene biosynthesis
EIN3Ethylene signaling transcription factor

Visualizing Interactions and Workflows

To better understand the complex relationships between this compound and phytohormone signaling, as well as the experimental procedures, the following diagrams have been generated using Graphviz.

Coumestrol_Phytohormone_Interaction cluster_phytohormones Phytohormone Signaling Pathways cluster_effects Physiological Effects This compound This compound Auxin Auxin (Promotes Rooting) This compound->Auxin + (Hypothesized) Cytokinin Cytokinin (Delays Senescence) This compound->Cytokinin - (Hypothesized) Gibberellin Gibberellin (Promotes Growth) This compound->Gibberellin - (Hypothesized) ABA Abscisic Acid (Promotes Senescence) This compound->ABA + (Hypothesized) Ethylene Ethylene (Promotes Senescence) This compound->Ethylene + (Hypothesized) Root_Development Root Development Auxin->Root_Development Leaf_Senescence Leaf Senescence Cytokinin->Leaf_Senescence - ABA->Leaf_Senescence + Ethylene->Leaf_Senescence +

Caption: Hypothesized interaction of this compound with phytohormone signaling pathways.

Experimental_Workflow cluster_phytohormone_analysis Phytohormone Quantification cluster_gene_expression Gene Expression Analysis start Plant Treatment (this compound vs. Control) harvest Tissue Harvesting (Flash Freeze) start->harvest extraction_p Extraction & Purification (SPE) harvest->extraction_p rna_extraction RNA Extraction harvest->rna_extraction lcms LC-MS/MS Analysis extraction_p->lcms quantification_p Data Analysis: Phytohormone Levels lcms->quantification_p cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr quantification_g Data Analysis: Relative Gene Expression rt_qpcr->quantification_g

Caption: General experimental workflow for investigating this compound-phytohormone interactions.

Auxin_Signaling_Pathway This compound This compound Auxin Auxin This compound->Auxin ? (Hypothesized Interaction) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Auxin_Response_Genes Auxin-Responsive Gene Expression ARF->Auxin_Response_Genes activates Root_Development Root Development Auxin_Response_Genes->Root_Development

Caption: Potential interaction of this compound with the auxin signaling pathway.

Conclusion

The study of the interaction between this compound and phytohormones is a promising area of research. The provided application notes and protocols offer a comprehensive guide for researchers to systematically investigate these interactions. By quantifying changes in endogenous phytohormone levels and analyzing the expression of key signaling genes, a clearer understanding of this compound's role in plant physiology can be achieved. This knowledge will be invaluable for its potential applications in enhancing plant stress tolerance, modulating growth and development, and for the development of novel bioactive compounds. Further research is needed to validate the hypothesized interactions and to fully elucidate the molecular mechanisms underlying this compound's activity in plants.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Coumestrol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low bioavailability of coumestrol in animal studies. The information is presented in a practical question-and-answer format, supplemented with detailed tables, protocols, and diagrams to facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound? this compound's low oral bioavailability is primarily attributed to two factors:

  • Poor Aqueous Solubility : As an aglycone, this compound has very low solubility in water, which limits its dissolution in the gastrointestinal tract—a critical step for absorption.[1][2]

  • Extensive First-Pass Metabolism : After absorption, this compound undergoes rapid metabolism in the intestinal wall and liver.[3][4] This metabolic process converts this compound into forms that may be less active or more easily excreted, significantly reducing the amount of active compound that reaches systemic circulation.

Q2: What are the main strategies to enhance the bioavailability of this compound in animal studies? There are several effective strategies to address the challenges of low solubility and rapid metabolism:

  • Formulation Development : Techniques like reducing particle size or creating solid dispersions can improve the dissolution rate.[3]

  • Complexation with Cyclodextrins : Encapsulating this compound within cyclodextrin molecules forms an "inclusion complex" that markedly increases its water solubility.[5][6][7]

  • Nanoformulations : Loading this compound into nanoparticles, such as liposomes or albumin-based particles, can improve solubility, protect it from degradation, and facilitate absorption.[8][9][10]

  • Co-administration with Bioenhancers : Using compounds like piperine, which can inhibit drug-metabolizing enzymes, may reduce the first-pass metabolism of this compound.[11][12]

Q3: What animal models are commonly used for studying the in vivo effects of this compound? Ovariectomized (OVX) rodent models are frequently used to investigate the estrogenic and metabolic effects of this compound.[13][14] Removing the ovaries eliminates the primary source of endogenous estrogens, creating a sensitive model to detect the estrogen-like activity of phytoestrogens like this compound.

Q4: How does this compound exert its biological effects? this compound is a phytoestrogen that mimics the effects of estradiol.[15] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with some studies indicating a higher affinity for ERβ.[13][14] This interaction allows it to modulate gene expression and cellular pathways typically regulated by estrogen.

Troubleshooting Guide

Q5: My this compound preparation precipitates when I dilute my DMSO stock into an aqueous vehicle for oral gavage. How can I fix this? This is a common issue due to the low aqueous solubility of this compound.[7]

  • Potential Cause : The concentration of this compound exceeds its solubility limit in the final aqueous solution after the DMSO stock is diluted.[7]

  • Recommended Solutions :

    • Use a Co-solvent System : Prepare the dosing solution in a vehicle like corn oil. This compound can be dissolved first in a small amount of ethanol or DMSO and then added to the corn oil.[16][17]

    • Create a Suspension : Use a vehicle such as 0.5% carboxymethylcellulose in water to create a homogenous suspension. Ensure you vortex thoroughly before each administration.[18]

    • Employ Solubility Enhancers : Prepare a this compound-cyclodextrin inclusion complex, which is significantly more water-soluble, before administration.[5][7]

Q6: I am observing high variability in plasma concentrations between animals in the same treatment group. What could be the cause? High inter-animal variability can confound results.

  • Potential Causes :

    • Diet : Standard rodent chows often contain soy or alfalfa, which have varying levels of other phytoestrogens. These can interfere with the absorption and activity of this compound.[18]

    • Gut Microbiome : The gut microbiota can metabolize phytoestrogens, leading to differences in systemic exposure between animals.[18]

    • Gavage Technique : Inconsistent oral gavage technique can lead to incorrect dosing or stress, affecting gastrointestinal transit and absorption.[19]

  • Recommended Solutions :

    • Standardize the Diet : Switch to a certified phytoestrogen-free diet for the entire study duration, including the acclimatization period.[18]

    • Acclimatize Animals : Allow animals to acclimate to handling and the gavage procedure for several days before the experiment begins to reduce stress.[18]

    • Ensure Proper Gavage Technique : Verify that all personnel are properly trained in oral gavage to ensure the full dose is delivered to the stomach without causing injury or stress.[20][21]

Q7: My experiment shows a biological effect with subcutaneous injection of this compound, but not with oral administration at the same dose. What does this indicate? This outcome strongly suggests poor oral bioavailability.

  • Interpretation : The compound is biologically active when it reaches systemic circulation (via subcutaneous injection), but it is not being absorbed effectively or is being metabolized too quickly when given orally. A study in ovariectomized mice noted that a 5 mg/kg subcutaneous dose of this compound increased uterine weight, while the same dose administered orally did not.[13][14]

  • Next Steps : This is a clear rationale to implement bioavailability enhancement strategies. You should consider formulating the this compound using cyclodextrins or nanoparticles to improve its absorption and/or protect it from first-pass metabolism.

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on this compound and relevant model compounds to illustrate the effectiveness of various enhancement strategies.

Table 1: Effect of β-Cyclodextrin Complexation on Aqueous Solubility of this compound

Formulation Mean Aqueous Solubility (mg/mL) Fold Increase
This compound Alone 3.23 -
This compound-β-cyclodextrin Complex (1:1 Molar Ratio) 12.90 ~4

(Data sourced from a study on this compound/β-cyclodextrin complexes)[2]

Table 2: Physical Characteristics of this compound-Loaded Bovine Serum Albumin (BSA) Nanoparticles

Parameter Value
Preparation Method Desolvation
Mean Diameter ~96 nm
Shape Spherical and Homogeneous
Incorporation Efficiency 22.4%

(Data sourced from a study on this compound-loaded albumin nanoparticles)[8][22][23]

Table 3: Example of Piperine's Bioenhancement Effect on Curcumin (A Model for Poorly Bioavailable Polyphenols)

Animal Model Curcumin Dose Piperine Dose Increase in Bioavailability
Rats 2 g/kg 20 mg/kg 154%
Humans 2 g 20 mg 2000%

(Data sourced from a pharmacokinetic study of curcumin with and without piperine)[24]

Diagrams

Logical and Experimental Workflows

cluster_Challenges Key Bioavailability Challenges cluster_Solutions Enhancement Strategies Challenge1 Poor Aqueous Solubility Solution1 Cyclodextrin Complexation Challenge1->Solution1 Solution2 Nanoformulations (Liposomes, NPs) Challenge1->Solution2 Challenge2 Extensive First-Pass Metabolism Challenge2->Solution2 Solution3 Co-administration with Metabolism Inhibitors Challenge2->Solution3

Caption: Key challenges and solutions for improving this compound bioavailability.

cluster_workflow Experimental Workflow for an In Vivo Bioavailability Study A 1. Formulation Preparation (e.g., Nanoparticles) B 2. Animal Dosing (Oral Gavage) A->B C 3. Serial Blood Sampling B->C D 4. Plasma Sample Processing C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. Pharmacokinetic Analysis (AUC, Cmax) E->F

Caption: General experimental workflow for an in vivo bioavailability study.

Signaling Pathway

cluster_pathway This compound's Estrogen Receptor Signaling Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HRE Hormone Response Element (HRE) in DNA ER->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates Response Physiological Response (e.g., Uterine Growth, Metabolic Changes) Transcription->Response Leads to

Caption: Simplified estrogen receptor signaling pathway for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials : this compound, HP-β-CD, Deionized water, Magnetic stirrer, 0.45 µm syringe filter, Lyophilizer (optional).

  • Procedure (Coprecipitation Method) :[5]

    • Prepare a saturated solution of HP-β-CD in deionized water by stirring at room temperature.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:1 molar ratio is a common starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

    • Remove the organic solvent using a rotary evaporator if necessary.

    • Filter the resulting aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed this compound precipitate.

    • The resulting clear solution contains the water-soluble this compound-HP-β-CD complex. For a solid product, freeze-dry (lyophilize) the solution.

    • Determine the complexation efficiency using a validated HPLC-UV method.

Protocol 2: Oral Gavage Administration in Mice Objective: To accurately administer a liquid formulation of this compound directly into the stomach of a mouse.

  • Materials : Dosing formulation, Syringe (1 mL), Appropriate size gavage needle (e.g., 18-20 gauge for adult mice, with a rounded tip), Scale.[20][25]

  • Procedure :

    • Determine Dosing Volume : Weigh the animal accurately. The maximum recommended dosing volume is 10 mL/kg.[21][25] For a 25g mouse, this is 0.25 mL.

    • Measure Insertion Depth : Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib. Mark this length on the gavage needle with a marker to prevent over-insertion.[25]

    • Restraint : Restrain the mouse firmly by scruffing the neck and back to immobilize the head. The head and body should form a straight line.[25]

    • Needle Insertion : Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[20] The mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass easily without resistance. If resistance is met, stop immediately and restart. [21]

    • Administer Dose : Advance the needle to the pre-measured depth and slowly depress the syringe plunger to deliver the dose.

    • Withdraw Needle : Gently remove the needle along the same path of insertion.

    • Post-Procedure Monitoring : Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[25]

Protocol 3: Pharmacokinetic Blood Sampling in Mice Objective: To collect serial blood samples to determine the plasma concentration of this compound over time.

  • Materials : Blood collection tubes (e.g., EDTA-coated), Capillary tubes or appropriate needles/syringes, Heat lamp (optional), Centrifuge.

  • Procedure (Example using Saphenous Vein) :

    • Animal Restraint : Place the mouse in a restraint tube.

    • Vein Dilation : Gently warm the leg with a heat lamp if necessary to dilate the saphenous vein.

    • Blood Collection : Puncture the vein with a sterile lancet or needle. Collect the required volume of blood (e.g., 20-50 µL) into a capillary tube or directly into a microcentrifuge tube containing an anticoagulant like EDTA.

    • Hemostasis : Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

    • Time Points : Collect samples at predetermined time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose).

    • Plasma Preparation : Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Storage : Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.

    • Analysis : Determine the concentration of this compound and its metabolites in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[26][27]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of coumestrol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in research?

This compound is a naturally occurring phytoestrogen found in plants like soybeans, spinach, and clover.[1] Its structural similarity to estrogen makes it a compound of interest in various biological studies. However, this compound is a hydrophobic molecule, leading to very poor solubility in aqueous solutions such as cell culture media and buffers.[1] This low solubility can cause precipitation, leading to inaccurate and irreproducible results in in-vitro experiments.[1]

Q2: What are the common solvents for preparing this compound stock solutions?

This compound is readily soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for cell-based assays.[1] It is also soluble in methanol and ethanol, which are often used for analytical purposes like HPLC.[1]

Q3: My this compound precipitated after diluting the DMSO stock into my aqueous medium. What happened and how can I fix it?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent becomes insoluble upon dilution into an aqueous medium.[1] To prevent this, consider the following strategies:

  • Minimize the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible, as most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[1]

  • Optimize the dilution process: Add the stock solution dropwise into the aqueous medium while vortexing or stirring to promote rapid and uniform dispersion.[1]

  • Warm the medium: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.[1]

  • Use a serum-containing medium: If your experimental design allows, proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation.[1]

Q4: Are there methods to enhance the aqueous solubility of this compound without relying on organic solvents?

Yes, several techniques can improve the aqueous solubility of this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a more water-soluble inclusion complex.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective.[3][4]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from albumin, can improve its aqueous dispersibility and stability.

  • pH Adjustment: As a weakly acidic compound, the solubility of this compound is influenced by pH. Increasing the pH of the solution can deprotonate the hydroxyl groups, leading to increased solubility.[1]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The concentration is too high, exceeding the solubility limit in the solvent.1. Refer to the solubility data in Table 1. 2. Gently warm the solution in a 37°C water bath and vortex to aid dissolution.[1] 3. If the issue persists, prepare a more dilute stock solution.[1]
A precipitate forms immediately after adding the stock solution to the aqueous medium. The solubility limit of this compound in the final aqueous solution has been exceeded.1. Decrease the final concentration of this compound.[1] 2. Prepare a more concentrated stock solution to reduce the volume of organic solvent added.[1] 3. Employ a solubility enhancement technique such as using cyclodextrins or surfactants.[1] 4. Ensure rapid mixing by adding the stock solution slowly while vortexing the medium.[1]
Inconsistent experimental results between batches. Precipitation of this compound may be occurring over time in the experimental medium.1. Visually inspect the medium for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Consider using a solubility enhancement method to ensure this compound remains in solution.
Observed cellular toxicity at higher concentrations. The toxicity may be due to the organic solvent (e.g., DMSO) rather than the this compound itself.1. Run a vehicle control with the same final concentration of the solvent to assess its toxicity. 2. Keep the final solvent concentration as low as possible (ideally ≤ 0.1% DMSO).[1] 3. Use an alternative solubilization method like cyclodextrin complexation to reduce the amount of organic solvent.[3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~25 mg/mL[1]
MethanolSoluble[1]
EthanolSoluble[1]
Aqueous Solutions (Water, Buffers)Very poorly soluble[1]

Table 2: Enhancement of this compound Aqueous Solubility using β-Cyclodextrin

MethodFold Increase in Aqueous SolubilityReference
Complexation with β-cyclodextrin (1:1 molar ratio)~4-fold[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard method for preparing a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound, FW: 268.22 g/mol , weigh out 2.68 mg for 1 mL of DMSO).[1]

  • Weigh the compound: Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube or vial.[1]

  • Add Solvent: Add a portion of high-purity, sterile DMSO (e.g., 800 µL for a final volume of 1 mL).[1]

  • Dissolve: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[1]

  • Bring to Final Volume: Once fully dissolved, add the remaining DMSO to reach the final desired volume and vortex again to ensure homogeneity.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method to prepare a more water-soluble formulation of this compound for experiments where organic solvents are a concern.[3][4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer or cell culture medium

  • DMSO (for initial this compound stock)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated this compound-DMSO Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare the HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., a 10% w/v solution).

  • Form the Inclusion Complex: To prepare a working solution, add the concentrated this compound-DMSO stock to the HP-β-CD solution. For example, add a small volume of the this compound stock to the HP-β-CD solution to achieve the desired final this compound concentration.

  • Mix Thoroughly: Vortex the mixture until the solution is clear. This indicates the formation of the water-soluble inclusion complex.

  • Dilution and Use: This aqueous solution can now be further diluted into your cell culture medium to achieve the final desired experimental concentration. The final DMSO concentration will be significantly lower than if you were diluting directly from the DMSO stock.

Protocol 3: Preparation of this compound-Loaded Albumin Nanoparticles by Desolvation

This protocol describes a general method for preparing this compound-loaded albumin nanoparticles to improve aqueous dispersibility. This method is adapted from procedures used for other hydrophobic drugs.[6][7][8][9]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Ethanol

  • Glutaraldehyde solution (e.g., 8% v/v)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • Prepare BSA Solution: Dissolve BSA in deionized water to a concentration of 10 mg/mL. Adjust the pH of the solution to 9.

  • Prepare this compound Solution: Dissolve this compound in ethanol.

  • Desolvation: While stirring the BSA solution at a constant rate (e.g., 500-600 rpm), add the ethanolic this compound solution dropwise using a syringe pump at a controlled rate (e.g., 1 mL/min). A turbid suspension will form, indicating nanoparticle formation.

  • Cross-linking: After the addition of the this compound solution is complete, add a small volume of glutaraldehyde solution to cross-link the albumin nanoparticles. Continue stirring overnight in the dark.

  • Purification: Evaporate the ethanol using a rotary evaporator. The resulting aqueous suspension of nanoparticles can be purified by centrifugation and resuspension in deionized water to remove unencapsulated this compound and excess reagents.

  • Storage: The purified nanoparticle suspension can be used directly or lyophilized for long-term storage.

Visualizations

experimental_workflow cluster_stock Protocol 1: Stock Solution cluster_cyclo Protocol 2: Cyclodextrin Complex cluster_nano Protocol 3: Nanoparticles weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Warm (37°C) add_dmso->dissolve add_stock_cyclo Add this compound Stock dissolve->add_stock_cyclo prep_coum_eth Prepare this compound in Ethanol prep_cyclo Prepare HP-β-CD Solution prep_cyclo->add_stock_cyclo mix_cyclo Vortex to Form Complex add_stock_cyclo->mix_cyclo prep_bsa Prepare BSA Solution desolvation Desolvation (Add Ethanol Soln.) prep_bsa->desolvation prep_coum_eth->desolvation crosslink Cross-link (Glutaraldehyde) desolvation->crosslink purify Purify Nanoparticles crosslink->purify

Figure 1: Experimental workflows for preparing this compound solutions.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival

Figure 2: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK_ERK_pathway This compound This compound ERK ERK This compound->ERK Modulates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK phosphorylates pERK p-ERK (Active) TranscriptionFactors Transcription Factors pERK->TranscriptionFactors CellProliferation Cell Proliferation, Migration TranscriptionFactors->CellProliferation

Figure 3: this compound's modulatory effect on the MAPK/ERK signaling pathway.

References

Optimizing dosage and administration routes for coumestrol research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for coumestrol research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in research?

This compound is a naturally occurring phytoestrogen found in plants like soybeans, clover, and spinach.[1][2][3][4] Its structural similarity to estradiol allows it to bind to estrogen receptors (ERs), primarily ERα and ERβ.[2][5] However, this compound is hydrophobic, leading to poor solubility in aqueous solutions like cell culture media, which can present a significant hurdle for in vitro experiments.[6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions of this compound for in vitro studies.[6][7][8] For analytical purposes such as HPLC, methanol is often utilized.[6]

Q3: What are the common administration routes for in vivo this compound studies?

Common administration routes for this compound in animal studies include:

  • Oral gavage: This method is frequently used to simulate dietary intake.[9]

  • Subcutaneous (SC) injection: This route can provide a more controlled and sustained release.[10][11]

  • Dietary administration: Incorporating this compound directly into the animal chow is another way to mimic natural exposure.[12]

  • Intravenous (IV) injection: While less common, IV administration has been used in some studies to assess direct physiological responses.[13]

Q4: How should this compound stock solutions be stored?

For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[6][7][8]

Troubleshooting Guide

Problem 1: this compound precipitates out of solution when added to cell culture medium.

  • Cause: This is a common issue due to the low solubility of this compound in aqueous solutions. When a concentrated DMSO stock is diluted into the culture medium, the this compound "crashes out" of solution.[6]

  • Solutions:

    • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium, as higher concentrations can be toxic to cells.

    • Use a gentle mixing technique: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to facilitate dispersion.[6]

    • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

    • Consider using a solubilizing agent: For certain applications, a carrier like cyclodextrin may be used to enhance solubility.[14]

Problem 2: Inconsistent or unexpected results in in vivo studies.

  • Cause: The bioavailability of this compound can be low and variable, particularly with oral administration, due to factors like metabolism in the gut and liver.[13][15] The chosen administration route and vehicle can significantly impact absorption and distribution.

  • Solutions:

    • Optimize the vehicle: For oral gavage, this compound is often dissolved in an oil-based vehicle like corn oil after initial dissolution in a small amount of ethanol.[9]

    • Compare administration routes: The choice between oral and subcutaneous administration can lead to different outcomes. For instance, a 5 mg/kg subcutaneous injection in mice showed a significant uterotrophic effect, while the same oral dose did not.[11]

    • Monitor plasma concentrations: If feasible, measure plasma concentrations of this compound and its metabolites to correlate exposure levels with observed effects.

    • Control for diet: Be aware that standard animal chow may contain phytoestrogens. Using a phytoestrogen-free diet is crucial for studies investigating the specific effects of this compound.

Problem 3: Difficulty dissolving the initial this compound powder.

  • Cause: The concentration being prepared may exceed the solubility limit of the solvent.

  • Solutions:

    • Consult solubility data: Refer to the supplier's data sheet for solubility information in various solvents. This compound is soluble in DMSO at approximately 25 mg/mL.[7]

    • Gentle warming and vortexing: Gently warm the solution in a 37°C water bath and vortex to aid dissolution.[6]

    • Prepare a more dilute stock solution: If the compound still does not dissolve, it may be necessary to prepare a less concentrated stock solution.[6]

Data Presentation

Table 1: Summary of In Vitro this compound Concentrations

Cell LineAssayConcentration RangeObserved EffectReference
ES2 (human ovarian cancer)Proliferation0-100 µMIC50 of 50 µM[14][16]
PC3 & LNCaP (prostate cancer)Proliferation, ApoptosisNot specifiedDecreased proliferation, induced apoptosis[3]
HTR8/SVneo (human trophoblast)Gene Expression65 µMRegulation of oxidative stress and cell cycle pathways[9]
Primary Rat HepatocytesInsulin Resistance20-50 µMModulation of sphingolipid signaling[17]
MCF-7 (human breast cancer)Proliferation, Apoptosis0-100 µMInhibition of proliferation, induction of apoptosis[14]

Table 2: Summary of In Vivo this compound Dosages and Administration Routes

Animal ModelAdministration RouteDosageDurationObserved EffectReference
Adult RatLactational Exposure0.1 and 1.0 mg/kgNot specifiedReduced ovarian weight[1]
Pregnant MiceOral Gavage200 µg/kg/dayGestation days 0.5-12.5Reduced fetal and placental weights[9]
Ovariectomized MiceSubcutaneous / Oral5 mg/kg/day10 weeksPrevention of body fat accumulation and hepatic steatosis[10][11]
Ovariectomized MiceOral10 mg/kg/day7 weeksMetabolic effects mediated by ERβ[10][11]
Ovariectomized RodentNot specified10 mg/kg/dayNot specifiedPrevention of bone loss[13]
Anestrus BitchesOral600 µg/kgSingle doseEnhanced serum estradiol levels[18]
Ovariectomized EwesOralNot specifiedNot specifiedDecreased amplitude of LH pulses[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a formula weight of 268.22 g/mol , weigh out 2.68 mg for 1 mL of DMSO).

  • Dissolution: Add the appropriate volume of high-purity DMSO to the weighed this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: In Vivo Oral Gavage Administration in Mice
  • Vehicle Preparation: Prepare a vehicle solution of corn oil.

  • This compound Solution Preparation:

    • Dissolve the required amount of this compound in a minimal volume of 100% ethanol.

    • Add the ethanolic this compound solution to the corn oil to reach the final desired concentration (e.g., 0.04 µg/µL for a 200 µg/kg dose in a 25g mouse receiving 125 µL).[9]

    • Prepare a vehicle control with the same amount of ethanol added to the corn oil.

  • Administration:

    • Weigh each mouse daily to determine the precise volume for oral gavage.

    • Administer the this compound solution or vehicle control using a proper-sized gavage needle.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Coumestrol_Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds HSP90 HSP90 ER->HSP90 Dissociation ER_dimer ER Dimerization & Translocation ER->ER_dimer Activation ERE Estrogen Response Element (ERE) Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Biological_Effects Biological Effects Gene_Expression->Biological_Effects ER_dimer->ERE Binds to

Caption: Estrogen Receptor Signaling Pathway of this compound.

PI3K_Akt_Signaling_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Modulates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Response Cellular Responses (Proliferation, Survival, Metabolism) Downstream->Cell_Response

Caption: PI3K/Akt Signaling Pathway Modulated by this compound.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (Various Concentrations) Incubate_Overnight->Treat_Cells Incubate_Time Incubate (24-72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent (DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance at 570nm Add_Solvent->Measure_Absorbance Analyze_Data Analyze Data (e.g., Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for MTT Cell Viability Assay.

References

Technical Support Center: Coumestrol Stability in Laboratory Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumestrol. This resource provides essential information and troubleshooting guidance to ensure the stability and integrity of your laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in laboratory samples?

A1: this compound, a phytoestrogen, is susceptible to degradation from several factors. The most critical are exposure to light (photodegradation), pH of the solution, temperature, and oxidative conditions. It is essential to control these factors to maintain the integrity of your samples.

Q2: What is the recommended method for preparing and storing this compound stock solutions?

A2: For long-term storage, this compound stock solutions should be prepared in a high-quality organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in light-protected containers.

Q3: My this compound solution appears to have precipitated after being added to my aqueous buffer. What should I do?

A3: Precipitation can occur when a concentrated stock solution of a hydrophobic compound like this compound is diluted into an aqueous medium. To mitigate this, ensure the final solvent concentration in your working solution is low and compatible with your experimental system. You can also try gently warming the solution or using a vortex to aid dissolution. For cell culture experiments, the presence of serum proteins, like albumin, can help to stabilize this compound and prevent precipitation.

Q4: I am observing inconsistent results in my experiments with this compound. Could this be related to its stability?

A4: Yes, inconsistent results are a common consequence of this compound degradation. If the compound degrades, its effective concentration in your experiment will be lower than intended, leading to variability. It is crucial to handle this compound solutions with care, minimizing exposure to light and preparing fresh working solutions for each experiment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low or no biological activity 1. Degradation of this compound: The compound may have degraded in the stock solution or during the experiment. 2. Precipitation: this compound may have precipitated out of the solution, reducing its effective concentration.1. Prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize light exposure during handling. 2. Ensure the final solvent concentration is low. Add the stock solution to the aqueous medium while vortexing to improve mixing. Consider the use of a carrier protein like bovine serum albumin (BSA) if compatible with your experiment.
High variability between replicates 1. Inconsistent degradation: Uneven exposure to light or temperature variations between samples can lead to different degradation rates. 2. Pipetting errors: Inaccurate pipetting of viscous stock solutions can lead to inconsistent concentrations.1. Handle all samples uniformly, ensuring consistent light and temperature conditions. Use light-protecting tubes and plates. 2. Ensure the stock solution is at room temperature and well-mixed before pipetting. Use positive displacement pipettes for viscous solutions if available.
Unexpected changes in sample color Oxidation or photodegradation: Degradation of this compound can sometimes lead to the formation of colored byproducts.Discard the solution and prepare a fresh one. Ensure that solvents are of high purity and degassed if necessary to remove dissolved oxygen.

Quantitative Data on this compound Stability

While specific degradation kinetics for this compound are not extensively published, the following tables summarize the expected stability under various conditions based on general knowledge of similar phenolic compounds. This data should be used as a guideline, and it is recommended to perform stability studies under your specific experimental conditions.

Table 1: Influence of pH on this compound Stability in Aqueous Solutions

pHExpected StabilityNotes
< 7 (Acidic)Generally more stableHydrolysis rate is slower under acidic conditions.
7 (Neutral)Moderately stableSusceptible to oxidation.
> 7 (Alkaline)Less stableBase-catalyzed hydrolysis and oxidation rates increase.

Table 2: Influence of Temperature on this compound Stability

TemperatureStorage FormExpected Stability
-80°CStock Solution (in DMSO/Ethanol)Highly stable for years.
-20°CStock Solution (in DMSO/Ethanol)Stable for several months to a year.
4°CWorking Solution (Aqueous)Limited stability; use within a few hours to a day.
Room Temperature (20-25°C)Working Solution (Aqueous)Prone to degradation; use immediately after preparation.
37°CIn vitro experimentsSignificant degradation can occur over hours; prepare fresh solutions and consider the duration of the experiment.

Table 3: Influence of Light on this compound Stability

Light ConditionExpected StabilityRecommendation
DarkMost stableStore all this compound solutions, including stock and working solutions, in the dark.
Ambient LightSusceptible to photodegradationMinimize exposure to ambient light during experimental procedures. Use amber tubes or wrap containers in aluminum foil.
UV LightRapid photodegradationAvoid exposure to direct UV light sources.

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound in a sample.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound over time.

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade formic acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV or photodiode array (PDA) detector

3. Method Development:

  • Wavelength Selection: Determine the optimal wavelength for this compound detection by acquiring a UV spectrum. Typically, a wavelength around 345 nm is used.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid. Adjust the gradient profile and solvent composition to achieve good separation between this compound and any observed degradation peaks.

  • Forced Degradation Studies: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

4. Sample Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms. The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.

Visualizations

Experimental Workflow for a this compound Stability Study

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution in Matrix prep_stock->prep_work stress_light Light Exposure prep_work->stress_light stress_temp Temperature Incubation prep_work->stress_temp stress_ph pH Variation prep_work->stress_ph sampling Sample at Time Points stress_light->sampling stress_temp->sampling stress_ph->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Kinetics hplc->data

Caption: Workflow for assessing this compound stability.

Factors Affecting this compound Stability

stability_factors cluster_factors Influencing Factors This compound This compound Stability light Light (Photodegradation) light->this compound temp Temperature temp->this compound ph pH (Hydrolysis) ph->this compound oxygen Oxygen (Oxidation) oxygen->this compound solvent Solvent solvent->this compound additives Additives (e.g., BSA) additives->this compound Stabilizing Effect

Caption: Key factors influencing this compound stability.

This compound Signaling Pathway Modulationdot

coumestrol_signaling cluster_receptor Receptor Binding cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_cellular Cellular Responses This compound This compound er Estrogen Receptors (ERα / ERβ) This compound->er pi3k PI3K er->pi3k ras Ras er->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Cell Migration erk->migration

Technical Support Center: Minimizing Matrix Effects in the Mass Spectetric Analysis of Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of coumestrol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they adversely impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1] In complex biological matrices like plasma, serum, or urine, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.[1] Failure to address these effects can result in poor reproducibility, inaccurate measurements, and compromised method sensitivity.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any suppression or enhancement of the constant this compound signal indicates the retention times at which matrix components are eluting and causing interference.

For a quantitative assessment, the matrix factor (MF) can be calculated. This is achieved by comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration.[3]

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3]

Q3: What are the primary strategies for minimizing matrix effects in this compound analysis?

The three primary strategies for minimizing matrix effects are:

  • Effective Sample Preparation: To remove interfering matrix components prior to LC-MS/MS analysis.[4]

  • Chromatographic Separation: To chromatographically separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: To compensate for matrix effects and variability in sample preparation.[5]

A logical workflow for addressing matrix effects is outlined in the diagram below.

cluster_0 Troubleshooting Workflow for Matrix Effects start Significant Matrix Effect Observed sample_prep Optimize Sample Preparation (SPE, LLE, PPT) start->sample_prep Initial Step chromatography Improve Chromatographic Separation sample_prep->chromatography If still problematic end Matrix Effect Minimized sample_prep->end If sufficient is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is For best compensation chromatography->end If sufficient is->end

Caption: A workflow for troubleshooting and minimizing matrix effects.

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

  • Possible Cause: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for this compound in your specific matrix.

  • Troubleshooting Steps:

    • Review your extraction solvent in LLE. For this compound, which is a relatively non-polar compound, solvents like diethyl ether or ethyl acetate are often used. Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form, enhancing its partitioning into the organic solvent.

    • Optimize your SPE sorbent and elution solvent. For reversed-phase SPE (e.g., C18), ensure the sorbent is properly conditioned and equilibrated. The elution solvent must be strong enough to desorb this compound from the sorbent. A stronger organic solvent or a mixture might be needed. Consider testing different sorbent chemistries, such as mixed-mode SPE, which can offer better cleanup by utilizing multiple retention mechanisms.[6]

    • For PPT, consider the precipitating solvent. Acetonitrile is commonly used, but different organic solvents or ratios may yield better recovery for your specific analyte and matrix.[1]

Issue 2: Significant ion suppression observed at the retention time of this compound.

  • Possible Cause: Co-eluting phospholipids from biological matrices like plasma or serum are a common cause of ion suppression in electrospray ionization (ESI).[7]

  • Troubleshooting Steps:

    • Incorporate a phospholipid removal step. There are specialized SPE cartridges and plates (e.g., HybridSPE) designed to specifically remove phospholipids.[7]

    • Modify your chromatographic method. Use a column with a different selectivity or adjust the gradient to better separate this compound from the phospholipid elution zone. Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution.

    • Dilute the sample. If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8]

Issue 3: Inconsistent results and poor reproducibility between samples.

  • Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the most effective way to compensate for variability in both matrix effects and sample preparation.[5] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more consistent analyte-to-IS ratio.

    • Standardize and automate sample preparation. Ensure the sample preparation protocol is followed precisely for all samples. Automation can help improve reproducibility.

Issue 4: Peak shape issues such as tailing or fronting for the this compound peak.

  • Possible Cause: Co-eluting matrix components interfering with the chromatography, column degradation, or an inappropriate injection solvent.[9][10]

  • Troubleshooting Steps:

    • Improve sample cleanup. A more effective sample preparation method can remove the interfering compounds causing poor peak shape.

    • Check column health. A void in the column or a contaminated frit can lead to peak splitting or tailing.[10] Flush the column according to the manufacturer's instructions or replace it if necessary.

    • Ensure injection solvent compatibility. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum

  • Sample Pre-treatment: To 1 mL of serum, add a known amount of the internal standard (preferably a stable isotope-labeled this compound).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

cluster_1 Solid-Phase Extraction (SPE) Workflow pretreatment 1. Sample Pre-treatment (Add IS to Serum) conditioning 2. Cartridge Conditioning (Methanol, then Water) loading 3. Sample Loading conditioning->loading washing 4. Washing (Deionized Water) loading->washing elution 5. Elution (Methanol) washing->elution reconstitution 6. Evaporation & Reconstitution elution->reconstitution

Caption: A step-by-step workflow for Solid-Phase Extraction of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. For the analysis of total this compound (free and conjugated), perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase).

  • pH Adjustment: Add 2 mL of a suitable buffer (e.g., phosphate buffer) to adjust the pH to around 2.4.

  • Extraction: Add 6 mL of diethyl ether or ethyl acetate and vortex for 30 minutes.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Protocol 3: Protein Precipitation (PPT) for this compound from Serum/Plasma

  • Sample Aliquoting: Aliquot 100 µL of serum or plasma into a microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of cold acetonitrile (containing the internal standard).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further cleanup if necessary.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize typical performance data for different sample preparation techniques. Note that actual values can vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Recovery of this compound from Different Biological Matrices

Sample Preparation TechniqueBiological MatrixAnalyteAverage Recovery (%)Reference(s)
Solid-Phase Extraction (SPE)SerumThis compound63 - 104
Liquid-Liquid Extraction (LLE)UrineThis compound76 - 111
Protein Precipitation (PPT)PlasmaGeneral AnalytesOften lower than SPE/LLE

Table 2: Matrix Effect Observed for this compound with Different Sample Preparation Methods

Sample Preparation TechniqueBiological MatrixAnalyteMatrix Effect (%)Reference(s)
Solid-Phase Extraction (SPE)PlasmaGeneral Analytes< 20 (ion suppression)
Liquid-Liquid Extraction (LLE)UrineThis compoundNot specified
Protein Precipitation (PPT)PlasmaGeneral AnalytesCan be significant

Table 3: Precision and Accuracy for this compound Analysis

Sample Preparation TechniqueBiological MatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference(s)
SPE/LLESerum/Urine< 15< 1585 - 115

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample matrix, the chosen preparation technique, and the potential for matrix effects, ultimately influencing the final analytical outcome.

cluster_2 Relationship Between Sample Prep and Analytical Outcome matrix Complex Biological Matrix (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) matrix->ppt Low Selectivity lle Liquid-Liquid Extraction (LLE) matrix->lle Moderate Selectivity spe Solid-Phase Extraction (SPE) matrix->spe High Selectivity matrix_effect Matrix Effect (Ion Suppression/Enhancement) ppt->matrix_effect High Potential lle->matrix_effect Moderate Potential spe->matrix_effect Low Potential outcome Analytical Outcome (Accuracy, Precision, Sensitivity) matrix_effect->outcome Impacts

Caption: Impact of sample preparation selectivity on matrix effects and analytical outcome.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving coumestrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a naturally occurring compound found in various plants, including soybeans and clover. It is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ. This interaction mediates its primary estrogenic effects. However, this compound is also known to interact with other cellular targets, leading to a range of off-target effects.

Q2: What are "off-target" effects and why are they a concern for a compound like this compound?

A2: Off-target effects are interactions of a compound with cellular components other than its intended primary target. For this compound, any biological activity not mediated by the classical estrogen receptors (ERα and ERβ) can be considered an off-target effect. These are a concern because they can lead to unexpected biological responses, confounding experimental results and potentially leading to misinterpretation of data. Understanding these effects is crucial for a complete assessment of this compound's therapeutic potential and safety profile.

Q3: What are the known off-target activities of this compound?

A3: Besides its well-documented estrogenic activity, this compound has been shown to exhibit several off-target effects, including:

  • Pregnane X Receptor (PXR) Antagonism: this compound can act as an antagonist of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes.[1][2][3]

  • Monoamine Oxidase-A (MAO-A) Inhibition: It can inhibit the enzyme MAO-A, which is involved in the metabolism of neurotransmitters.[4][5]

  • Modulation of Kinase Signaling Pathways: this compound can influence intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.[6][7]

  • Inhibition of Haspin Kinase: It has been identified as a direct inhibitor of haspin kinase, which plays a role in cell cycle regulation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of this compound.

Table 1: Estrogen Receptor Binding and Functional Activity

ParameterReceptor/AssayValueReference
Relative Binding Affinity (RBA) ERα~7-94% (of Estradiol)[8]
ERβ~35-185% (of Estradiol)[8]
EC50 (ERE Activation) ERα0.2 µM[9]
ERβ0.025 µM[9]

Note: RBA values can vary depending on the experimental setup.

Table 2: Off-Target Activity

Target/PathwayActivityValue (IC50 / Ki)Reference
Pregnane X Receptor (PXR) AntagonismIC50: 11-12 µM[2][3]
Monoamine Oxidase-A (MAO-A) InhibitionIC50: 1.99 µM, Ki: 1.32 µM[4][5]
PI3K/Akt Pathway InhibitionConcentration-dependent[6]
MAPK/ERK Pathway ModulationConcentration-dependent[7]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent biological effects observed in my cell-based assays.

  • Question: I am seeing variable results with this compound in my experiments. What could be the cause?

    • Answer: Inconsistent effects can stem from the stability of this compound in your cell culture media. This compound is susceptible to photodegradation, so it is crucial to minimize light exposure during your experiments.[10] Prepare fresh working solutions for each experiment and consider performing a time-course experiment to determine the optimal treatment duration. Additionally, ensure your stock solutions, typically in DMSO, are stored properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Issue 2: High background or autofluorescence in fluorescence-based assays.

  • Question: My fluorescence readings are high even in my control wells when using this compound. How can I troubleshoot this?

    • Answer: this compound is an inherently fluorescent molecule, which can interfere with fluorescence-based assays.

      • Run a "compound only" control: Include wells with this compound in your assay medium without cells to quantify its intrinsic fluorescence.

      • Subtract background fluorescence: Subtract the fluorescence of the "compound only" control from your experimental wells.

      • Use a different detection method: If possible, switch to a non-fluorescence-based readout, such as a luminescence-based reporter gene assay or a colorimetric assay (e.g., MTT or SRB for cell viability).

      • Optimize filter sets: If you must use a fluorescence-based assay, ensure your excitation and emission filter sets are optimized to maximize the signal from your reporter fluorophore while minimizing the detection of this compound's autofluorescence.

Issue 3: Unexpected cytotoxicity at concentrations where I expect to see a specific biological effect.

  • Question: My cells are dying at this compound concentrations that are reported to be non-toxic. What should I do?

    • Answer: Unexpected cytotoxicity can be due to several factors:

      • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%).

      • Cell line sensitivity: Different cell lines can have varying sensitivities to this compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line.

      • Compound degradation: Degradation products of this compound may be more toxic than the parent compound. Ensure you are using freshly prepared solutions and minimize exposure to light.[10]

Issue 4: Lack of expected estrogenic response in my experiments.

  • Question: I am not observing the expected estrogenic effects of this compound in my ER-positive cell line. Why might this be?

    • Answer:

      • ER expression levels: Confirm the expression of ERα and ERβ in your cell line, as expression levels can change with passage number.

      • Hormone-depleted media: Ensure you are using phenol red-free media and charcoal-stripped fetal bovine serum (FBS) to eliminate any background estrogenic activity that could mask the effects of this compound.

      • Off-target effects: At higher concentrations, off-target effects of this compound might counteract its estrogenic activity. Perform a full dose-response analysis to identify the optimal concentration for observing estrogenic effects.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of this compound to compete with radiolabeled estradiol for binding to ERs.[11]

Materials:

  • Rat uterine cytosol (as a source of ERs)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

  • Incubation: In separate tubes, incubate a fixed amount of rat uterine cytosol and [³H]-17β-estradiol with varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Separation: After incubation, add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the HAP and discard the supernatant.

  • Quantification: Resuspend the HAP pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor to determine the IC50 value for this compound.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of this compound by quantifying the proliferation of the ER-positive MCF-7 breast cancer cell line.[12][13][14]

Materials:

  • MCF-7 cells

  • Phenol red-free cell culture medium (e.g., DMEM)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 17β-estradiol (positive control)

  • This compound

  • Cell viability reagent (e.g., MTT, SRB)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium supplemented with CS-FBS and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound, 17β-estradiol, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 6 days.

  • Quantification: At the end of the incubation period, assess cell proliferation using a cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the proliferative effect relative to the vehicle control and determine the EC50 value for this compound.

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate transcription through an estrogen response element (ERE).

Materials:

  • A suitable cell line (e.g., HeLa, HEK293)

  • Expression plasmids for ERα or ERβ

  • An ERE-luciferase reporter plasmid

  • A control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagents

Procedure:

  • Transfection: Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

  • Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value of this compound.

Visualizations

Coumestrol_Signaling_Pathways cluster_genomic Genomic Estrogenic Pathway cluster_off_target Off-Target Pathways Coumestrol_in This compound ER ERα / ERβ Coumestrol_in->ER Binds ER_active Activated ER Dimer ER->ER_active Dimerization & HSP Dissociation HSP HSP90 HSP->ER Complexed ERE Estrogen Response Element (ERE) ER_active->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Transcription Coumestrol_out This compound PXR PXR Coumestrol_out->PXR Antagonizes MAO_A MAO-A Coumestrol_out->MAO_A Inhibits PI3K_Akt PI3K/Akt Pathway Coumestrol_out->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway Coumestrol_out->MAPK_ERK Modulates PXR_activity Decreased PXR Activity PXR->PXR_activity MAO_A_activity MAO-A Inhibition MAO_A->MAO_A_activity Cell_Signaling Altered Cell Proliferation/Survival PI3K_Akt->Cell_Signaling MAPK_ERK->Cell_Signaling

Caption: Signaling pathways of this compound, including its genomic estrogenic and off-target effects.

Experimental_Workflow start Start: Unexpected Biological Effect with this compound check_primary Confirm Primary Target Engagement (ER Binding & Activation Assays) start->check_primary is_primary_engaged Is Estrogenic Activity Confirmed? check_primary->is_primary_engaged is_primary_engaged->check_primary No, Troubleshoot Primary Assay off_target_screen Perform Off-Target Screening (e.g., Kinase Panel, Receptor Panel) is_primary_engaged->off_target_screen Yes pathway_analysis Investigate Key Signaling Pathways (Western Blot for p-Akt, p-ERK, etc.) off_target_screen->pathway_analysis confirm_off_target Confirm Specific Off-Target (e.g., PXR or MAO-A specific assays) pathway_analysis->confirm_off_target dose_response Perform Dose-Response with Specific Inhibitors/Antagonists confirm_off_target->dose_response end Conclusion: Identified Off-Target Effect dose_response->end

Caption: Experimental workflow for investigating unexpected off-target effects of this compound.

Troubleshooting_Guide start Start: Inconsistent/Unexpected Experimental Results check_reagents Check Reagent Stability & Purity start->check_reagents is_reagent_ok Are Reagents OK? check_reagents->is_reagent_ok is_reagent_ok->start No, Prepare Fresh Reagents check_assay_params Review Assay Parameters (Cell density, incubation time, etc.) is_reagent_ok->check_assay_params Yes is_params_ok Are Parameters Optimal? check_assay_params->is_params_ok is_params_ok->check_assay_params No, Re-optimize Assay check_controls Analyze Controls (Positive, Negative, Vehicle) is_params_ok->check_controls Yes are_controls_valid Are Controls Behaving as Expected? check_controls->are_controls_valid are_controls_valid->check_assay_params No, Troubleshoot Assay Setup consider_off_target Consider Off-Target Effects or Compound-Specific Issues (e.g., Autofluorescence) are_controls_valid->consider_off_target Yes end Identify Root Cause consider_off_target->end

Caption: Logical troubleshooting workflow for unexpected experimental results with this compound.

References

Technical Support Center: Refining Protocols for Coumestrol Treatment in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing coumestrol in long-term cell culture experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful and reproducible application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a naturally occurring compound found in various plants, including soybeans and spinach, and is classified as a phytoestrogen.[1] Its primary mechanism of action is through its interaction with estrogen receptors (ERs), specifically ERα and ERβ.[2][3] this compound generally exhibits a higher binding affinity for ERβ than ERα.[2][3] By binding to these receptors, this compound can mimic the effects of endogenous estrogens, modulating the expression of estrogen-responsive genes and influencing various signaling pathways.[1][4]

Q2: What are the key signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[5] These include:

  • Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound directly activates ER signaling pathways.[1]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, can be inhibited by this compound in some cancer cell lines.[5][6]

  • MAPK/ERK Pathway: this compound's effects on the ERK1/2 pathway can be cell-type specific, with some studies reporting activation and others inhibition.[6]

  • JNK MAPK Pathway: This pathway, often associated with stress responses and apoptosis, can be activated by this compound.[6]

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Based on various studies, concentrations can range from the low micromolar (µM) to higher micromolar levels. For instance, effects on cell proliferation and apoptosis in different cancer cell lines have been observed at concentrations ranging from 10 µM to 100 µM.[7][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound has poor solubility in aqueous solutions like cell culture media.[10] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[10][11] Stock solutions can be stored at -20°C or -80°C for extended periods.[11] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[11] When preparing the final working concentration in your culture medium, ensure thorough mixing to prevent precipitation.[10] The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound stable in cell culture medium during long-term experiments?

This compound, like other polyphenolic compounds, can be susceptible to degradation in typical cell culture conditions (37°C, 5% CO2).[11] Its stability can be affected by factors such as the pH of the medium, exposure to light, and the presence of serum.[11] For long-term experiments (e.g., several days or weeks), it is advisable to replenish the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration of the active compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or no biological effect of this compound. 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during the experiment.[11] 2. Sub-optimal concentration: The actual concentration of active this compound may be lower than intended due to degradation or adsorption to plasticware.[11] 3. Cell line insensitivity: The chosen cell line may not be responsive to this compound or may lack the necessary estrogen receptors.1. Prepare fresh stock solutions and aliquot for single use. Replenish the medium with fresh this compound every 24-48 hours for long-term experiments.[11] 2. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider using low-binding plasticware for sensitive assays.[11] 3. Verify the expression of ERα and ERβ in your cell line. Consider using a positive control cell line known to be responsive to estrogens.
High variability between replicate wells or experiments. 1. Uneven degradation: Differences in light exposure between wells or plates can lead to variable degradation rates.[11] 2. Inaccurate pipetting: Viscous stock solutions (e.g., DMSO) can be difficult to pipette accurately. 3. Precipitation of this compound: The compound may precipitate out of solution upon dilution into the aqueous culture medium.[10]1. Ensure uniform handling of all plates and wells to minimize variations in light exposure.[11] 2. Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. 3. Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.[10] If precipitation persists, consider using a lower concentration or a different solubilization method.
Decreased cell viability or signs of cytotoxicity. 1. High concentration of this compound: this compound can induce apoptosis and inhibit proliferation at higher concentrations.[8][9] 2. DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death.[][13]1. Perform a dose-response experiment to identify a non-toxic, effective concentration.[7] 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle-only control in your experiments. 3. Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test for mycoplasma.[][13]
Slow cell growth in all conditions (including control). 1. Sub-optimal culture conditions: Incorrect incubator temperature, CO2 levels, or humidity can affect cell growth.[14] 2. Media or serum issues: The quality of the cell culture medium or serum may be poor.[] 3. High passage number: Cells may have been passaged too many times, leading to senescence.[14]1. Verify and calibrate your incubator settings.[14] 2. Use high-quality, pre-tested media and serum from a reputable supplier.[] 3. Use cells with a low passage number and maintain a detailed record of passage numbers.[14]

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineCancer TypeEffectConcentration (µM)Reference
ES2Ovarian CancerInhibition of proliferationIC50 of ~50[15]
MCF-7Breast CancerInhibition of proliferation1-100[7]
PC3Prostate CancerDecreased proliferationNot specified[6]
LNCaPProstate CancerDecreased proliferationNot specified[6]
HepG2Liver CancerCytotoxicityIC50 of 71.27[9]
SK-Mel-5MelanomaInhibition of cell growth (~55%)80[16]
SK-Mel-28MelanomaInhibition of cell growth (~60%)80[16]

Mandatory Visualizations

Coumestrol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to PI3K PI3K This compound->PI3K Modulates MAPK_cascade MAPK Cascade (ERK, JNK) This compound->MAPK_cascade Modulates ERE Estrogen Response Element (ERE) ER->ERE Translocates to nucleus and binds ERE Akt Akt PI3K->Akt Activates/Inhibits Gene_Expression Target Gene Expression Akt->Gene_Expression Influences MAPK_cascade->Gene_Expression Influences ERE->Gene_Expression Regulates Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cell_Response Leads to

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Seeding Adherence 2. Overnight Adherence Cell_Culture->Adherence Treatment 3. This compound Treatment (with controls) Adherence->Treatment Incubation 4. Long-Term Incubation (e.g., 24, 48, 72h or longer) Treatment->Incubation Replenishment 5. Media Replenishment (with fresh this compound) Incubation->Replenishment If > 48h Harvesting 6. Cell Harvesting Incubation->Harvesting Replenishment->Incubation Assay 7. Downstream Assays (Viability, Western Blot, qPCR) Harvesting->Assay Data_Analysis 8. Data Analysis Assay->Data_Analysis

Caption: Experimental workflow for long-term this compound treatment.

Troubleshooting_Workflow Start Problem Encountered (e.g., No Effect, High Variability) Check_Concentration Is the concentration optimal? (Perform dose-response) Start->Check_Concentration Check_Stability Is the compound stable? (Fresh stock, media changes) Check_Concentration->Check_Stability Yes Solution_Concentration Optimize Concentration Check_Concentration->Solution_Concentration No Check_Technique Is the experimental technique sound? (Pipetting, handling) Check_Stability->Check_Technique Yes Solution_Stability Ensure Compound Stability Check_Stability->Solution_Stability No Check_Cells Are the cells healthy and responsive? (Contamination, passage number, ER expression) Check_Technique->Check_Cells Yes Solution_Technique Refine Technique Check_Technique->Solution_Technique No Solution_Cells Verify Cell Health & Responsiveness Check_Cells->Solution_Cells No End Problem Resolved Check_Cells->End Yes Solution_Concentration->End Solution_Stability->End Solution_Technique->End Solution_Cells->End

Caption: Logical troubleshooting workflow for this compound experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.[3][7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[3]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3][7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[3]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.[5][17][18]

Materials:

  • Treated and control cell samples

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer.[18] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay or similar method.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (qPCR)

This protocol is used to quantify changes in the expression of target genes following this compound treatment.[16][19]

Materials:

  • Treated and control cell samples

  • RNA extraction kit

  • RNase-free water

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Specific forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest cells after this compound treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer. Assess RNA integrity if necessary.[16]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[20]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and diluted cDNA. Set up the reactions in a qPCR plate, including no-template controls.[16]

  • qPCR Run: Perform the qPCR reaction using a standard cycling protocol on a qPCR instrument. Include a melt curve analysis to verify the specificity of the amplification.[16]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene (e.g., GAPDH or ACTB).[20]

References

Technical Support Center: Enhancing Coumestrol Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the yield of coumestrol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for high this compound yield?

The highest concentrations of this compound are typically found in legumes, particularly in the Fabaceae (legume) and Asteraceae (daisy) families.[1] Key sources include:

  • Alfalfa (Medicago sativa): Widely recognized as a significant source of this compound.[2][3][4]

  • Clover (Trifolium spp.): Red clover, in particular, is a known source of various phytoestrogens, including this compound.[2][5]

  • Soybean (Glycine max): Found in various parts of the plant, including leaves and sprouts.[3][6][7][8][9][10][11]

  • Soybean Sprouts: Germinating soybeans can significantly increase their this compound content.[9][10][11][12][13]

The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions.[1][3][4]

Q2: How can I induce or enhance this compound production in my plant source?

This compound production is often a plant's defense response to stress.[6][8] Therefore, applying elicitors or stressors can significantly increase its yield.

  • Biotic Elicitors: Fungal pathogens are a primary factor in increasing this compound content in alfalfa.[4][14] The use of fungal extracts (e.g., from Aspergillus niger) and rhizobacteria can also stimulate the production of secondary metabolites.[15]

  • Abiotic Elicitors: Plant hormones like methyl jasmonate (MeJA) and salicylic acid (SA) can induce the expression of genes in the this compound biosynthetic pathway.[7] Environmental factors such as temperature can also play a crucial role; for instance, cultivating soybean sprouts at 24°C has been shown to enhance this compound content.[9][10][11]

  • Mechanical Damage: Physical damage to the plant, such as from aphid infestation, has been correlated with higher this compound levels.[3][16]

Q3: What is the general workflow for extracting and quantifying this compound?

The general workflow involves sample preparation, extraction, purification, and quantitative analysis.

Coumestrol_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding Dry->Grind Extraction Solvent Extraction (e.g., Methanol) Grind->Extraction Purification Purification (e.g., SPE, Column Chromatography) Extraction->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification Coumestrol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway cluster_this compound This compound Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone p_Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin Genistein Genistein Naringenin->Genistein Daidzein Daidzein Naringenin->Daidzein Isoflavone Synthase Intermediate_1 Intermediate_1 Daidzein->Intermediate_1 IFR2 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 CYP93A1 This compound This compound Intermediate_2->this compound

References

Technical Support Center: Managing Coumestrol Variability in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumestrol from plant extracts. Our aim is to help you manage and understand the sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its content variable in plants?

This compound is a naturally occurring compound belonging to a class of phytochemicals known as coumestans.[1] It is recognized as a potent phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors.[1][2] The concentration of this compound in plants is highly variable and influenced by several factors, including:

  • Genetics: Different plant species and even varieties within the same species can produce significantly different amounts of this compound.[3][4][5]

  • Environmental Conditions: Factors like soil type, temperature, and rainfall can impact this compound levels.[6][7] For instance, higher rainfall and humidity have been associated with increased this compound content in lucerne.[7]

  • Plant Health and Stress: this compound is a phytoalexin, a defense compound produced by plants in response to stress.[8][9][10] Fungal, bacterial, or viral infections, as well as insect damage, can lead to a significant increase in this compound concentrations.[1][6]

  • Plant Age and Harvest Time: The developmental stage of the plant at harvest can affect this compound content.[6][11][12] In some plants, the concentration of phytoestrogens changes as the plant matures.[11][13]

  • Post-Harvest Handling: The way plant material is processed and stored after harvesting, such as fresh versus dried, can alter the measured this compound content.[13][14]

Q2: Which plants are the most common sources of this compound?

This compound is predominantly found in legumes. The highest concentrations are typically found in:

  • Alfalfa (Medicago sativa)[1][3][4][5]

  • Clover (Trifolium spp.), especially red clover[1][15]

  • Soybeans (Glycine max) and soybean sprouts[1][15][16][17]

It can also be found in other plants like brussels sprouts and spinach.[1]

Q3: What are the recommended methods for extracting and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound due to its sensitivity and versatility.[2][13][16][18] It is often coupled with Diode Array Detection (DAD), Mass Spectrometry (MS), or Fluorescence Detection (FLD) for enhanced sensitivity and accuracy.[19][20]

Common extraction methods include:

  • Maceration: Soaking the powdered plant material in a solvent, often with shaking or agitation.[18]

  • Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to accelerate the extraction process.[18]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[21]

The choice of extraction solvent is critical, with methanol or ethanol, often in aqueous solutions, being commonly used.[15][18]

Troubleshooting Guides

Issue 1: High Variability in this compound Content Between Batches of the Same Plant Material

  • Possible Cause: Inconsistent harvesting time or environmental conditions between batches.

  • Troubleshooting Steps:

    • Standardize Harvesting: If possible, harvest plant material at the same developmental stage and time of day.

    • Document Environmental Conditions: Record temperature, rainfall, and any signs of plant stress (e.g., disease, insect damage) for each batch. This can help explain variations.

    • Homogenize Samples: Thoroughly mix and grind a large batch of plant material to create a more homogenous sample for analysis.

Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis

  • Possible Cause: Suboptimal HPLC method parameters or column degradation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water. A slight change can significantly impact selectivity.[22]

    • Adjust Gradient: If using a gradient elution, try a shallower gradient to improve the separation of closely eluting peaks.[22]

    • Check Column Health: Peak tailing can indicate an issue with the HPLC column. Consider flushing the column, reversing it, or replacing it if it's old or has been used extensively.

    • Control Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times and peak shape.[22]

Issue 3: Lower Than Expected this compound Yield

  • Possible Cause: Inefficient extraction or degradation of this compound.

  • Troubleshooting Steps:

    • Evaluate Extraction Solvent and Method: Ensure the chosen solvent and extraction method are optimal for your plant material. For soybean sprouts, heating in methanol has been shown to be effective.[15][17]

    • Consider Hydrolysis: this compound can exist as glycosides in plants. Acid or enzymatic hydrolysis during extraction can cleave the sugar moieties, releasing the aglycone and potentially increasing the quantified amount.[13][23]

    • Protect from Light and Heat: this compound can be sensitive to degradation. Protect extracts from light and high temperatures during processing and storage.

Data Presentation

Table 1: this compound Content in Various Plant Sources

Plant SourcePlant PartThis compound Content (µg/g Dry Matter)Reference(s)
Alfalfa (Medicago sativa)Leaves82.18 - 619.53[4][5]
Alfalfa (Medicago sativa)Whole Herbage15 - 225[3]
Alfalfa (Medicago sativa)Dry Matter148 - 248[13]
Soybean (Glycine max)Sprouts1.76[15][17]
Soybean (Glycine max)Sprouts (Hypocotyls)4.11[15][17]
Soybean (Glycine max)Cotyledons (elicited with Aspergillus niger)27.2[24]
Red Clover (Trifolium pratense)-High concentrations reported, but specific values vary.[15]

Note: The reported values can vary significantly based on the factors mentioned in the FAQs.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered plant material.[18]

    • Place the powder in a conical flask with 20 mL of 80% methanol (v/v).[18]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[18]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.[18]

    • For increased yield, the extraction process can be repeated twice more with fresh solvent.

    • Combine the filtrates.

    • If necessary, evaporate the solvent under reduced pressure using a rotary evaporator to concentrate the extract.

  • Sample Clean-up (Optional but Recommended):

    • For cleaner samples, a Solid Phase Extraction (SPE) step can be employed.

    • Pass the reconstituted extract through a C18 SPE cartridge.[18]

    • Wash the cartridge to remove impurities and then elute the fraction containing this compound with a suitable solvent like methanol.[18]

  • Final Preparation:

    • Evaporate the final eluate to dryness.

    • Reconstitute the residue in the mobile phase to be used for HPLC analysis.[18]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (UV/Vis or Fluorescence).[2]

    • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common isocratic system is methanol and water (65:35, v/v).[16]

    • Flow Rate: Typically 1.0 mL/min.[16]

    • Detection: UV detection at approximately 343 nm.[2][16] For higher sensitivity, fluorescence detection with excitation at ~350 nm and emission at ~416 nm can be used.[20]

    • Injection Volume: 20 µL.[16]

  • Standard Preparation:

    • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO, then dilute with methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]

    • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.[18]

  • Calibration and Quantification:

    • Inject each working standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for good linearity.[18]

    • Inject the prepared plant extracts.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Alfalfa Leaves) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Ultrasonic-Assisted Extraction (UAE) with 80% Methanol grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration spe Solid Phase Extraction (SPE Clean-up) concentration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification Coumestrol_Signaling_Pathway This compound This compound er_alpha Estrogen Receptor α (ERα) This compound->er_alpha Binds er_beta Estrogen Receptor β (ERβ) This compound->er_beta Binds cell_membrane Cell Membrane nucleus Nucleus er_alpha->nucleus er_beta->nucleus ere Estrogen Response Element (ERE) transcription Gene Transcription ere->transcription Modulates response Biological Response transcription->response

References

Addressing autofluorescence interference in coumestrol imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence interference in coumestrol imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound imaging?

A1: Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals like that of this compound.[1][2] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[3][4] In this compound imaging, the broad emission spectra of these autofluorescent molecules can overlap with the emission spectrum of this compound, making it difficult to distinguish the specific signal from the background noise. This can lead to poor signal-to-noise ratios, inaccurate localization, and compromised quantification of this compound.[5]

Q2: How can I determine if my sample has significant autofluorescence?

A2: To determine the extent of autofluorescence in your sample, it is crucial to prepare a control sample that has not been treated with this compound but has undergone all other processing steps, including fixation and permeabilization.[6] Image this unstained control using the same filter sets and imaging parameters (e.g., excitation wavelength, exposure time) that you intend to use for your this compound-stained samples. Any signal detected in this control sample is attributable to autofluorescence.

Q3: What are the primary sources of autofluorescence in biological samples?

A3: Autofluorescence can arise from several sources within your sample and experimental workflow:

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce. Common examples include:

    • Metabolites: NADH and flavins are key metabolic coenzymes that fluoresce strongly in the blue-green region of the spectrum.[3]

    • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit significant autofluorescence, typically in the blue and green channels.[1]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad range of wavelengths.[7]

    • Plant-Specific Compounds: In plant tissues, chlorophyll (red fluorescence) and lignin (blue-green fluorescence) are major contributors to autofluorescence.[8][9]

  • Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde or paraformaldehyde.[1]

  • Culture Media and Reagents: Some components of cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[3]

Q4: How does the fluorescence spectrum of this compound relate to common autofluorescence spectra?

A4: this compound's fluorescence is environmentally sensitive. When unbound in a buffer solution, it can be excited around 355 nm and emits at approximately 437 nm.[10] Upon binding to its target, such as the estrogen receptor, its excitation is around 340 nm with an emission peak that can shift to around 410 nm.[10] Common autofluorescent molecules like NADH and some flavins have emission spectra that can overlap with this compound's emission, particularly in the blue-green region of the spectrum.[3] This spectral overlap is the primary reason autofluorescence can be a significant challenge in this compound imaging.

Troubleshooting Guides

This section provides detailed troubleshooting advice and protocols to mitigate autofluorescence in your this compound imaging experiments.

Issue 1: High Background Fluorescence Obscuring this compound Signal

Possible Cause: Significant autofluorescence from the sample itself or induced by the experimental procedure.

Solutions:

  • Optimize Sample Preparation:

    • Fixation: If using aldehyde fixatives, minimize the fixation time and consider using paraformaldehyde instead of glutaraldehyde.[1] Alternatively, for cell cultures, consider fixation with chilled methanol or ethanol.[1]

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[1][6]

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): Effective for reducing aldehyde-induced autofluorescence.[11][12]

    • Sudan Black B (SBB): A lipophilic dye that is particularly effective at quenching autofluorescence from lipofuscin.[7][13]

    • Commercial Quenching Reagents: Several commercial kits are available that are designed to reduce autofluorescence from various sources.

  • Photobleaching:

    • Exposing the sample to high-intensity light before labeling with this compound can selectively destroy autofluorescent molecules.[14][15]

  • Spectral Imaging and Linear Unmixing:

    • If your imaging system has spectral capabilities, you can acquire the emission spectrum of the autofluorescence from an unstained control sample and then computationally subtract this "spectral fingerprint" from your this compound-stained images.[16]

Quantitative Comparison of Autofluorescence Reduction Methods
MethodTarget Autofluorescence SourceTypical Reduction EfficiencyKey Considerations
Sodium Borohydride Aldehyde-induced (from fixation)Variable, can be significantPrepare solution fresh; can cause tissue bubbling.[17]
Sudan Black B Lipofuscin, lipid droplets65-95%Can introduce a dark precipitate if not prepared and filtered properly.[13]
Photobleaching Broad range of endogenous fluorophoresHighly dependent on duration and intensity of light exposureCan potentially damage the sample or affect antigenicity if not optimized.[18]
Commercial Kits (e.g., TrueVIEW™) Broad spectrum (collagen, elastin, RBCs, aldehyde-induced)Up to 95%Optimized formulations, but can be more expensive than "home-brew" methods.[19][20]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by aldehyde fixation.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Following fixation and washing, prepare a fresh solution of 1 mg/mL NaBH₄ in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas; prepare fresh and handle in a well-ventilated area.[12]

  • Immerse the samples in the NaBH₄ solution for 10-15 minutes at room temperature.[12] You may observe bubbling from the tissue.[17]

  • Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all residual NaBH₄.[11]

  • Proceed with your standard staining protocol for this compound.

Protocol 2: Sudan Black B (SBB) Staining for Lipofuscin Quenching

Objective: To quench autofluorescence from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use to remove any undissolved particles.[13]

  • After completing your this compound staining and subsequent washes, incubate the slides in the SBB solution for 5-10 minutes at room temperature.[12]

  • Rinse the slides thoroughly with 70% ethanol or PBS to remove excess SBB.[12]

  • Mount the coverslip and proceed with imaging.

Protocol 3: Pre-Staining Photobleaching

Objective: To destroy endogenous fluorophores before this compound labeling.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp, or a high-power LED)

Procedure:

  • Prepare your sample through fixation and permeabilization as required by your primary protocol.

  • Before incubating with this compound, place the sample on the microscope stage.

  • Expose the sample to the high-intensity light source for a period ranging from several minutes to a few hours. The optimal duration will need to be determined empirically for your specific sample type and microscope setup.[15]

  • After photobleaching, proceed with your this compound staining protocol.

Visualized Workflows and Pathways

autofluorescence_troubleshooting_workflow Troubleshooting Workflow for Autofluorescence in this compound Imaging start Start: High Background in this compound Imaging unstained_control Image Unstained Control start->unstained_control is_autofluorescence Significant Signal in Control? unstained_control->is_autofluorescence troubleshoot_staining Troubleshoot Staining Protocol (e.g., non-specific binding) is_autofluorescence->troubleshoot_staining No identify_source Identify Potential Source of Autofluorescence is_autofluorescence->identify_source Yes fixation Fixation-Induced identify_source->fixation lipofuscin Lipofuscin identify_source->lipofuscin broad_spectrum Broad Spectrum / Unknown identify_source->broad_spectrum sodium_borohydride Treat with Sodium Borohydride fixation->sodium_borohydride sudan_black Treat with Sudan Black B lipofuscin->sudan_black photobleach Photobleach Sample broad_spectrum->photobleach spectral_unmixing Use Spectral Unmixing broad_spectrum->spectral_unmixing reimage Re-image Sample sodium_borohydride->reimage sudan_black->reimage photobleach->reimage spectral_unmixing->reimage

Caption: A decision-making workflow for troubleshooting autofluorescence.

spectral_unmixing_concept Conceptual Diagram of Spectral Unmixing cluster_0 Acquired Signal cluster_1 Reference Spectra cluster_2 Unmixed Signals mixed_signal Mixed Emission Signal (this compound + Autofluorescence) unmixing_algorithm Spectral Unmixing Algorithm mixed_signal->unmixing_algorithm coumestrol_spectrum This compound Spectrum (from control) coumestrol_spectrum->unmixing_algorithm autofluorescence_spectrum Autofluorescence Spectrum (from unstained sample) autofluorescence_spectrum->unmixing_algorithm unmixed_this compound Isolated this compound Signal unmixing_algorithm->unmixed_this compound unmixed_autofluorescence Isolated Autofluorescence unmixing_algorithm->unmixed_autofluorescence

Caption: The principle of separating mixed fluorescence signals.

References

Validation & Comparative

Validating the Anticancer Effects of Coumestrol in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of coumestrol, a naturally occurring phytoestrogen, against standard-of-care and investigational therapies for triple-negative breast cancer (TNBC). The data presented is compiled from preclinical studies to offer an objective overview of this compound's potential as a therapeutic agent.

Executive Summary

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. This compound has emerged as a promising natural compound with demonstrated anticancer properties in TNBC cell lines. This guide summarizes the available quantitative data on the efficacy of this compound and compares it with established chemotherapeutics and targeted agents. The primary mechanism of action for this compound in TNBC involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. While direct comparative studies are limited, this guide consolidates existing data to facilitate an evidence-based evaluation of this compound's potential.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and other agents against TNBC cell lines. It is important to note that the data has been aggregated from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative IC50 Values in TNBC Cell Lines

CompoundCell LineIC50 (µM)Assay DurationPublication
This compound TN-IBC (2D)13Not Specified[1]
Doxorubicin MDA-MB-2311.38 - 9.6748 - 72 hours[2][3]
Paclitaxel MDA-MB-2310.002 - 0.372 hours[2][4]
Carboplatin MDA-MB-23110 - 182.124 - 72 hours[5][6]
Olaparib MDA-MB-23113.5 - >10072 hours - 7 days[5][7]
Genistein MDA-MB-231~20Not Specified[5]

TN-IBC: Triple-Negative Inflammatory Breast Cancer

Table 2: Comparative Effects on Apoptosis and Cell Cycle in MDA-MB-231 Cells

CompoundEffectQuantitative DataPublication
This compound Induces ApoptosisData not available in reviewed abstracts[8]
Induces G1/S Cell Cycle ArrestData not available in reviewed abstracts[8]
Genistein Induces Apoptosis60.64% apoptotic cells at 20 µM[5]
Induces G2/M Cell Cycle Arrest30.95% of cells in G2/M phase at 20 µM[5]
Doxorubicin Induces Apoptosis15% apoptotic cells at 200 nM[6]

Table 3: Comparative Effects on Pro- and Anti-Apoptotic Proteins in MDA-MB-231 Cells

CompoundProtein TargetEffectPublication
This compound BaxUp-regulation[8]
Bcl-2Down-regulation[8]
Genistein Bcl-2Inhibition
Doxorubicin Bax/Bcl-2 ratio~2-fold increase[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects in TNBC through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and halting the cancer cell division cycle.

This compound-Induced Apoptosis Pathway

Studies on the MDA-MB-231 TNBC cell line indicate that this compound triggers the intrinsic pathway of apoptosis. This process involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, ultimately resulting in apoptotic cell death.

This compound-Induced Apoptosis Pathway This compound This compound Cell TNBC Cell This compound->Cell ROS ROS Generation Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage Bax Bax (Pro-apoptotic) Up-regulation DNA_Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation DNA_Damage->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's pro-apoptotic mechanism in TNBC cells.
This compound-Induced Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G1/S transition phase in MDA-MB-231 cells.[8] This prevents the cancer cells from replicating their DNA and proliferating.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubated overnight.

  • Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the viability assay.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Western Blotting for Apoptotic Proteins (Bax/Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of Bax to Bcl-2 is then calculated.

Experimental Workflow

The general workflow for evaluating the anticancer effects of a compound like this compound in vitro is depicted below.

Experimental Workflow Start Start: TNBC Cell Culture Treatment Treatment with this compound & Comparator Drugs Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blotting (Bax, Bcl-2) Treatment->WesternBlot DataAnalysis Data Analysis & Comparison Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

In vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The available preclinical data suggests that this compound exhibits promising anticancer activity against triple-negative breast cancer cells. Its ability to induce apoptosis and cell cycle arrest, coupled with a favorable profile as a natural compound, warrants further investigation. However, to fully validate its therapeutic potential, future studies should focus on:

  • Direct comparative studies: Head-to-head comparisons of this compound with standard-of-care drugs in the same experimental settings are needed to accurately assess its relative efficacy.

  • In vivo studies: Evaluation of this compound's anticancer effects in animal models of TNBC is a critical next step to determine its in vivo efficacy, safety, and pharmacokinetic profile.

  • Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapies or targeted agents could lead to more effective treatment strategies for TNBC.

  • Broader cell line screening: Assessing the efficacy of this compound across a wider panel of TNBC cell lines representing different molecular subtypes would provide a more comprehensive understanding of its spectrum of activity.

References

Unraveling the Binding Profile of Coumestrol: A Comparative Analysis across Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction of phytoestrogens with nuclear receptors is paramount for evaluating their therapeutic potential and off-target effects. This guide provides a comprehensive comparative analysis of coumestrol's binding to a panel of nuclear receptors, supported by quantitative data and detailed experimental methodologies.

This compound, a naturally occurring compound found in various plants, including soybeans, clover, and alfalfa sprouts, is a well-documented phytoestrogen. Its structural similarity to estradiol allows it to interact with various nuclear receptors, thereby modulating gene expression and cellular responses. This guide delves into the specifics of these interactions, offering a clear comparison of this compound's binding affinity for different nuclear receptors.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for several key nuclear receptors has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative overview of this compound's potency and selectivity.

Nuclear ReceptorLigandAssay TypeBinding AffinityReference
Estrogen Receptor α (ERα)This compoundFluorescence PolarizationEC50: 67 nM[1]
Estrogen Receptor α (ERα)This compoundFluorescence PolarizationKd: 32.66 µM
Estrogen Receptor β (ERβ)This compoundFluorescence PolarizationEC50: 21 nM[1]
Estrogen Receptor β (ERβ)This compoundFluorescence PolarizationKd: 36.14 µM
Pregnane X Receptor (PXR)This compound (Antagonist)Transient Transfection AssayIC50: 12 µM[2]
Pregnane X Receptor (PXR)This compound (Antagonist)Scintillation Proximity AssayKi: 1.2-1.3 mM[1]
Androgen Receptor (AR)This compoundNot specifiedNo significant binding[1]
Progesterone Receptor (PR)This compoundNot specifiedNo significant binding[1]
Glucocorticoid Receptor (GR)This compoundNot specifiedNo significant binding[1]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibition constant.

The data clearly indicates that this compound is a potent ligand for both estrogen receptor subtypes, with a preference for ERβ over ERα.[1] Its affinity for the human estrogen receptor is approximately ten times lower than that of the endogenous ligand, 17β-estradiol. In contrast, its interaction with the pregnane X receptor is antagonistic, and it exhibits weak to negligible binding to the androgen, progesterone, and glucocorticoid receptors.[1]

Signaling Pathway of this compound Interaction with Nuclear Receptors

The following diagram illustrates the general signaling pathway initiated by this compound's binding to a nuclear receptor.

Coumestrol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NR Nuclear Receptor (e.g., ERα, ERβ, PXR) This compound->NR Binds HSP Heat Shock Proteins NR->HSP Dissociation Dimerization Dimerization NR->Dimerization Nucleus Nucleus Dimerization->Nucleus HRE Hormone Response Element (HRE) Dimerization->HRE Binds to Nucleus->HRE Coactivators Coactivators HRE->Coactivators Recruits Corepressors Corepressors HRE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Inhibits mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

This compound's nuclear receptor signaling pathway.

Experimental Protocols

Accurate determination of binding affinities relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize the interaction between this compound and nuclear receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific nuclear receptor.

Materials:

  • Purified nuclear receptor protein (e.g., ERα, ERβ)

  • Radiolabeled ligand (e.g., [³H]-estradiol)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl buffer with additives like DTT, EDTA, and glycerol)

  • Scintillation vials and scintillation cocktail

  • Filter membranes (e.g., glass fiber filters)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer. Prepare a stock solution of the radiolabeled ligand at a concentration close to its Kd value.

  • Incubation: In a microcentrifuge tube, combine the purified nuclear receptor, the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes with only the receptor and radiolabeled ligand (total binding) and tubes with an excess of unlabeled estradiol (non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a pre-wetted filter membrane using a filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Binding Assay

This homogeneous assay measures the change in polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to a receptor. As this compound is inherently fluorescent, it can be used directly as the fluorescent probe.

Materials:

  • Purified nuclear receptor protein

  • This compound

  • Assay buffer

  • Black, low-volume microplates (e.g., 384-well)

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the nuclear receptor protein in the assay buffer. Prepare a stock solution of this compound at a fixed concentration.

  • Assay Setup: In a microplate, add a fixed concentration of this compound to each well. Then, add varying concentrations of the nuclear receptor protein. Include control wells with only this compound (for baseline polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium, protecting it from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for this compound.

  • Data Analysis: Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of the nuclear receptor. The data can be fitted to a saturation binding curve to determine the Kd. For competitive assays, a fixed concentration of receptor and this compound are incubated with varying concentrations of a non-fluorescent competitor.

Experimental Workflow for Binding Affinity Assessment

The following diagram outlines a typical workflow for assessing the binding affinity of this compound to a nuclear receptor.

Experimental_Workflow Start Start: Hypothesis This compound binds to a nuclear receptor ReagentPrep Reagent Preparation (Purified Receptor, this compound, Buffers) Start->ReagentPrep AssaySelection Assay Selection ReagentPrep->AssaySelection CompAssay Competitive Binding Assay (e.g., Radioligand) AssaySelection->CompAssay Unlabeled Competitor FP_Assay Direct Binding Assay (e.g., Fluorescence Polarization) AssaySelection->FP_Assay Fluorescent Ligand Incubation Incubation to Equilibrium CompAssay->Incubation FP_Assay->Incubation Measurement Data Acquisition Incubation->Measurement DataAnalysis Data Analysis (IC50/EC50/Kd/Ki Calculation) Measurement->DataAnalysis Conclusion Conclusion Binding Affinity and Selectivity Profile DataAnalysis->Conclusion

Workflow for assessing this compound's binding affinity.

This comprehensive guide provides a foundational understanding of this compound's interactions with various nuclear receptors. The presented data and methodologies serve as a valuable resource for researchers investigating the biological activities of phytoestrogens and for professionals involved in the development of novel therapeutics targeting the nuclear receptor superfamily.

References

A Comparative Guide to the Efficacy of Synthetic Versus Natural Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Coumestrol, a potent phytoestrogen belonging to the coumestan class, has garnered significant scientific interest for its diverse biological activities, including estrogenic, anti-cancer, and metabolic effects.[1][2] This naturally occurring compound, found in plants like clover, alfalfa, and soybeans, can also be produced through chemical synthesis.[3] The choice between utilizing natural or synthetic this compound is a critical consideration in research and drug development, with implications for purity, scalability, and biological equivalence.

While extensive research has elucidated the biological activities of this compound, a notable gap exists in the scientific literature regarding direct, head-to-head comparative studies on the efficacy of its synthetic versus natural forms. This guide aims to provide a comprehensive overview by synthesizing the available data on this compound's biological activities, supported by detailed experimental protocols and visualizations of key signaling pathways. The comparison herein will focus on the known biological effects of this compound, with the understanding that these are generally applicable to both forms, while also discussing the potential advantages and disadvantages inherent to synthetic and natural sources. Synthetic routes offer high purity and scalability, crucial for clinical applications, whereas natural sources provide the compound in its native context, which may include other synergistic compounds.

Data Presentation: Efficacy Comparison of this compound

The following table summarizes the key biological activities of this compound and the assays used to evaluate them. It is important to note that the efficacy described is based on studies using either natural or synthetic this compound, without direct comparison. The performance of either form could be influenced by factors such as the purity of the synthetic compound or the presence of other bioactive molecules in natural extracts.

Biological EndpointAssay TypeExpected Efficacy of this compoundSource Type (Anticipated)
Estrogenic Activity Estrogen Receptor (ER) Competitive Binding AssayBinds to both ERα and ERβ, with a higher affinity for ERβ.[3][4]Both Synthetic & Natural
Uterotrophic Assay (in vivo)Increases uterine weight in animal models.[4]Both Synthetic & Natural
Anticancer Activity Cell Proliferation Assay (e.g., MTT)Inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[5][6]Both Synthetic & Natural
Apoptosis Assay (e.g., Annexin V)Induces apoptosis in cancer cells through caspase activation.[7][8]Both Synthetic & Natural
Cell Migration and Invasion AssaysInhibits migration and invasion of cancer cells.[6][9]Both Synthetic & Natural
Metabolic Regulation In vivo and in vitro modelsModulates carbohydrate and lipid metabolism.[1][3]Both Synthetic & Natural
Bone Health Osteoclast Differentiation AssayInhibits the differentiation of osteoclasts.[10]Both Synthetic & Natural

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of this compound's efficacy. Below are protocols for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of this compound for estrogen receptors compared to 17β-estradiol.[11]

a. Preparation of Rat Uterine Cytosol:

  • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

  • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • The homogenate is centrifuged to pellet the nuclear fraction.

  • The resulting supernatant is ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol containing the estrogen receptors.[11]

b. Binding Assay:

  • A constant concentration of radiolabeled [3H]-17β-estradiol (e.g., 0.5 - 1.0 nM) is incubated with the uterine cytosol (50-100 µg protein per tube).

  • Increasing concentrations of unlabeled this compound (or a positive control like unlabeled 17β-estradiol) are added to compete for binding to the estrogen receptors.[11]

  • The mixture is incubated for 18-24 hours at 4°C.

  • To separate bound from unbound radioligand, a hydroxylapatite (HAP) slurry is added to each tube, which adsorbs the receptor-ligand complexes.

  • The HAP slurry is washed with buffer to remove the unbound radiolabeled estradiol.

c. Quantification and Data Analysis:

  • Ethanol is used to elute the bound [3H]-17β-estradiol from the HAP pellet.

  • The radioactivity is measured using a liquid scintillation counter.

  • A competition curve is generated by plotting the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor's concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the maximum binding of the radioligand) is then calculated.[11]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Uteri Ovariectomized Rat Uteri Homogenize Homogenize in Buffer Uteri->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Ultracentrifuge Ultracentrifugation Centrifuge1->Ultracentrifuge Cytosol Uterine Cytosol (with ER) Ultracentrifuge->Cytosol Incubate Incubate: Cytosol + [3H]Estradiol + this compound Cytosol->Incubate Separate Separate Bound/Unbound (HAP Slurry) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Curve Generate Competition Curve Quantify->Curve IC50 Calculate IC50 Curve->IC50

Experimental workflow for Estrogen Receptor Competitive Binding Assay.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13]

a. Cell Seeding and Treatment:

  • Cells are seeded in a 96-well plate at a density of 0.1-1.0 x 10^6 cells/ml and allowed to adhere overnight.

  • The cells are then treated with various concentrations of either synthetic or natural this compound for a specified period (e.g., 24-96 hours).

b. MTT Incubation:

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.[14]

  • The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

c. Solubilization and Absorbance Measurement:

  • 100 µL of a detergent solution (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[12][13]

  • The plate is incubated in the dark at room temperature for at least 2 hours.[12]

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

d. Data Analysis:

  • The absorbance values are corrected by subtracting the background reading from wells containing only media.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[15]

a. Cell Treatment and Harvesting:

  • Cells are treated with this compound for the desired time to induce apoptosis.

  • Both floating and adherent cells are collected. Adherent cells are detached using a gentle method like trypsinization.

  • The cells are washed twice with cold PBS and then resuspended in 1X Binding Buffer.

b. Staining:

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for 15 minutes at room temperature.

c. Flow Cytometry Analysis:

  • The stained cells are analyzed by flow cytometry.

  • The cell population is differentiated into four groups:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic or necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

d. Data Analysis:

  • The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate these pathways.

G This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Transcription Gene Transcription ERE->Transcription Response Biological Response (e.g., cell proliferation, differentiation) Transcription->Response

Estrogen Receptor (ER) Signaling Pathway of this compound.

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Modulation of the PI3K/Akt Signaling Pathway by this compound.

G This compound This compound ERK ERK This compound->ERK Modulates Phosphorylation GrowthFactor Growth Factor Signal Ras Ras GrowthFactor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Response Cell Proliferation, Differentiation, Apoptosis TranscriptionFactors->Response

Modulation of the MAPK/ERK Signaling Pathway by this compound.

Conclusion

This guide provides a comparative overview of synthetic and natural this compound, grounded in the available scientific literature. While direct efficacy comparisons are lacking, the data suggest that the biological activities of this compound are extensive and significant. Synthetic this compound offers the advantages of high purity and consistency, which are paramount for clinical and pharmaceutical applications. Conversely, natural this compound, derived from plant sources, may contain a complex matrix of compounds that could potentially act synergistically.

For researchers, scientists, and drug development professionals, the choice between synthetic and natural this compound will depend on the specific goals of their study. For mechanistic studies requiring high purity and reproducibility, synthetic this compound is likely the preferred choice. For nutritional or preliminary in vitro studies, well-characterized natural extracts may be suitable. Ultimately, there is a clear need for future research to conduct head-to-head comparisons of synthetic and natural this compound to definitively assess any differences in their biological efficacy and to better inform their application in research and medicine.

References

A Comparative Guide to Analytical Methods for Coumestrol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four common analytical methods for the detection and quantification of coumestrol, a phytoestrogen of significant interest in various research fields. The methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), Gas Chromatography with Mass Spectrometry detection (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for each method. It is important to note that these values are collated from various studies and may not be directly comparable due to differing experimental conditions, matrices, and validation protocols.

Performance ParameterHPLC-UVHPLC-MSGC-MSELISA
**Linearity (R²) **> 0.99> 0.99> 0.99Typically > 0.98
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL5 - 30 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%80 - 120%
Precision (% RSD) < 15%< 10%< 15%< 20%
Throughput MediumMediumLow to MediumHigh
Cost per Sample LowHighMediumLow to Medium
Specificity ModerateHighHighModerate to High

Experimental Workflows and Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, available equipment, and budget. The following diagrams illustrate a general workflow for cross-validation and a decision-making process for method selection.

Cross-Validation Workflow General Workflow for Cross-Validation of Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV, HPLC-MS) define_objectives->select_methods sample_prep Prepare Identical Sample Sets (Spiked & Real) select_methods->sample_prep method1_analysis Analyze Samples with Method 1 sample_prep->method1_analysis method2_analysis Analyze Samples with Method 2 sample_prep->method2_analysis compare_results Compare Results method1_analysis->compare_results method2_analysis->compare_results statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_results->statistical_analysis meet_criteria Results Meet Acceptance Criteria? statistical_analysis->meet_criteria valid_correlation Methods are Correlated and Interchangeable meet_criteria->valid_correlation Yes investigate_discrepancies Investigate Discrepancies & Re-evaluate meet_criteria->investigate_discrepancies No

A general workflow for the cross-validation of analytical methods.

Method Selection Flowchart Decision Tree for Selecting a this compound Detection Method start Start: Define Analytical Needs high_throughput High-Throughput Screening Needed? start->high_throughput high_sensitivity High Sensitivity Required? (Trace Levels) high_throughput->high_sensitivity No elisa Consider ELISA high_throughput->elisa Yes structural_confirmation Structural Confirmation Needed? high_sensitivity->structural_confirmation No hplc_ms HPLC-MS is the Optimal Choice high_sensitivity->hplc_ms Yes budget_constraints Strict Budget Constraints? structural_confirmation->budget_constraints No structural_confirmation->hplc_ms Yes gc_ms GC-MS is a Viable Option structural_confirmation->gc_ms Yes budget_constraints->hplc_ms No hplc_uv HPLC-UV is a Cost-Effective Option budget_constraints->hplc_uv Yes

A decision tree for selecting a suitable this compound detection method.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the four key analytical techniques for this compound detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its robustness and cost-effectiveness, making it suitable for routine quality control and quantification at moderate concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample (e.g., hydrolyzed plant extract, biological fluid) onto the cartridge.

    • Wash the cartridge with a low-to-high polarity solvent gradient to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 344 nm.

    • Injection Volume: 10-20 µL.

    • Quantification: Based on a calibration curve of this compound standards.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

HPLC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound in complex matrices and for pharmacokinetic studies.

  • Sample Preparation:

    • Similar to HPLC-UV, SPE is a common and effective clean-up method. Liquid-liquid extraction can also be employed depending on the sample matrix.

  • HPLC-MS Conditions:

    • Column and Mobile Phase: Similar to HPLC-UV, but often using LC-MS grade solvents.

    • Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds like this compound.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is often used for its high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode.

    • SRM Transitions: A specific precursor ion (for this compound, m/z 267) is selected and fragmented, and a specific product ion is monitored for quantification. A second transition can be used for confirmation.

    • Quantification: An internal standard (e.g., a deuterated analog of this compound) is highly recommended for accurate quantification to compensate for matrix effects.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory.

  • Sample Preparation and Derivatization:

    • Perform an initial extraction (e.g., SPE or liquid-liquid extraction).

    • Evaporate the extract to complete dryness.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to convert the polar hydroxyl groups of this compound into more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100°C, ramp to 300°C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass spectrometer can be used. Analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

    • Quantification: Based on a calibration curve prepared with derivatized this compound standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be very sensitive and specific, making it suitable for screening large numbers of samples. The most common format for small molecules like this compound is a competitive ELISA.

  • General Competitive ELISA Protocol:

    • Coating: A microtiter plate is pre-coated with a capture antibody specific for this compound.

    • Competition: The sample containing this compound and a fixed amount of enzyme-labeled this compound (conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.

    • Incubation and Washing: The plate is incubated to allow binding, and then washed to remove any unbound substances.

    • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

    • Color Development and Measurement: The reaction is stopped, and the intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

    • Quantification: A standard curve is generated using known concentrations of this compound, and the sample concentrations are interpolated from this curve.

Conclusion

The selection of an appropriate analytical method for this compound detection is a critical decision that impacts the quality and applicability of the research data. HPLC-UV provides a robust and cost-effective solution for routine analysis. For higher sensitivity and specificity, especially in complex biological matrices, HPLC-MS is the method of choice. GC-MS offers high resolving power and structural information but requires a derivatization step. ELISA is an excellent tool for high-throughput screening of a large number of samples. A thorough cross-validation is recommended when transitioning between methods to ensure data consistency and reliability.

Unveiling the Neuroprotective Potential of Coumestrol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data on the neuroprotective effects of coumestrol against other well-studied phytoestrogens, namely genistein and resveratrol. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate the replication and advancement of research in this critical area.

This compound, a naturally occurring compound found in various plants, including soybeans, clover, and spinach, has emerged as a promising candidate for neuroprotection.[1][2] Its structural similarity to estrogen allows it to interact with estrogen receptors, which are known to play a role in neuronal health.[3][4] Research suggests that this compound exerts its protective effects through multiple mechanisms, including the mitigation of oxidative stress, inhibition of apoptosis (programmed cell death), and modulation of mitochondrial function.[5] This guide delves into the experimental evidence supporting these claims and provides a comparative analysis with other neuroprotective phytoestrogens.

Comparative Analysis of Neuroprotective Efficacy

To provide a clear overview of the relative neuroprotective potential of this compound, this section summarizes key quantitative data from various in vitro and in vivo studies. The following tables compare the effects of this compound with genistein and resveratrol across different experimental models of neurotoxicity.

In Vitro Neuroprotection: Cellular Assays
CompoundAssayCell LineNeurotoxic InsultConcentration/DosageKey FindingsReference
This compound MTT AssayMouse AstrocytesAmyloid-β peptide, LPS10⁻⁹ MReversed toxic effects, increased cell viability[6]
Genistein LDH Release AssayPrimary Cortical NeuronsGlutamate, Thapsigargin0.1-1 µMSignificantly reduced neuronal death[7]
Resveratrol Not SpecifiedSH-SY5Y cellsRotenoneNot SpecifiedProtected against rotenone-induced damageNot Specified
This compound MAO-A InhibitionNot ApplicableNot ApplicableIC₅₀ = 1.99 µMSelective and competitive inhibitor of MAO-ANot Specified
Genistein MAO-A/B InhibitionNot ApplicableNot ApplicableIC₅₀ = 4.77 µM (MAO-A), 3.42 µM (MAO-B)Good inhibitory activity against both MAO isozymesNot Specified
This compound Aβ Aggregation InhibitionNot ApplicableNot ApplicableIC₅₀ = 37.40 µMEffectively prevented self-aggregation of amyloid betaNot Specified
In Vivo Neuroprotection: Animal Models
CompoundAnimal ModelInjury ModelDosage & AdministrationKey FindingsReference
This compound Ovariectomized Female RatsGlobal Cerebral Ischemia20 µg (intracerebroventricular or peripheral)Afforded significant neuroprotection when administered before or after ischemia[3][4]
Estradiol Ovariectomized Female RatsGlobal Cerebral Ischemia20 µg (intracerebroventricular or peripheral)Afforded significant neuroprotection (except when given 24h post-ischemia)[3][4]
This compound Male RatsGlobal Cerebral Ischemia20 µg (intracerebroventricular)Attenuated neuronal death and decreased Na+, K+-ATPase activity[8]

Detailed Experimental Protocols

To aid in the replication and extension of these findings, this section provides detailed methodologies for key experiments cited in the neuroprotective studies of this compound and its alternatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Materials:

    • Cells to be tested

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and controls for the desired duration.

    • After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells to be tested

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Induce apoptosis in cells by treating with the test compound or other stimuli.

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)

Western blotting is used to detect specific proteins in a sample. In apoptosis studies, it is commonly used to measure the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Materials:

    • Cell lysates

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare protein lysates from treated and control cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software.

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is used to measure the mitochondrial membrane potential, which is a key indicator of mitochondrial health. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers that fluoresce green.

  • Materials:

    • Cells to be tested

    • JC-1 reagent

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture cells in appropriate plates or on coverslips.

    • Treat cells with the test compound.

    • Remove the culture medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity of both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).

    • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.

In Vivo Model: Global Cerebral Ischemia in Rats

This model is used to simulate the effects of a stroke and to evaluate the neuroprotective effects of compounds in a living organism.

  • Protocol:

    • Ovariectomize female Wistar rats to reduce endogenous estrogen levels.

    • Allow the animals to recover for a specified period.

    • Anesthetize the rats and subject them to transient global cerebral ischemia, typically by occluding the common carotid arteries for a defined period (e.g., 10 minutes).

    • Administer the test compound (e.g., 20 µg of this compound) via intracerebroventricular or peripheral injection at specific time points before or after the ischemic insult.

    • After a set reperfusion period, sacrifice the animals and perfuse the brains.

    • Process the brain tissue for histological analysis (e.g., Nissl staining) to quantify neuronal survival in specific brain regions like the hippocampus.

Amyloid-β Aggregation Assay: Thioflavin T (ThT) Assay

This assay is used to monitor the formation of amyloid-β fibrils, a hallmark of Alzheimer's disease. Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

  • Materials:

    • Amyloid-β (1-42) peptide

    • Thioflavin T (ThT) solution

    • 96-well black plates with a clear bottom

    • Fluorescence plate reader

  • Protocol:

    • Prepare Aβ oligomers or fibrils according to established protocols.

    • In a 96-well plate, mix the Aβ preparation with the test compound (e.g., this compound) at various concentrations.

    • Add ThT solution to each well.

    • Incubate the plate at 37°C, with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

    • A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Coumestrol_Neuroprotective_Pathways This compound This compound ER Estrogen Receptors (ERα / ERβ) This compound->ER Mitochondria Mitochondria This compound->Mitochondria Neuroprotection Neuroprotection ER->Neuroprotection ROS Reduced Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Inhibition of Apoptosis Mitochondria->Apoptosis ROS->Neuroprotection Apoptosis->Neuroprotection Bcl2 ↑ Bcl-2 Bax ↓ Bax Caspase ↓ Caspase Activity Bcl2->Apoptosis Bax->Apoptosis Caspase->Apoptosis

Caption: Signaling pathways of this compound's neuroprotective effects.

Experimental_Workflow_In_Vitro Start Start: Cell Culture Treatment Treatment: - this compound - Genistein - Resveratrol - Neurotoxin Start->Treatment Assays Perform Assays Treatment->Assays MTT MTT Assay (Cell Viability) Assays->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Assays->AnnexinV WesternBlot Western Blot (Protein Expression) Assays->WesternBlot JC1 JC-1 Assay (Mitochondrial Potential) Assays->JC1 DataAnalysis Data Analysis and Comparison MTT->DataAnalysis AnnexinV->DataAnalysis WesternBlot->DataAnalysis JC1->DataAnalysis Experimental_Workflow_In_Vivo Start Start: Animal Model (e.g., Ovariectomized Rats) Ischemia Induce Global Cerebral Ischemia Start->Ischemia Treatment Administer Treatment: - this compound - Estradiol - Vehicle Ischemia->Treatment Reperfusion Reperfusion Period Treatment->Reperfusion Analysis Histological Analysis (Neuronal Survival) Reperfusion->Analysis Conclusion Evaluate Neuroprotective Effect Analysis->Conclusion

References

Comparative Genomics of Plant Species with High Coumestrol Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genomics of plant species known for their high content of coumestrol, a potent phytoestrogen with significant interest in the scientific and drug development communities. By examining the genetic underpinnings of this compound biosynthesis, this document aims to facilitate further research into the production, regulation, and potential therapeutic applications of this valuable secondary metabolite.

High this compound-Producing Plant Species: An Overview

Several plant species, primarily within the Fabaceae (legume) family, are recognized for their substantial accumulation of this compound. This guide focuses on the following key species for which genomic data is available:

  • Medicago truncatula (Barrel Medic): A model legume with a well-sequenced genome, extensively studied for its symbiotic relationships and secondary metabolism.

  • Medicago sativa (Alfalfa): A globally important forage crop known to produce significant amounts of this compound, particularly in response to stress.

  • Glycine max (Soybean): A major crop species that synthesizes a wide array of isoflavonoids, including this compound, in various tissues and developmental stages.

  • Psoralea corylifolia (Babchi): A medicinal plant used in traditional medicine, noted for producing a variety of bioactive compounds, including this compound and other coumestans. While a complete genome is not publicly available, transcriptomic data provides insights into its genetic makeup.[1][2][3]

The this compound Biosynthesis Pathway: A Genetic Roadmap

This compound is synthesized via a branch of the phenylpropanoid pathway. The core enzymatic steps and the corresponding genes are highly conserved across the studied species, with variations in gene family size and regulation contributing to differences in this compound accumulation.

The generalized this compound biosynthesis pathway is as follows:

Coumestrol_Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Daidzein Daidzein Naringenin->Daidzein IFS This compound This compound Daidzein->this compound CYP93A1

Figure 1. Simplified this compound biosynthesis pathway.

Comparative Analysis of Key Biosynthesis Genes

The following table summarizes the key genes involved in this compound biosynthesis across the selected plant species. The identification of these genes is a critical first step in comparative genomic studies.

Gene/EnzymeMedicago truncatulaMedicago sativaGlycine maxPsoralea corylifolia (from transcriptome data)
Phenylalanine Ammonia-Lyase (PAL) Gene families identifiedMultiple PAL genes characterizedWell-defined PAL gene familyPAL transcripts identified
Cinnamate-4-Hydroxylase (C4H) C4H genes present in genomeC4H genes identifiedMultiple C4H genes characterizedC4H transcripts identified
Chalcone Synthase (CHS) Multiple CHS genesCHS gene family studiedExtensive CHS gene familyCHS transcripts identified
Chalcone Isomerase (CHI) CHI genes identifiedCHI genes characterizedCHI gene family well-studiedCHI transcripts identified
Isoflavone Synthase (IFS) IFS genes presentIFS genes identifiedKey IFS genes characterizedIFS transcripts identified
3,9-dihydroxypterocarpan 6a-monooxygenase (CYP93A1) CYP450 genes with homologyHomologous CYP450s presentCYP93A1 characterizedCYP450 transcripts with homology

Quantitative Comparison of this compound Content

The accumulation of this compound is highly influenced by genetic background and environmental stimuli. The following tables present a summary of reported this compound concentrations in Medicago species and Glycine max under various conditions.

This compound Content in Medicago Species
Species/CultivarConditionThis compound Content (mg/kg dry weight)Reference
M. scutellata cv. SavaFungal Inoculation (20/17 °C)441[4]
M. scutellata cv. SavaControl (20/17 °C)8.1[4]
M. rugosa cv. ParapontoFungal Inoculation (20/17 °C)67.7[4]
M. rugosa cv. ParapontoControl (20/17 °C)84.4[4]
M. scutellata cv. SavaLow Moisture (27/24 °C)301[4]
M. rugosa cv. ParapontoHigh Moisture (27/24 °C)67.7[4]
Medicago sativaFungal Inoculation15-225 µg/g[5]
Medicago sativaControlHighly variable[5]
This compound Content in Glycine max (Soybean)
Cultivar/TissueConditionThis compound Content (µg/g)Reference
Soybean Sprouts (hypocotyls)24°C cultivation4.11 ± 0.04[6]
Soybean Sprouts (cotyledons)24°C cultivationLower than hypocotyls[6]
Soybean Leaves (mature)SenescenceIncreased accumulation[7]
Soybean RootsFungal InfectionAccumulation observed[7]
Soybean Hulls-0.20[8]
Whole Soybeans-0.05[8]

Experimental Protocols

This compound Quantification via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in plant tissues.[6][8][9][10][11][12]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Harvest Harvest Plant Tissue Dry Lyophilize or Oven-Dry Harvest->Dry Grind Grind to a Fine Powder Dry->Grind Extract Extract with Methanol/Ethanol Grind->Extract Hydrolyze Acid or Enzymatic Hydrolysis (to release conjugated this compound) Extract->Hydrolyze Filter Filter Extract Hydrolyze->Filter Inject Inject Sample onto C18 Column Filter->Inject Separate Gradient Elution (e.g., Acetonitrile/Water with Acetic Acid) Inject->Separate Detect Detect at ~343 nm (UV) or via Fluorescence/MS Separate->Detect Calibrate Prepare Standard Curve with this compound Standard Detect->Calibrate Calculate Calculate Concentration Based on Peak Area Calibrate->Calculate

Figure 2. General workflow for this compound quantification by HPLC.

Detailed Steps:

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen or lyophilize to prevent degradation.

    • Grind the dried tissue into a fine powder.

    • Extract the powder with a suitable solvent, typically 80% methanol or ethanol, using methods like sonication or overnight shaking.

    • To quantify total this compound, perform an acid or enzymatic (β-glucosidase) hydrolysis step to cleave glycosidic bonds.

    • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% acetic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 343 nm or a fluorescence detector for higher sensitivity. Mass spectrometry (LC-MS) can be used for definitive identification.

  • Quantification:

    • Prepare a standard curve using a certified this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Comparative Genomics Workflow

This workflow outlines the key steps for a comparative genomic analysis of this compound biosynthesis genes.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Comparative_Genomics_Workflow cluster_data Data Acquisition cluster_ortho Ortholog Identification cluster_analysis Comparative Analysis cluster_expression Expression Analysis Genomes Download Genome Assemblies and Annotations Proteomes Extract Protein Sequences Genomes->Proteomes Synteny Synteny and Collinearity Analysis Genomes->Synteny Gene_Structure Gene Structure Analysis (Exon-Intron) Genomes->Gene_Structure BLAST BLASTp Search with Known Biosynthesis Genes Proteomes->BLAST OrthoFinder Use OrthoFinder or Similar Tools Proteomes->OrthoFinder MSA Multiple Sequence Alignment (e.g., MAFFT, ClustalW) BLAST->MSA OrthoFinder->MSA Phylo Phylogenetic Tree Construction (e.g., RAxML, IQ-TREE) MSA->Phylo RNAseq Analyze Public RNA-seq Data Heatmap Generate Expression Heatmaps RNAseq->Heatmap

Figure 3. Workflow for comparative genomics of this compound biosynthesis genes.

Methodologies:

  • Data Acquisition: Obtain the latest genome assemblies and protein annotations for M. truncatula, M. sativa, and G. max from databases such as NCBI, Ensembl Plants, or species-specific portals like the Medicago truncatula Genome Database. For P. corylifolia, search for publicly available transcriptome assemblies (e.g., in the NCBI Sequence Read Archive).

  • Orthologous Gene Identification:

    • Use known this compound biosynthesis gene sequences (e.g., from M. truncatula or G. max) as queries in BLAST searches against the other species' proteomes.

    • Employ tools like OrthoFinder or InParanoid to perform a more comprehensive, automated identification of orthologous gene groups.

  • Phylogenetic Analysis:

    • For each gene family (PAL, CHS, etc.), create a multiple sequence alignment of the identified orthologs using software like MAFFT or Clustal Omega.

    • Construct phylogenetic trees using methods like Maximum Likelihood (e.g., with RAxML or IQ-TREE) to infer evolutionary relationships and identify gene duplications.

  • Synteny and Collinearity Analysis:

    • Use tools like MCScanX or SynMap to identify conserved blocks of genes (syntenic regions) between the genomes. This can reveal chromosomal rearrangements and provide evidence for orthology.

  • Gene Structure and Motif Analysis:

    • Compare the exon-intron structures of the orthologous genes.

    • Use tools like MEME to identify conserved protein motifs that may be important for enzyme function.

  • Gene Expression Analysis:

    • Utilize publicly available RNA-seq datasets (e.g., from NCBI GEO or ArrayExpress) to compare the expression patterns of the biosynthesis genes across different tissues and in response to various stimuli (e.g., fungal elicitors, drought).

Conclusion and Future Directions

The comparative genomic analysis of high this compound-producing plants reveals a conserved biosynthetic pathway with species-specific expansions and regulatory nuances in the associated gene families. This guide provides a foundational framework for researchers to delve deeper into the genetic control of this compound production. Future research should focus on:

  • Functional Characterization: Validating the enzymatic activity of putative biosynthesis genes in all three species.

  • Regulatory Networks: Identifying transcription factors and signaling pathways that regulate the expression of this compound biosynthesis genes in response to environmental cues.

  • Psoralea corylifolia Genomics: Sequencing the genome of P. corylifolia to enable a more comprehensive comparative analysis.

  • Metabolic Engineering: Utilizing the genomic information to engineer enhanced this compound production in microbial or plant-based systems for therapeutic applications.

By leveraging the powerful tools of comparative genomics, the scientific community can unlock the full potential of these fascinating plant species and their valuable secondary metabolites.

References

Coumestrol: A Validated Antagonist of the Human Pregnane X Receptor (PXR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The human pregnane X receptor (PXR, NR1I2) is a critical nuclear receptor that governs the metabolism and clearance of a wide array of foreign substances (xenobiotics), including many therapeutic drugs.[1] Its activation can lead to significant drug-drug interactions, reducing the efficacy of co-administered medications.[2] Consequently, the identification and validation of PXR antagonists are of significant interest in drug development to mitigate these interactions. This guide provides a comprehensive comparison of coumestrol, a naturally occurring phytoestrogen, as a validated PXR antagonist, supported by experimental data and detailed methodologies.

Comparative Analysis of PXR Antagonists

This compound has been identified as a potent antagonist of the human PXR.[3] Its performance, as documented in scientific literature, is compared here with other known PXR antagonists.

CompoundTypeIC50 (µM)Mechanism of ActionKey Target GenesReference
This compound Phytoestrogen11 - 12Binds to a surface on PXR distinct from the ligand-binding pocket, disrupting coregulator recruitment.[3][4][5]CYP3A4, CYP2B6[2][3][5]
Ketoconazole Azole AntifungalVariesBinds to the activation function-2 (AF-2) surface, disrupting coactivator and corepressor binding.[2][6]CYP3A4[2]
SPA70 SyntheticNot specifiedHighly specific for human PXR.[7]Not specified[7]
Sulforaphane IsothiocyanateNot specifiedMechanism less clear.[2]Not specified[2]

PXR Signaling Pathway and Antagonism by this compound

The canonical PXR signaling pathway involves ligand activation, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to response elements in the promoter regions of target genes, leading to their transcription.[1][8] this compound disrupts this process by binding to PXR and preventing the recruitment of essential coactivators.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_Agonist Activated PXR PXR->PXR_Agonist Translocation PXR_this compound Inactive PXR- This compound Complex PXR->PXR_this compound Translocation Agonist PXR Agonist (e.g., Rifampicin) Agonist->PXR Activates This compound This compound This compound->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR_Agonist->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (XREM) PXR_RXR->DNA Binds to Coactivator Coactivator (e.g., SRC-1) Coactivator->PXR_RXR Recruited Target_Genes Target Gene Transcription (CYP3A4, CYP2B6) DNA->Target_Genes Initiates PXR_this compound->Coactivator Blocks Recruitment

Caption: PXR signaling and this compound's inhibitory action.

Experimental Validation of this compound as a PXR Antagonist

The antagonistic properties of this compound towards human PXR have been rigorously validated through a series of in vitro and in vivo experiments.[3][4][9]

Experimental Workflow

The general workflow to validate a potential PXR antagonist like this compound involves a multi-step process, from initial screening to in vivo confirmation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Assays transfection Transient Transfection Assays (e.g., in CV-1 or HepG2 cells) binding Ligand Binding Assays (Scintillation Proximity Assay) transfection->binding Confirms direct binding two_hybrid Mammalian Two-Hybrid Assays binding->two_hybrid Investigates coregulator interaction hepatocytes Primary Human Hepatocyte Culture two_hybrid->hepatocytes Validates effect on target gene expression mice Humanized PXR Mice Studies hepatocytes->mice Confirms in vivo efficacy

Caption: Workflow for validating PXR antagonists.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to validate this compound as a PXR antagonist, based on published studies.[3][4][5]

Transient Transfection Assays
  • Objective: To determine if this compound can inhibit PXR-mediated gene transcription in a cellular context.

  • Cell Line: CV-1 or HepG2 cells are commonly used.

  • Plasmids:

    • An expression vector for full-length human PXR.

    • A reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) upstream of a luciferase gene (e.g., XREM-luciferase).

    • A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

  • Procedure:

    • Cells are co-transfected with the PXR expression vector and the luciferase reporter plasmid.

    • After transfection, cells are treated with a known PXR agonist (e.g., rifampicin or SR12813) in the presence or absence of varying concentrations of this compound.[5]

    • Cells are incubated for 24-48 hours.

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • Luciferase activity is normalized to the control (β-galactosidase) activity.

  • Endpoint: A dose-dependent decrease in luciferase activity in the presence of this compound indicates antagonistic activity. The IC50 value is calculated from the dose-response curve.[5]

Ligand Binding Assays (Scintillation Proximity Assay - SPA)
  • Objective: To assess whether this compound directly binds to the PXR ligand-binding domain (LBD).

  • Principle: This assay measures the competition of a test compound with a radiolabeled PXR agonist for binding to the PXR LBD.

  • Reagents:

    • Purified PXR LBD.

    • A radiolabeled PXR agonist (e.g., [3H]SR12813).

    • SPA beads coated with a molecule that binds to the purified PXR LBD.

  • Procedure:

    • The PXR LBD is incubated with the radiolabeled agonist and SPA beads.

    • Increasing concentrations of this compound are added to the mixture.

    • If this compound binds to the LBD, it will displace the radiolabeled agonist, leading to a decrease in the scintillation signal.

  • Endpoint: A reduction in signal intensity indicates that this compound competes for binding to the PXR LBD.[3][9]

Mammalian Two-Hybrid Assays
  • Objective: To investigate the effect of this compound on the interaction between PXR and its coactivators (e.g., SRC-1).

  • Plasmids:

    • A "bait" plasmid expressing the PXR LBD fused to a DNA-binding domain (e.g., GAL4).

    • A "prey" plasmid expressing a coactivator (e.g., SRC-1) fused to a transcriptional activation domain (e.g., VP16).

    • A reporter plasmid with a GAL4 upstream activation sequence (UAS) driving luciferase expression.

  • Procedure:

    • Cells are co-transfected with the bait, prey, and reporter plasmids.

    • Cells are treated with a PXR agonist (to induce PXR-coactivator interaction) with or without this compound.

    • Luciferase activity is measured.

  • Endpoint: A decrease in luciferase activity in the presence of this compound demonstrates its ability to disrupt the PXR-coactivator interaction.[4] Studies have shown that this compound significantly disrupts the association of PXR and SRC-1.[4]

Primary Human Hepatocyte Experiments
  • Objective: To confirm the effect of this compound on the expression of endogenous PXR target genes in a more physiologically relevant system.

  • Procedure:

    • Primary human hepatocytes are cultured and treated with a PXR agonist in the presence or absence of this compound.

    • After treatment, total RNA is isolated from the cells.

    • The mRNA levels of PXR target genes, such as CYP3A4 and CYP2B6, are quantified using quantitative real-time PCR (qRT-PCR).

  • Endpoint: Suppression of the agonist-induced increase in CYP3A4 and CYP2B6 mRNA levels by this compound validates its antagonistic activity.[3][9]

Conclusion

The collective evidence from transient transfection assays, ligand binding studies, mammalian two-hybrid assays, and experiments in primary human hepatocytes strongly validates this compound as a naturally occurring antagonist of the human pregnane X receptor.[3][9] Its unique mechanism of action, involving binding to a site outside the conventional ligand-binding pocket to inhibit coregulator recruitment, presents a promising avenue for the development of novel small molecule inhibitors to prevent adverse drug-drug interactions.[3][4] The detailed methodologies provided herein offer a robust framework for researchers to further investigate this compound and other potential PXR modulators.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Coumestrol, a phytoestrogen, is classified as a hazardous substance that poses risks to human health and the environment.[1][2] Adherence to strict disposal protocols is essential to mitigate these risks and comply with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste.

Hazard Profile of this compound

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Protocol for this compound Waste

Proper disposal of this compound waste is imperative to prevent environmental contamination and ensure regulatory compliance.[4] All waste must be handled in accordance with local, state, and federal regulations.[1]

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (double gloving is recommended)

  • Safety goggles

  • A lab coat

  • Respiratory protection if there is a risk of inhaling dust or aerosols.[2]

2. Waste Segregation and Collection: All this compound waste must be collected in designated, leak-proof, and sealable hazardous waste containers.[2] Do not mix with non-hazardous waste.

  • Solid Waste:

    • Unused this compound powder, contaminated weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container for solids.[4]

    • Contaminated PPE, such as used gloves and lab coats, should be placed in a designated hazardous waste bag.[4]

  • Liquid Waste:

    • Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.[4]

    • Crucially, do not pour this compound waste down the drain. [2][4] The Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[4]

  • Sharps:

    • Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.[4]

3. Waste Storage:

  • Store sealed hazardous waste containers in a designated satellite accumulation area, which should be at or near the point of generation.[2]

  • It is best practice to use secondary containment for the primary waste container to prevent spills or leaks.[2]

  • Ensure the waste container is kept closed except when adding waste and inspect it regularly for any signs of degradation or leakage.[2]

4. Final Disposal:

  • The final disposal of this compound waste must be carried out by an approved and licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the waste.[2]

Experimental Protocol: this compound Spill Cleanup

In the event of a this compound spill, a swift and organized response is critical to minimize exposure and environmental contamination.[4]

1. Alert Personnel:

  • Immediately notify others in the vicinity of the spill.[4]

  • If the spill is large or involves a highly concentrated solution, evacuate the immediate area.[4]

2. Don Additional PPE:

  • Before attempting to clean the spill, ensure you are wearing appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection.[4]

3. Contain the Spill:

  • For a liquid spill: Cover it with an absorbent material such as chemical spill pads, vermiculite, or diatomite, starting from the outside and working inwards.[2][4]

  • For a powder spill: Gently cover it with damp paper towels to avoid generating dust.[4]

4. Clean the Area:

  • Once the spill is absorbed or contained, carefully collect the material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.[4]

  • Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution followed by a rinse with 70% ethanol or scrubbing with alcohol.[2][4]

5. Dispose of Waste:

  • All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous waste.[2][4]

6. Report the Incident:

  • Report the spill to your laboratory supervisor or safety officer.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Coumestrol_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Sharps Container Sharps Waste->Sharps Container Contaminated PPE Contaminated PPE PPE Waste Bag PPE Waste Bag Contaminated PPE->PPE Waste Bag Satellite Accumulation Area Satellite Accumulation Area Solid Waste Container->Satellite Accumulation Area Liquid Waste Container->Satellite Accumulation Area Sharps Container->Satellite Accumulation Area PPE Waste Bag->Satellite Accumulation Area Licensed Waste Disposal Licensed Waste Disposal Satellite Accumulation Area->Licensed Waste Disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Coumestrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with bioactive compounds like Coumestrol. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans to foster a secure and efficient research environment.

This compound is a phytoestrogen that requires careful handling due to its potential health risks.[1] It is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against exposure to this compound.

  • Hand Protection : Double-gloving with nitrile or butyl rubber gloves is recommended.[2] Since this compound is often dissolved in solvents like DMSO, nitrile gloves offer excellent resistance.[2] The practice of double-gloving provides an additional layer of protection against potential tears and contamination.[2]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes of this compound solutions or contact with the powder, which can cause serious eye irritation.[2][6]

  • Respiratory Protection : When handling the powder form, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent inhalation, which may lead to respiratory irritation.[2][7]

  • Body Protection : A fully buttoned laboratory coat, preferably with tight-fitting cuffs, should be worn to prevent skin contact with this compound.[2][8] For certain operations, a PVC apron or a one-piece coverall may be necessary.[9][10]

Quantitative Safety Data

The following table summarizes the occupational exposure limits for particulates not otherwise regulated (PNOR), which may be applicable when handling this compound powder.[9]

JurisdictionExposure Limit DescriptionTime-Weighted Average (TWA)
Canada (Ontario)Particles (Insoluble or Poorly Soluble) Not Otherwise Specified (PNOS)10 mg/m³ (Inhalable), 3 mg/m³ (Respirable)
Canada (British Columbia)Particles (Insoluble or Poorly Soluble) Not Otherwise Classified (PNOC)10 mg/m³ (Total)
US (Tennessee)Particulates not otherwise regulated5 mg/m³ (Respirable fraction)
US (California)Particulates not otherwise regulated10 mg/m³ (Total), 5 mg/m³ (Respirable fraction)
US (Oregon)Particulates not otherwise regulated (PNOR)5 mg/m³ (Respirable Fraction)

Operational Plan: Handling and Solution Preparation

This protocol outlines the steps for safely preparing a stock solution of this compound. This compound is soluble in DMSO at a concentration of approximately 25 mg/mL.[2][11]

Step 1: Preparation and PPE

  • Before beginning, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

  • Don all the required PPE as detailed above: double gloves, safety goggles, a lab coat, and a respirator if handling the powder.[2]

Step 2: Weighing the Compound

  • On an analytical balance, tare a sterile microcentrifuge tube.

  • Carefully weigh the desired amount of this compound powder into the tube. Handle the powder within a chemical fume hood to prevent inhalation.[2]

Step 3: Dissolving the Compound

  • In the chemical fume hood, add the required volume of the chosen solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound powder to achieve the desired concentration.[2][11]

  • Securely cap the microcentrifuge tube.

Step 4: Mixing and Storage

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary for higher concentrations.[2]

  • Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

  • For long-term stability, store the stock solution at -20°C.[2][11]

Emergency Procedures: Spill Management

A swift and organized response is crucial in the event of a spill.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.[2]

  • Evacuate the Area : If the spill is large or involves a highly concentrated solution, evacuate the immediate area.[2]

  • Don Additional PPE : Before cleaning the spill, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection.[2]

  • Contain the Spill :

    • For a liquid spill , cover it with an absorbent material like chemical spill pads or vermiculite, working from the outside in.[2]

    • For a powder spill , gently cover it with damp paper towels to avoid generating dust.[2]

  • Clean the Area :

    • Once the spill is contained, carefully collect the material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.[2]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).[2]

  • Dispose of Waste : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]

  • Report the Incident : Report the spill to your laboratory supervisor or safety officer.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused this compound powder, contaminated weigh boats, and paper towels in a clearly labeled, sealed hazardous waste container.[2]

    • Liquid Waste : Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.[2]

    • Contaminated PPE : Place used gloves, lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

  • Regulatory Compliance :

    • Do not pour this compound waste down the drain.[2][7]

    • All waste must be managed in accordance with local, state, and federal regulations.[9] It is advisable to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.[2]

    • The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[7]

Workflow for Safe Handling of this compound

Coumestrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) A->B C Weigh this compound Powder B->C D Dissolve in Solvent C->D G Segregate Waste (Solid, Liquid, PPE) C->G Waste from Weighing E Vortex to Mix D->E D->G Contaminated Supplies F Store Solution at -20°C E->F F->G After Use H Collect in Labeled Hazardous Waste Containers G->H I Arrange for Professional Disposal H->I J Alert & Evacuate K Contain Spill J->K L Clean & Decontaminate K->L M Dispose of Contaminated Materials L->M M->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumestrol
Reactant of Route 2
Reactant of Route 2
Coumestrol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。